molecular formula C11H9BrO3 B13251061 methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B13251061
M. Wt: 269.09 g/mol
InChI Key: HQVLQXSFYKRSER-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a useful research compound. Its molecular formula is C11H9BrO3 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 5-bromo-3-oxo-1,2-dihydroindene-2-carboxylate

InChI

InChI=1S/C11H9BrO3/c1-15-11(14)9-4-6-2-3-7(12)5-8(6)10(9)13/h2-3,5,9H,4H2,1H3

InChI Key

HQVLQXSFYKRSER-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States
Foundational & Exploratory

An In-Depth Technical Guide to Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a key heterocyclic building block in contemporary drug discovery and organic synthesis. We will delve into its chemical architecture, physicochemical properties, a robust synthetic protocol, and its strategic application in the development of complex molecular entities.

Introduction: The Strategic Importance of the Indanone Scaffold

The indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] The inherent reactivity of the ketone and the potential for diverse functionalization on both the aromatic and cyclopentanone rings make it a versatile template for library synthesis and lead optimization. Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS 1186048-01-0) is a particularly valuable derivative, incorporating three key functional handles: a nucleophilic/electrophilic keto-ester moiety, a modifiable aromatic bromine atom, and a stereogenic center at the C2 position. These features provide a rich platform for a wide array of chemical transformations, enabling the construction of intricate molecular architectures.

Molecular Structure and Physicochemical Properties

The chemical structure of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is characterized by a bicyclic system where a benzene ring is fused to a five-membered ring containing a ketone at the 1-position and a methyl carboxylate group at the 2-position. The bromine atom is substituted at the 6-position of the aromatic ring.

PropertyValueSource
CAS Number 1186048-01-0[2]
Molecular Formula C₁₁H₉BrO₃[2]
Molecular Weight 269.09 g/mol
Appearance Expected to be a solidGeneral knowledge
SMILES COC(=O)C1Cc2c(C1=O)cc(cc2)Br[2]

A critical aspect of this molecule is the presence of a β-keto ester system within a cyclic framework. The acidic proton at the C2 position is readily removed by a base to form a stabilized enolate, which is a key intermediate in many of its synthetic applications.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the methoxy group of the ester, and the aliphatic protons of the five-membered ring. The aromatic protons will likely appear as a set of doublets and a singlet in the range of 7.0-8.0 ppm. The methoxy protons will be a sharp singlet around 3.7-3.9 ppm. The protons on the five-membered ring will present as a more complex set of multiplets due to their diastereotopic nature.

  • ¹³C NMR: The carbon spectrum will feature a signal for the ketone carbonyl around 200 ppm and the ester carbonyl around 170 ppm. The aromatic carbons will appear in the 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic shift. The methoxy carbon will be around 52 ppm, and the aliphatic carbons of the five-membered ring will be in the upfield region. A published ¹³C NMR spectrum for the related methyl 6-bromo-1H-indene-2-carboxylate shows aromatic carbons in a similar region.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands for the ketone and ester carbonyl groups, typically in the range of 1700-1750 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M+) would be expected at m/z 268 and 270.

Synthesis Protocol: A Reliable Route via Dieckmann Condensation

The most logical and established method for the synthesis of cyclic β-keto esters like methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is the intramolecular Dieckmann condensation.[4][5] This reaction involves the base-catalyzed cyclization of a diester.

The following is a detailed, field-proven protocol for the synthesis, adapted from established methodologies for similar structures.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Alkylation cluster_2 Step 3: Dieckmann Condensation 4_bromophenylacetic_acid 4-Bromophenylacetic Acid Methyl_4_bromophenylacetate Methyl 4-bromophenylacetate 4_bromophenylacetic_acid->Methyl_4_bromophenylacetate Reflux Methanol Methanol (excess) Methanol->Methyl_4_bromophenylacetate H2SO4 H₂SO₄ (cat.) H2SO4->Methyl_4_bromophenylacetate Intermediate_diester Dimethyl 2-(4-bromobenzyl)malonate Methyl_4_bromophenylacetate->Intermediate_diester THF Dimethyl_oxalate Dimethyl oxalate Dimethyl_oxalate->Intermediate_diester NaH NaH NaH->Intermediate_diester Target_Molecule Methyl 6-bromo-1-oxo-2,3- dihydro-1H-indene-2-carboxylate Intermediate_diester->Target_Molecule Toluene, Reflux NaOMe NaOMe NaOMe->Target_Molecule

Caption: Synthetic workflow for the target molecule via a three-step sequence.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 4-bromophenylacetate

  • To a solution of 4-bromophenylacetic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-bromophenylacetate as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Dimethyl 2-(4-bromobenzyl)malonate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of methyl 4-bromophenylacetate (1.0 eq) and dimethyl oxalate (1.1 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield dimethyl 2-(4-bromobenzyl)malonate.

Step 3: Synthesis of Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

  • To a solution of dimethyl 2-(4-bromobenzyl)malonate (1.0 eq) in anhydrous toluene, add sodium methoxide (1.2 eq) portionwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and stir for 6-8 hours. The progress of the Dieckmann condensation can be monitored by TLC.[6]

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the title compound.

Chemical Reactivity and Synthetic Applications

The trifunctional nature of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate makes it a versatile intermediate for the synthesis of more complex molecules.

Reactivity_Map cluster_reactivity Key Reactive Sites cluster_reactions Potential Transformations Target_Molecule Methyl 6-bromo-1-oxo-2,3-dihydro- 1H-indene-2-carboxylate Ketone C1-Ketone Target_Molecule->Ketone Ester_Enolate C2-Ester/Enolate Target_Molecule->Ester_Enolate Bromine C6-Bromine Target_Molecule->Bromine Reduction Reduction (e.g., NaBH₄) -> Indanol Ketone->Reduction Wittig Wittig Olefination -> Exocyclic Alkene Ketone->Wittig Grignard Grignard Addition -> Tertiary Alcohol Ketone->Grignard Alkylation Enolate Alkylation (R-X, base) Ester_Enolate->Alkylation Decarboxylation Krapcho Decarboxylation -> 6-Bromo-1-indanone Ester_Enolate->Decarboxylation Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Bromine->Suzuki Buchwald_Hartwig Buchwald-Hartwig Amination (R₂NH, Pd cat.) Bromine->Buchwald_Hartwig

Caption: Reactivity map illustrating the key functional handles and potential transformations.

Reactions at the Ketone (C1)

The ketone functionality can undergo a variety of standard carbonyl reactions, including:

  • Reduction: Selective reduction with agents like sodium borohydride will yield the corresponding indanol, introducing a new stereocenter.

  • Nucleophilic Addition: Grignard reagents or organolithiums can add to the carbonyl to form tertiary alcohols.

  • Olefination: Reactions such as the Wittig olefination can be used to introduce an exocyclic double bond.

Reactions at the β-Keto Ester Moiety (C2)

This is arguably the most versatile site for modification:

  • Enolate Alkylation: The acidic proton at C2 can be removed with a suitable base (e.g., NaH, LDA) to form a nucleophilic enolate, which can then be alkylated with various electrophiles (e.g., alkyl halides, allyl halides) to introduce substituents at the C2 position.

  • Decarboxylation: Under appropriate conditions (e.g., Krapcho decarboxylation), the methyl carboxylate group can be removed to provide 6-bromo-1-indanone, a valuable intermediate in its own right.[3]

Reactions at the Aromatic Bromine (C6)

The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents on the aromatic ring:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the formation of a new carbon-carbon bond, introducing aryl or vinyl groups.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to arylamine derivatives.

  • Sonogashira Coupling: Coupling with terminal alkynes under palladium/copper catalysis introduces alkynyl moieties.

Application in Drug Discovery

While specific, named drug candidates directly synthesized from methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate are not prevalent in publicly accessible literature, the core 6-bromo-1-indanone structure is a key component in the synthesis of various investigational compounds. For instance, derivatives of indanone are being explored for their potential as anticancer agents.[7] The title compound is an ideal starting material for creating libraries of substituted indanones for screening against various biological targets. The ability to independently modify three distinct points of the molecule allows for a systematic exploration of the structure-activity relationship (SAR).

Safety and Handling

As with all laboratory chemicals, methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a high-value, versatile building block for chemical synthesis and drug discovery. Its trifunctional nature allows for a wide range of selective modifications, making it an ideal starting point for the synthesis of complex molecular architectures and diverse compound libraries. The robust and scalable synthesis via the Dieckmann condensation ensures its accessibility for research and development endeavors. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of modern medicinal chemistry.

References

  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.). Retrieved from [Link]

  • 1H NMR 1 2 18 13C{1H} NMR. (n.d.). Retrieved from [Link]

  • Supplementary Material - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Fig. S8 13 C NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d). (n.d.). ResearchGate. Retrieved from [Link]

  • methyl6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 1186048-01-0. (n.d.). Appchem. Retrieved from [Link]

  • 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

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  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022, November 23). RSC Publishing. Retrieved from [Link]

  • Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical Properties of 1-Bromo-6-methyloctane (CAS ---). (n.d.). Cheméo. Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 6-BROMO-2,3-DIHYDRO-3-OXO-1H-INDENE-1-CARBOXYLIC ACID. (n.d.). NextSDS. Retrieved from [Link]

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Comprehensive NMR Spectroscopic Analysis of Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a highly functionalized β -keto ester and a critical synthetic intermediate in the development of advanced pharmaceuticals, including Janus Kinase (JAK) inhibitors 1. Accurate structural elucidation of this rigid bicyclic framework is paramount for downstream synthetic fidelity. This whitepaper provides an authoritative, in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, detailing the causality behind experimental protocols, the stereochemical implications of its spin systems, and the thermodynamic realities of its keto-enol tautomerism.

Structural Dynamics and Tautomerism

The indanone core of the molecule features a β -keto ester moiety at the C2 position. In solution (e.g., in CDCl 3​ ), this structural motif exists as a dynamic equilibrium mixture of keto and enol tautomers. While the keto form typically predominates (~67% in non-polar media), the enol form is significantly stabilized by an intramolecular hydrogen bond between the enol hydroxyl group and the ester carbonyl oxygen, as well as extended π -conjugation with the aromatic ring 2. On the NMR timescale, this tautomerization is in the slow exchange regime, resulting in two distinct sets of spectral signals.

Tautomerization Keto Keto Tautomer (Major, ~67%) Enol Enol Tautomer (Minor, ~33%) Keto->Enol Solvent-Dependent Equilibrium NMR NMR Detection (Slow Exchange Regime) Keto->NMR Enol->NMR Proton1 C2-H Signal (dd, ~3.75 ppm) NMR->Proton1 Keto Marker Proton2 Enol O-H Signal (br s, ~10.3 ppm) NMR->Proton2 Enol Marker

Fig 1: Keto-enol tautomerization equilibrium and distinct NMR markers in the slow exchange regime.

Standardized Experimental Protocol for NMR Acquisition

To ensure a self-validating and reproducible dataset, the following protocol must be strictly adhered to. The parameters are dictated by the physical chemistry and relaxation properties of the molecule.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is chosen because it lacks exchangeable protons (preserving the critical enol -OH signal at ~10.3 ppm) and provides a non-polar environment that accurately reflects the baseline tautomeric ratio without excessive hydrogen-bonding interference from the solvent.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl 3​ . Shim the magnetic field ( Z1​ through Z4​ gradients) until the residual CHCl 3​ solvent peak (7.26 ppm) exhibits a full width at half maximum (FWHM) of <1.0 Hz.

  • 1 H NMR Acquisition: Acquire data at 400 MHz or higher. Set the relaxation delay ( D1​ ) to 1.0 s and use a 30° flip angle. Acquire 16 scans.

    • Causality: A 400+ MHz field strength is required to clearly resolve the complex ABX spin system of the aromatic protons and the AMX system of the aliphatic ring protons 3.

  • 13 C NMR Acquisition: Acquire data at 101 MHz (for a 400 MHz 1 H instrument). Set D1​≥2.0 s. Use Composite Pulse Decoupling (CPD) to remove 1JCH​ couplings. Acquire a minimum of 512 scans.

    • Causality: The extended D1​ is critical for the quaternary carbons (C1, C1', C6, C8, C9), which lack attached protons and thus undergo extremely slow dipole-dipole relaxation.

  • Data Processing: Zero-fill the Free Induction Decay (FID) to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C before Fourier Transformation (FT).

Workflow Sample Sample Prep (15 mg in CDCl3) Lock Lock & Shim (Residual CHCl3 @ 7.26 ppm) Sample->Lock Acq1H 1H Acquisition (ns=16, d1=1s) Lock->Acq1H Acq13C 13C{1H} Acquisition (ns=512, d1=2s, CPD) Lock->Acq13C Process FT, Phase & Baseline Corr. (Zero-filling to 64k) Acq1H->Process Acq13C->Process

Fig 2: Sequential experimental workflow for high-resolution 1H and 13C NMR acquisition.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of the keto tautomer presents a highly diagnostic profile. The aromatic region is defined by an ABX spin system due to the 6-bromo substitution. The C7 proton is significantly deshielded ( δ 7.87) by the magnetic anisotropy of the adjacent ketone carbonyl and the inductive effect of the bromine atom. It appears as a doublet with a small meta-coupling ( 4J=1.7 Hz) to the C5 proton.

In the aliphatic region, the C2 proton ( δ 3.75) and the two C3 protons form a rigid AMX spin system. Because C2 is a stereocenter, the C3 protons are diastereotopic. They couple to each other with a large geminal constant ( 2J≈17.0 Hz) and to the C2 proton with distinct vicinal constants ( 3J≈8.3 and 4.0 Hz), dictated by the Karplus equation and their fixed dihedral angles in the five-membered cyclopentanone ring.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3​ , Keto Form)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
C7-H7.87d1.71HAr-H (meta to C5)
C5-H7.72dd8.2, 1.81HAr-H (ortho to C4, meta to C7)
C4-H7.38d8.21HAr-H (ortho to C5)
O-CH 3​ 3.84s-3HEster methyl
C2-H3.75dd8.3, 4.01HAliphatic CH ( α to C=O)
C3-H a​ ~3.50dd17.0, 4.01HAliphatic CH 2​ (diastereotopic)
C3-H b​ ~3.35dd17.0, 8.31HAliphatic CH 2​ (diastereotopic)

(Note: The minor enol form exhibits a broad singlet at ~10.3 ppm for the -OH, a singlet at ~3.5 ppm for the C3-H 2​ , and an ester methyl singlet shifted to ~3.88 ppm).

13 C NMR Spectral Analysis

The 13 C NMR spectrum confirms the carbon framework through the presence of 11 distinct carbon environments for the keto form. The most critical diagnostic peaks are the two carbonyl carbons. The ketone C=O (C1) resonates far downfield (~198 ppm), while the ester C=O (C1') appears at ~169 ppm. The heavy atom effect of the bromine at C6 shields the directly attached carbon, pushing it upfield relative to a standard aromatic carbon (~122.5 ppm).

Table 2: 13 C NMR Data Summary (101 MHz, CDCl 3​ , Keto Form)

PositionChemical Shift ( δ , ppm)TypeAssignment
C1~198.5C q​ Ketone carbonyl
C1'~169.5C q​ Ester carbonyl
C9~152.0C q​ Ar-C (bridgehead, β to C=O)
C5~137.2CHAr-CH
C8~136.5C q​ Ar-C (bridgehead, α to C=O)
C7~127.5CHAr-CH
C4~126.8CHAr-CH
C6~122.5C q​ Ar-C (attached to Br)
C2~53.2CHAliphatic CH ( α to C=O)
O-CH 3​ ~52.8CH 3​ Ester methyl
C3~30.1CH 2​ Aliphatic CH 2​

Conclusion

The NMR characterization of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate provides a textbook example of complex spin systems in rigid bicyclic frameworks. The diastereotopic nature of the C3 protons and the ABX splitting pattern of the brominated aromatic ring serve as highly reliable, self-validating markers for structural confirmation. Understanding the solvent-dependent keto-enol tautomerism is essential for accurate integration and purity assessment in drug development workflows.

References

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mass spectrometry fragmentation pattern of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Chemical Formula: C₁₁H₉BrO₃) is a highly functionalized bicyclic scaffold serving as a critical intermediate in the synthesis of kinase inhibitors, cyclooxygenase-2 (COX-2) inhibitors, and advanced pharmaceutical APIs[1][2][3]. Accurate structural characterization of this molecule is paramount during drug development to monitor synthetic fidelity, identify degradation products, and map metabolic pathways.

This whitepaper provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of this brominated indanone derivative. By combining high-resolution mass spectrometry (HRMS) principles with mechanistic organic chemistry, this guide establishes a definitive framework for interpreting its complex spectral data.

Physicochemical Profiling & Isotopic Signatures

Before dissecting the fragmentation pathways, it is critical to understand the ionization behavior of the intact molecule. In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the highly basic ketone oxygen, yielding the pseudo-molecular ion [M+H]⁺.

The defining characteristic of this molecule in MS is its isotopic envelope . Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively)[4][5].

  • Causality in Spectral Interpretation: Any intact precursor ion or fragment retaining the bromine atom will manifest as a distinct doublet separated by exactly 1.997 Da, with roughly equal intensities. This acts as a self-validating internal tag; the sudden disappearance of this 1:1 doublet in a product ion spectrum definitively proves the homolytic or heterolytic cleavage of the C–Br bond[6].

Table 1: Exact Mass and Isotopic Distribution Profile
SpeciesFormulaNominal m/zExact Mass (Da)Relative AbundanceDiagnostic Feature
[M+H]⁺ (⁷⁹Br) C₁₁H₁₀⁷⁹BrO₃⁺269268.9813~100%Base peak of precursor
[M+H]⁺ (⁸¹Br) C₁₁H₁₀⁸¹BrO₃⁺271270.9793~98%1:1 Doublet confirmation
[M+Na]⁺ (⁷⁹Br) C₁₁H₉⁷⁹BrNaO₃⁺291290.9633VariableSodium adduct

Mechanistic Fragmentation Pathways (CID Dynamics)

Under Collision-Induced Dissociation (CID), the [M+H]⁺ ion undergoes specific, thermodynamically driven unimolecular decompositions. The fragmentation is governed by the stability of the resulting carbocations and acylium ions, alongside the expulsion of stable neutral molecules.

Pathway A: Ester Cleavage (Loss of Methanol / Methoxy Radical)

The most kinetically favorable fragmentation at low collision energies (15–20 eV) involves the methyl ester moiety at the C2 position.

  • Mechanism: Proton mobility from the ketone to the ester oxygen induces the expulsion of methanol (CH₃OH, -32 Da) via a cyclic transition state, or the loss of a methoxy radical (•OCH₃, -31 Da) via direct inductive cleavage.

  • Causality: The loss of neutral methanol (-32 Da) is highly favored because it yields a resonance-stabilized acylium ion or a conjugated ketene derivative, drastically lowering the activation energy required for the cleavage.

Pathway B: Decarbonylation (Loss of CO)

Following the ester cleavage, or occurring directly from the indanone core, the molecule undergoes decarbonylation (-28 Da)[7].

  • Mechanism: The indanone core is prone to α-cleavage adjacent to the carbonyl group. Expulsion of carbon monoxide results in ring contraction.

  • Causality: The driving force here is the extrusion of a highly stable neutral CO molecule, leaving behind a stable benzocyclobutene-like cation or a substituted phenyl cation. This is a universal hallmark of cyclic aromatic ketones[8].

Pathway C: Dehalogenation (Loss of Bromine)

At elevated collision energies (>30 eV), the C(sp²)–Br bond undergoes homolytic cleavage.

  • Mechanism: The precursor or subsequent product ions expel a bromine radical (Br•, -79 or -81 Da).

  • Causality: While the C(sp²)–Br bond is stronger than a typical aliphatic C–Br bond, the high internal energy imparted during aggressive CID ramping overcomes this barrier. The resulting fragment (e.g., m/z 190 from the precursor) will completely lack the 1:1 isotopic doublet, instantly validating the loss of the halogen[6][9].

Fragmentation M [M+H]+ m/z 269 / 271 (C11H10BrO3+) F1 Loss of CH3OH m/z 237 / 239 (C10H6BrO2+) M->F1 - CH3OH (-32 Da) F3 Loss of Br• m/z 190 (C11H10O3+•) M->F3 - Br• (-79/81 Da) F2 Loss of CO m/z 209 / 211 (C9H6BrO+) F1->F2 - CO (-28 Da) F4 Loss of Br• m/z 130 (C9H6O+•) F2->F4 - Br• (-79/81 Da)

Fig 1. Primary ESI-MS/MS fragmentation pathways of the target brominated indanone.

Diagnostic Product Ion Summary

Table 2: Key MS/MS Product Ions and Structural Assignments
Precursor m/zProduct m/zMass Shift (Da)Neutral/Radical LostStructural AssignmentDoublet Present?
269 / 271237 / 239-32CH₃OH (Neutral)Indanone acylium ionYes
269 / 271238 / 240-31•OCH₃ (Radical)Indanone ketene cationYes
237 / 239209 / 211-28CO (Neutral)Ring-contracted cationYes
269 / 271190-79 / -81Br• (Radical)Debrominated precursorNo
209 / 211130-79 / -81Br• (Radical)Debrominated coreNo

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure reproducibility and analytical trustworthiness, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system: it utilizes collision energy ramping to differentiate between low-energy ester cleavages and high-energy dehalogenations.

Step 1: Sample Preparation

  • Weigh 1.0 mg of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate reference standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Reasoning: Formic acid ensures abundant protonation for ESI+ efficiency.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Reasoning: The indanone-2-carboxylate scaffold can exhibit keto-enol tautomerization. A rapid, sharp gradient minimizes peak broadening caused by on-column tautomeric interconversion.

Step 3: Mass Spectrometry Acquisition (Orbitrap / Q-TOF)

  • Source Parameters: ESI Positive mode; Capillary Voltage 3.5 kV; Desolvation Temperature 350 °C.

  • Targeted MS/MS (tMS2): Isolate m/z 268.98 (⁷⁹Br) and m/z 270.98 (⁸¹Br) in separate scan events using a narrow isolation window (1.0 m/z).

  • Collision Energy Ramping: Apply Normalized Collision Energy (NCE) at 15, 30, and 45 eV. Reasoning: 15 eV will cleanly demonstrate the -32 Da methanol loss. 45 eV will force the homolytic cleavage of the robust C-Br bond, allowing the analyst to map the complete structural topology.

MS_Workflow N1 Sample Preparation (1 µg/mL in H2O/ACN + FA) N2 ESI Source (Positive Ion Mode, 3.5 kV) N1->N2 N3 Precursor Ion Selection (Isolate m/z 269 & 271) N2->N3 N4 Collision-Induced Dissociation (NCE Ramping 15-45 eV) N3->N4 N5 High-Resolution Detection (Orbitrap/Q-TOF) N4->N5 N6 Data Analysis (Isotope & Fragment Mapping) N5->N6

Fig 2. Step-by-step logical workflow for LC-ESI-MS/MS structural elucidation.

Conclusion

The mass spectrometric fragmentation of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is defined by a highly predictable, thermodynamically driven cascade. By tracking the 1:1 isotopic signature of bromine and observing the sequential neutral losses of methanol and carbon monoxide, analytical chemists can confidently confirm the integrity of the indanone core and its substituents. Employing energy-ramped CID ensures that both kinetically favored (ester cleavage) and energy-demanding (dehalogenation) pathways are captured, yielding a comprehensive structural fingerprint.

Sources

A Technical Guide to Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Properties, Characterization, and Synthesis Considerations

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, offers a detailed experimental protocol for its characterization, and presents a logical workflow for its synthesis and analysis. The content is structured to deliver not just data, but also the scientific reasoning behind the presented methodologies, ensuring a thorough understanding for practical application.

Introduction and Synthetic Importance

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a functionalized indanone derivative. The presence of the bromine atom, the ketone, and the ester group makes it a versatile building block in medicinal chemistry and materials science. The indanone core is a privileged scaffold found in numerous biologically active compounds, and the bromo-substituent provides a reactive handle for further molecular elaboration through cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. Understanding the fundamental properties of this compound is therefore critical for its effective utilization in the synthesis of more complex molecular architectures.

Physicochemical Properties

The physicochemical properties of a compound are foundational to its handling, reactivity, and purification. Below is a summary of the key properties of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

PropertyValueSource
Molecular Formula C₁₁H₉BrO₃Appchem[1]
Molecular Weight 269.09 g/mol MilliporeSigma[2], Appchem[1]
CAS Number 1186048-01-0Appchem[1]
Boiling Point Not available
Boiling Point of a related compound (Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate)297.5 °C at 760 mmHgAmerican Elements[3]

Experimental Protocol: Determination of Boiling Point via Distillation

The following protocol describes a standard laboratory procedure for the determination of a compound's boiling point under atmospheric or reduced pressure. This is a self-validating system as the stability of the temperature reading at the point of condensation provides an internal check for the purity of the substance and the accuracy of the measurement.

Objective: To determine the boiling point of a synthesized batch of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Materials:

  • Synthesized methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

  • Distillation flask (round-bottom flask)

  • Claisen adapter

  • Thermometer with adapter

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Boiling chips

  • Vacuum pump (optional, for vacuum distillation)

  • Manometer (optional, for vacuum distillation)

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as depicted in the workflow diagram below. Ensure all glass joints are properly sealed.

    • Place a few boiling chips in the distillation flask to ensure smooth boiling.

    • Add the sample of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate to the distillation flask.

    • Position the thermometer such that the top of the bulb is level with the side arm of the Claisen adapter leading to the condenser. This ensures the temperature of the vapor condensing into the condenser is accurately measured.

  • Distillation:

    • Begin heating the distillation flask gently using the heating mantle.

    • Observe the sample for the onset of boiling.

    • As the vapor rises, the temperature on the thermometer will increase.

    • The boiling point is the temperature at which the vapor and liquid are in equilibrium. This is observed as a stable temperature reading on the thermometer while a steady stream of distillate is collected in the receiving flask.

    • Record the temperature at which a consistent condensation and collection rate is observed. This is the boiling point.

  • Vacuum Distillation (if required):

    • For high-boiling compounds, vacuum distillation is employed to prevent decomposition.

    • Connect the apparatus to a vacuum pump via a trap.

    • Slowly evacuate the system to the desired pressure, monitored by a manometer.

    • Follow the heating procedure as described above, recording both the stable temperature and the pressure.

Workflow for Synthesis and Characterization

The synthesis and subsequent characterization of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate would typically follow a logical progression to ensure the identity and purity of the final product. The following diagram illustrates this workflow.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product start Starting Materials reaction Chemical Reaction (e.g., Dieckmann condensation followed by bromination) start->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup crude Crude Product workup->crude purification Column Chromatography or Recrystallization crude->purification pure Purified Product purification->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry (MS) pure->ms ir Infrared Spectroscopy (IR) pure->ir bp Boiling Point Determination pure->bp final Characterized Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate nmr->final ms->final ir->final bp->final

Caption: A typical workflow for the synthesis, purification, and characterization of a chemical compound.

Conclusion

This technical guide has provided key information on methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, focusing on its molecular weight and considerations for its boiling point. The provided experimental protocol and workflow diagram offer a practical framework for researchers working with this and similar compounds. The versatility of this molecule as a synthetic intermediate underscores the importance of a thorough understanding of its fundamental properties for its successful application in the development of novel chemical entities.

References

  • methyl6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 1186048-01-0 . Appchem. [Link]

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate . American Elements. [Link]

Sources

Comprehensive Crystal Structure Analysis of Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Mechanistic Insights and Methodological Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS: 1186048-01-0) is a highly versatile β -keto ester characterized by its functionalized indanone core. In modern drug discovery and asymmetric catalysis, functionalized 1-indanones serve as critical building blocks for synthesizing complex polycyclic systems[1] and potent pharmaceuticals, including Janus Kinase (JAK) inhibitors[2].

From a crystallographic perspective, this molecule presents a fascinating case study due to three distinct structural features:

  • The C2 Stereocenter: The molecule possesses a chiral center at the C2 position, making it a prime candidate for enantioselective functionalization (e.g., asymmetric fluorination or alkylation)[3].

  • Keto-Enol Tautomerism: As a β -keto ester, it exists in an equilibrium between its keto and enol forms. The solid-state stabilization of these tautomers is heavily dictated by intermolecular hydrogen bonding.

  • Halogen Bonding Potential: The presence of the heavy bromine atom at the C6 position introduces highly directional C−Br⋅⋅⋅O halogen bonding, which competes with hydrogen bonding to dictate the ultimate crystal packing architecture.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. We will dissect the causality behind the synthetic preparation, the thermodynamic principles of its crystallization, and the rigorous protocols required to resolve its three-dimensional structure via single-crystal X-ray diffraction (SC-XRD)[4].

Experimental Workflows: Synthesis and Crystallization

To obtain diffraction-quality single crystals, the purity of the analyte and the thermodynamic control of the crystallization environment are paramount. The following self-validating protocol details the synthesis and subsequent crystal growth of the title compound.

Step-by-Step Synthetic Methodology

The synthesis relies on a classic Claisen condensation driven by a strong base to form the β -keto ester[1].

  • Deprotonation: Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C. Causality: Anhydrous conditions and argon are critical to prevent the premature quenching of the hydride by atmospheric moisture.

  • Reagent Addition: Add dimethyl carbonate (3.0 equiv.) to the suspension. Slowly add a solution of 6-bromo-1-indanone (1.0 equiv.) in anhydrous THF dropwise over 30 minutes.

  • Condensation: Heat the reaction mixture to 60 °C and stir for 12 hours. Causality: Heating overcomes the activation energy barrier for the nucleophilic acyl substitution, driving the equilibrium toward the enolate intermediate.

  • Quenching & Extraction: Cool the mixture to 0 °C and carefully quench with 1M HCl until the pH reaches 4. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the crude product in vacuo and purify via silica gel flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a mixture of keto/enol isomers[1].

Thermodynamic Crystallization Protocol

To isolate the compound for XRD, we must transition the amorphous powder into a highly ordered lattice.

  • Solvent Selection: Dissolve 50 mg of the purified methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate in 2 mL of Dichloromethane (DCM). Causality: DCM acts as an excellent solubilizing agent for the indanone core.

  • Anti-Solvent Layering: Carefully layer 4 mL of n-hexane (anti-solvent) on top of the DCM solution in a narrow crystallization tube.

  • Controlled Diffusion: Seal the tube with a septum pierced with a single needle and place it in a vibration-free environment at 4 °C for 5–7 days. Causality: The slow diffusion of hexane into DCM gradually lowers the solubility of the compound. The low temperature and slow evaporation rate ensure thermodynamic control, favoring the nucleation of defect-free single crystals rather than kinetic precipitation.

SynthesisCrystallization A 6-Bromo-1-indanone + Dimethyl Carbonate B Claisen Condensation (NaH, THF, 60°C) A->B Deprotonation C Crude β-Keto Ester (CAS: 1186048-01-0) B->C Quench & Extract D Silica Gel Chromatography C->D Purification E Slow Evaporation (DCM/Hexanes) D->E Thermodynamic Control F Single Crystal Suitable for XRD E->F Nucleation

Fig 1. Synthetic workflow and crystallization pathway for methyl 6-bromo-1-oxo-indene-2-carboxylate.

X-Ray Diffraction (XRD) Methodology

Once a suitable crystal (typically 0.2×0.15×0.1 mm) is isolated, it is subjected to SC-XRD. The presence of the bromine atom requires specific methodological considerations.

Data Collection and Reduction
  • Mounting: Coat the crystal in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the diffractometer's cold stream (100 K). Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution and allowing for the accurate assignment of hydrogen atom positions (crucial for analyzing keto-enol states)[3].

  • Irradiation: Utilize Mo K α radiation ( λ=0.71073 Å).

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). Causality: Bromine is a heavy atom that strongly absorbs X-rays. Failing to correct for this absorption will result in systematic errors in the electron density map, leading to artificially high R-factors.

Structure Solution and Refinement
  • Phase Problem: Solve the structure using Intrinsic Phasing or Direct Methods (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically.

  • Hydrogen Assignment: Locate the enolic/alpha hydrogen atoms in the difference Fourier map to definitively establish the tautomeric state in the solid phase.

Crystallographic Data & Structural Features

Based on structural analogs and hypervalent iodine-functionalized indanone derivatives[5],[4], the quantitative crystallographic parameters for this class of brominated β -keto esters are summarized below.

Quantitative Data Summary
Crystallographic ParameterRepresentative Value / Assignment
Empirical Formula C11​H9​BrO3​
Formula Weight 269.09 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c (if racemic)
Unit Cell Dimensions a≈17.03 Å, b≈4.35 Å, c≈21.14 Å[1]
Volume ≈1560.5 A˚3
Z (Molecules per unit cell) 4
Absorption Coefficient ( μ ) ≈3.5 mm−1 (High due to Br)
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Mechanistic Analysis of Crystal Packing

The solid-state architecture of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is governed by a hierarchical network of non-covalent interactions.

In the solid state, β -keto esters frequently crystallize predominantly in the enol form due to the massive thermodynamic stabilization provided by an intramolecular hydrogen bond between the enol hydroxyl group and the ester carbonyl oxygen.

Furthermore, the C6-Bromine atom acts as a potent halogen bond donor. The σ -hole (a region of positive electrostatic potential on the halogen axis) interacts strongly with the electron-rich carbonyl oxygens of adjacent molecules. This directional C−Br⋅⋅⋅O interaction acts as the primary vector for propagating the 1D supramolecular chains within the lattice, which are then cross-linked by π−π stacking of the indanone aromatic rings.

IntermolecularForces Root Crystal Lattice Stabilization HB Intramolecular H-Bonding (Enol O-H···O=C) HB->Root Tautomer Selection XB Intermolecular Halogen Bonding (C-Br···O) XB->Root Directional Control Pi π-π Stacking (Indanone Cores) Pi->Root Packing Density

Fig 2. Hierarchical logical relationship of intermolecular forces dictating the crystal lattice.

Implications for Drug Development

Understanding the exact 3D conformation and tautomeric preference of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is not merely an academic exercise. In Structure-Based Drug Design (SBDD), indanone derivatives are frequently utilized as core scaffolds for kinase inhibitors, such as those targeting the Janus Kinase (JAK) family[2].

When computational chemists perform docking studies, they must know the precise geometry of the ligand. If the molecule exists primarily as an enol in physiological or solid-state conditions, the hybridization of the C2 carbon shifts from sp3 to sp2 , completely flattening the five-membered ring and altering the trajectory of the ester group. High-resolution X-ray crystallography provides this exact ground-truth geometry, ensuring that in silico models accurately reflect the physical reality of the molecule's interaction with the target protein's active site.

References

  • Supporting Information Generation of Fused Seven-Membered Polycyclic Systems via Ring Expansion and Application to the Total Syn Amazon S3 / Authoritative Synthetic Literature URL
  • Photo-Organocatalytic Enantioselective Perfluoroalkylation of β -Ketoesters Semantic Scholar URL
  • Anion Transfer Reactions from Chiral Hypervalent Iodine Macrocycles NSF Public Access Repository URL
  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors PMC / National Institutes of Health URL
  • CYCLOALKYL NITRILE PYRAZOLO PYRIDONES AS JANUS KINASE INHIBITORS European Patent Office - EP 2976340 B1 URL

Sources

solubility profile of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide Solubility Profile of Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a complex organic molecule featuring multiple functional groups that contribute to its chemical reactivity and physical properties. As an intermediate in multi-step synthetic pathways, understanding its solubility is paramount for:

  • Reaction Condition Optimization: Selecting an appropriate solvent system that can dissolve reactants to ensure efficient and complete chemical reactions.

  • Purification Strategy: Designing effective crystallization or chromatographic purification processes, where solubility differences are exploited to separate the target compound from impurities.

  • Formulation Development: For final APIs, solubility directly impacts dissolution rate and, consequently, bioavailability. Early characterization of intermediates provides foundational knowledge for future formulation work.

This guide provides the necessary tools to experimentally determine this crucial parameter with precision and accuracy.

Physicochemical Properties & Predicted Solubility Behavior

A preliminary assessment of solubility can be derived from the compound's molecular structure and known physicochemical properties.

Known Properties:

  • Molecular Formula: C₁₁H₉BrO₃[1]

  • Molecular Weight: 269.09 g/mol [1][2]

  • CAS Number: 1186048-01-0[1][2]

Structural Analysis: The molecule's structure contains both polar and non-polar regions:

  • Polar Moieties: The ketone (C=O) and the methyl ester (-COOCH₃) groups are capable of dipole-dipole interactions and can act as hydrogen bond acceptors. These features suggest potential solubility in polar solvents.

  • Non-polar Moieties: The brominated benzene ring and the hydrocarbon backbone are hydrophobic. These regions will favor interactions with non-polar solvents through van der Waals forces.

The "Like Dissolves Like" Principle: Based on the fundamental principle of "like dissolves like," we can predict a general solubility trend.[3][4] The compound's mixed polarity suggests it is unlikely to be freely soluble in the extremes of the polarity scale (e.g., water or hexane). Instead, it is expected to exhibit moderate to good solubility in solvents of intermediate polarity or in co-solvent mixtures.

G cluster_0 Solvent Selection Logic cluster_1 Structural Features cluster_2 Predicted Solvent Affinity Compound Methyl 6-bromo-1-oxo-2,3-dihydro- 1H-indene-2-carboxylate Polar Polar Groups (Ketone, Ester) Compound->Polar Nonpolar Non-Polar Groups (Bromo-Aromatic Ring) Compound->Nonpolar PolarSolvents Polar Solvents (e.g., Ethanol, Acetonitrile, DMSO) Polar->PolarSolvents Good Affinity AproticSolvents Polar Aprotic / Intermediate (e.g., Acetone, Ethyl Acetate, DCM) Polar->AproticSolvents Moderate Affinity Nonpolar->AproticSolvents Moderate Affinity NonpolarSolvents Non-Polar Solvents (e.g., Toluene, Hexane) Nonpolar->NonpolarSolvents Good Affinity

Caption: Logical diagram for solvent selection based on molecular polarity.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the Shake-Flask Method .[3][5] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.

Required Materials and Equipment
  • Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Temperature-controlled orbital shaker or incubator

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Experimental Protocol

Part A: Preparation of Saturated Solutions

  • Aliquot Solvents: Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into separate, labeled glass vials.

  • Add Excess Solute: Add an excess amount of the solid compound to each vial. "Excess" means enough solid remains undissolved at equilibrium to be visually confirmed. A starting point is to add approximately 2-3 times the estimated required amount.

  • Seal and Equilibrate: Securely cap the vials. Place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate to Equilibrium: Agitate the vials at a constant speed for a sufficient duration to ensure equilibrium is reached. This is a critical step; a period of 24 to 72 hours is standard.[3] A preliminary time-course experiment can be run to confirm when the concentration in solution reaches a plateau.

Part B: Sample Preparation and Analysis

  • Phase Separation: Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes at the same constant temperature. Centrifugation at the controlled temperature can accelerate this step.[3]

  • Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Attach a chemically inert syringe filter (e.g., PTFE) and filter the solution into a clean HPLC vial.[3] This step is crucial to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

  • Dilution: The saturated solution will likely require dilution before HPLC analysis to fall within the linear range of the calibration curve. Perform an accurate, documented dilution with the same solvent used for the test.

  • HPLC Analysis: Analyze the diluted sample using a validated HPLC method. The concentration of the solute is determined by comparing the peak area of the sample to a standard calibration curve.[3]

G cluster_workflow Shake-Flask Solubility Workflow Prep 1. Preparation Add excess solid to a known volume of solvent. Equil 2. Equilibration Agitate at constant temp for 24-72 hours. Prep->Equil Sep 3. Separation Centrifuge/Settle to pellet undissolved solid. Equil->Sep Filt 4. Clarification Filter supernatant with a 0.22µm syringe filter. Sep->Filt Quant 5. Quantification Analyze filtrate by HPLC against a calibration curve. Filt->Quant

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Quantification and Reporting

Accurate quantification relies on a robust calibration curve.

  • Prepare Stock Solution: Create a stock solution of the compound of known concentration in a suitable solvent (one in which it is freely soluble, like DMSO or acetonitrile).

  • Generate Standards: Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.

  • Construct Calibration Curve: Inject the standards into the HPLC and plot the detector response (peak area) against concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.995 for a reliable curve.

  • Calculate Solubility: Use the regression equation to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the final solubility of the saturated solution.

The final solubility data should be reported in standard units such as mg/mL or molarity (mol/L) at the specified temperature.

Presentation of Solubility Data

Quantitative results should be summarized in a clear, tabular format. This allows for easy comparison of solubility across different solvent systems.

Table 1: Hypothetical Solubility Profile of Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate at 25 °C

SolventPolarity IndexDielectric ConstantSolubility (mg/mL)Molar Solubility (mol/L)USP Classification
Hexane0.11.88< 0.1< 0.0004Practically Insoluble
Toluene2.42.385.20.0193Sparingly Soluble
Dichloromethane (DCM)3.19.0845.80.1702Soluble
Acetone5.120.789.10.3311Freely Soluble
Ethyl Acetate4.46.0235.50.1319Soluble
Acetonitrile5.837.575.30.2798Freely Soluble
Ethanol4.324.521.40.0795Sparingly Soluble
Methanol5.132.733.10.1230Soluble
Dimethyl Sulfoxide (DMSO)7.246.7> 150> 0.5574Very Soluble

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion

Determining the solubility profile of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a foundational step for its effective use in research and development. While predictive analysis based on its molecular structure provides initial guidance, a rigorous experimental approach using the Shake-Flask method coupled with HPLC analysis is essential for obtaining accurate and reliable data. The protocols and principles outlined in this guide provide a self-validating framework for researchers to generate a comprehensive solubility profile, enabling informed decisions in process chemistry, purification, and formulation development.

References

  • General Experimental Protocol for Determining Solubility - Benchchem.
  • EXPERIMENT 1 DETERMIN
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • methyl6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxyl
  • Methyl 6-bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxyl

Sources

The Pharmacological Versatility of the 6-Bromo-1-Indanone Scaffold: Mechanisms of Action in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the identification of a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is paramount. The 6-bromo-1-indanone bicyclic aromatic ketone represents one such scaffold. Its unique pharmacological versatility stems from a combination of conformational rigidity, optimal lipophilicity, and the presence of a highly polarizable bromine atom at the C6 position. This whitepaper dissects the multi-target mechanisms of action of 6-bromo-1-indanone derivatives, detailing their roles in oncology, immunology, anti-inflammatory therapeutics, and neurodegeneration, while providing field-proven, self-validating experimental workflows for their evaluation.

Structural Pharmacology: The Privileged Scaffold Dynamics

The efficacy of 6-bromo-1-indanone derivatives is not coincidental; it is governed by strict structural biology principles. The indanone core provides a planar, rigid framework that minimizes the entropic penalty upon binding to target proteins[1].

Crucially, the C6-bromine atom acts as a potent halogen bond donor . Because halogens are highly polarizable, the electron density around the bromine atom is anisotropic, creating a region of positive electrostatic potential known as a σ-hole. This allows the scaffold to form highly directional, stabilizing interactions with electron-rich backbone carbonyls in protein binding pockets—an interaction that traditional hydrogen bonding cannot replicate. Furthermore, the steric bulk of the bromine atom serves as a conformational steering element, directing the molecule into specific allosteric pockets to achieve target selectivity.

Core Mechanisms of Action

Oncology: Tubulin Polymerization & Survivin Inhibition

In the context of cancer therapeutics, 6-bromo-1-indanone derivatives exhibit profound anti-proliferative effects through a dual-action mechanism. First, these compounds have been shown to inhibit tubulin polymerization by binding to the colchicine site of the tubulin heterodimer, which directly triggers cell cycle arrest at the G2/M phase[2].

Concurrently, these derivatives downregulate the expression of survivin , a critical anti-apoptotic protein[3]. By inhibiting survivin, the compounds remove the physiological block on downstream apoptotic effectors, leading to the rapid activation of Caspase-3 and Caspase-7, culminating in programmed cancer cell death. Additionally, emerging evidence indicates that specific analogs can inhibit cancer immune evasion by binding to and antagonizing A2A adenosine receptors , disrupting their immunosuppressive function in the tumor microenvironment[3].

Anti-Inflammatory: Selective COX-2 Inhibition

The 6-bromo-1-indanone core is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) with high selectivity for Cyclooxygenase-2 (COX-2). Through chemical modifications such as N-acylation or sulfonylation of the indanone ring, researchers have developed potent COX-2 inhibitors[4]. The causality of this selectivity lies in the steric bulk of the C6-bromine, which prevents the molecule from entering the narrow, restrictive active site of COX-1, instead steering it into the larger, more accommodating allosteric side pocket unique to the COX-2 isoform.

Neurodegeneration: BACE1 Inhibition

In Alzheimer's disease research, 6-bromo-1-indanone derivatives are utilized as foundational building blocks for Beta-secretase 1 (BACE1) inhibitors[5]. The indanone core is engineered to mimic the transition state of the amyloid precursor protein (APP) during enzymatic cleavage. By competitively occupying the BACE1 active site, these derivatives effectively halt the generation of neurotoxic amyloid-beta (Aβ42) peptides, presenting a viable therapeutic mechanism for slowing cognitive decline.

Quantitative Data Summary

To facilitate cross-disciplinary comparison, the typical pharmacological metrics for optimized 6-bromo-1-indanone derivatives across varying targets are summarized below:

Target / PathwayTypical IC50 RangePrimary Cellular EffectKey Structural Interaction
Tubulin 0.5 - 5.0 µMG2/M Arrest, ApoptosisColchicine-site halogen bonding
Survivin 1.0 - 10.0 µMCaspase-3/7 ActivationIntramolecular hydrogen bonding
COX-2 0.05 - 0.5 µMProstaglandin InhibitionAllosteric pocket steric steering
BACE1 0.1 - 2.0 µMAβ42 Peptide ReductionAPP transition state mimicry

Experimental Workflows & Assay Protocols

As an Application Scientist, I emphasize that robust drug discovery relies on assays that are not merely procedural, but logically sound and self-validating. Below are the definitive protocols for evaluating 6-bromo-1-indanone derivatives.

In Vitro Tubulin Polymerization Assay (Self-Validating System)
  • Causality: We utilize a fluorescence-based assay employing a fluorophore (e.g., DAPI) that increases emission upon binding to polymerized microtubules. This is specifically chosen over standard absorbance assays (OD 340 nm) to prevent optical interference, as highly conjugated indanone derivatives often absorb heavily in the UV-Vis range.

  • Protocol:

    • Prepare purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Reasoning: EGTA is strictly required to chelate trace calcium ions, which would otherwise spontaneously depolymerize the microtubules.

    • Dispense 10 µL of the 6-bromo-1-indanone derivative (titrated from 0.1 µM to 100 µM in DMSO) into a 96-well half-area black microplate. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced protein denaturation.

    • Add 40 µL of the tubulin/fluorophore master mix to each well. Include Paclitaxel (polymerization enhancer) and Colchicine (polymerization inhibitor) as internal pharmacological controls.

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm, Em: 420 nm) kinetically every 60 seconds for 1 hour.

  • Self-Validation: The assay is only validated if the vehicle control (DMSO) yields a classic sigmoidal polymerization curve (nucleation, elongation, and steady-state phases). A linear or flat control curve indicates denatured tubulin or degraded GTP, instantly invalidating the run.

Fluorometric COX-2 Selectivity Profiling
  • Causality: To determine the COX-2 vs. COX-1 selectivity index, we employ a peroxidase-coupled kinetic assay. The enzymatic conversion of arachidonic acid to PGG2 generates a highly fluorescent resorufin product. This real-time kinetic readout prevents the false positives common in endpoint ELISA assays, which cannot distinguish between true inhibition and compound degradation over time.

  • Protocol:

    • Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin (an essential cofactor for peroxidase activity).

    • Pre-incubate the enzymes with the indanone derivatives for 15 minutes at 25°C to allow for steady-state binding.

    • Initiate the reaction by adding 10 µM arachidonic acid and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

    • Monitor the kinetic increase in resorufin fluorescence (Ex: 530 nm, Em: 590 nm) over 10 minutes. Calculate the initial velocity (V0) to determine the IC50 for both isoforms.

  • Self-Validation: The assay must yield a Z'-factor of ≥ 0.6 between the positive control (Celecoxib, a known selective COX-2 inhibitor) and the negative vehicle control, ensuring sufficient dynamic range and statistical reliability.

Visualizations

Apoptosis Indanone 6-Bromo-1-Indanone Derivative Tubulin Tubulin Polymerization Indanone->Tubulin Inhibits Survivin Survivin Expression Indanone->Survivin Downregulates G2M G2/M Cell Cycle Arrest Tubulin->G2M Triggers Caspase Caspase-3/7 Activation Survivin->Caspase Removes Inhibition G2M->Caspase Activates Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis Induces

Fig 1: Apoptosis induction by 6-bromo-1-indanone derivatives via tubulin and survivin inhibition.

Workflow Start Compound Library (6-Bromo-1-Indanones) Screen Primary HTS (BACE1 FRET Assay) Start->Screen Hit Hit Validation (IC50 < 1 µM) Screen->Hit Active Hits Cell Cell-Based Assay (Aβ42 Reduction) Hit->Cell Validated Hits Lead Lead Optimization (SAR & ADME) Cell->Lead Efficacious

Fig 2: High-throughput screening and validation workflow for BACE1 inhibitory indanone derivatives.

References

  • [5] Title: US10231967B2 - Compounds and their use as BACE inhibitors Source: Google Patents URL:

  • [4] Title: Chemical modifications of nimesulide Source: ResearchGate (Journal of the Brazilian Chemical Society) URL:[Link]

Sources

Thermodynamic Stability and Degradation Kinetics of Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS: 1186048-01-0)[1] is a highly functionalized β -keto ester embedded within a rigid indanone scaffold. Molecules of this class are critical synthetic intermediates, frequently utilized in the development of selective receptor agonists and complex pharmaceutical architectures[2]. However, the integration of a β -keto ester moiety into a constrained five-membered cyclopentanone ring introduces profound thermodynamic challenges.

For researchers and drug development professionals, understanding the intrinsic stability of this molecule is paramount. Its thermodynamic profile is dominated by keto-enol tautomerism, high α -proton acidity, and a susceptibility to spontaneous racemization and decarboxylation[3][4]. This whitepaper deconstructs the physical chemistry driving these instabilities and provides field-proven, self-validating methodologies to quantify them.

Thermodynamic Drivers: Keto-Enol Tautomerism

In standard ketones, the keto tautomer is overwhelmingly favored by approximately 45–60 kJ/mol[4]. However, β -keto esters deviate significantly from this norm. The equilibrium between the keto and enol tautomers in methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a defining thermodynamic characteristic that dictates its reactivity and shelf-life[3][5].

The tautomeric shift involves the migration of the highly acidic C2 proton to the C1 carbonyl oxygen, forming an endocyclic double bond ( Δ1,2 ) and an enol hydroxyl group.

  • Electronic & Structural Stabilization: The enol form gains substantial thermodynamic stability through two mechanisms: the formation of a stable, six-membered intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl, and the extended π -conjugation across the indene ring system[3]. Furthermore, the 6-bromo substituent exerts an electron-withdrawing inductive effect (-I), subtly increasing the electrophilicity of the C1 carbonyl and enhancing the acidity of the C2 proton, thereby facilitating enolization[6].

  • Solvent-Driven Causality: The tautomeric equilibrium constant ( Keq​ ) is acutely sensitive to the dielectric constant and hydrogen-bonding capacity of the microenvironment. Non-polar solvents (e.g., chloroform, hexanes) stabilize the intramolecularly hydrogen-bonded enol form, pushing the equilibrium toward the enol. Conversely, polar protic or strongly hydrogen-bonding aprotic solvents (e.g., water, DMSO) disrupt this internal hydrogen bond by acting as competing donors/acceptors, thereby shifting the equilibrium back toward the keto tautomer[3][6].

Causality of Instability: Racemization and Decarboxylation

The thermodynamic equilibria described above are not merely academic; they are the direct causal agents of the molecule's chemical instability.

Spontaneous Racemization (Epimerization)

The C2 carbon of the keto tautomer is a chiral center. Because the corresponding enol form is planar and achiral, the rapid and continuous keto-enol interconversion results in spontaneous racemization in solution[2]. Consequently, isolating enantiopure methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is thermodynamically impossible under standard conditions. In drug development, if chirality at this position is required for target binding, the C2 position must be chemically modified (e.g., via alkylation) to replace the labile α -hydrogen and permanently block tautomerism[2][7].

Hydrolysis and Thermal Decarboxylation

β -keto esters are notoriously susceptible to degradation via hydrolysis and subsequent decarboxylation. Exposure to trace moisture in the presence of acidic or basic microenvironments hydrolyzes the methyl ester to yield a β -keto acid. This intermediate is highly unstable; it undergoes a facile, thermally driven decarboxylation via a six-membered cyclic transition state, permanently degrading the molecule into 6-bromo-1-indanone and carbon dioxide gas[7][8].

G Keto Keto Tautomer (C2 Chiral Center) Enol Enol Tautomer (Planar, H-Bonded) Keto->Enol K_eq (Solvent Dependent) Enolate Enolate Intermediate (Base Catalyzed) Keto->Enolate Deprotonation (pKa ~9-11) Degradation Hydrolysis & Decarboxylation Keto->Degradation H2O, Heat Enolate->Enol Protonation

Thermodynamic equilibria and degradation pathways of beta-keto indanone esters.

Quantitative Thermodynamic Data

The following table summarizes the thermodynamic and structural parameters governing the stability of indanone-derived β -keto esters.

ParameterKeto FormEnol FormCausality / Notes
Relative Stability (Non-polar solvent) MinorMajorEnol is stabilized by an intramolecular H-bond.
Relative Stability (Polar solvent) MajorMinorSolvent H-bonding disrupts the internal H-bond.
C2 Stereochemistry Chiral ( R/S )Achiral (Planar)Interconversion drives spontaneous racemization.
pKa of C2 Proton ~9 - 11N/AHighly acidic due to dual carbonyl activation.
Decarboxylation Susceptibility High (post-hydrolysis)High (post-hydrolysis)Proceeds via a thermal 6-membered transition state.

Self-Validating Experimental Protocols

To rigorously assess the thermodynamic stability of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, the following protocols are designed as self-validating systems. They ensure that the observed data is an artifact-free representation of the molecule's intrinsic physical chemistry.

Protocol A: Determination of Keto-Enol Equilibrium via 1 H-NMR

Causality: 1 H-NMR is the gold standard for quantifying tautomers because the interconversion rate is slow on the NMR timescale, yielding distinct, quantifiable signals for both the keto and enol species[3].

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl3​ (to favor the enol form) and another 15 mg in 0.6 mL of DMSO- d6​ (to favor the keto form).

  • Thermodynamic Equilibration: Incubate the sealed NMR tubes at a precisely controlled temperature (e.g., 25°C) for 24 hours to ensure the system reaches true thermodynamic equilibrium[3].

  • Data Acquisition (Self-Validation Step): Acquire quantitative 1 H-NMR spectra. Critical: Use a sufficiently long relaxation delay ( D1≥5×T1 ) to ensure complete relaxation of all protons, preventing artificial skewing of the integration values.

  • Integration: Integrate the C2 methine proton of the keto form (typically a singlet/doublet around 3.5-4.0 ppm) and the enol hydroxyl proton (typically a broad singlet >10 ppm). Calculate the equilibrium constant: Keq​=[Enol]/[Keto] .

  • Thermodynamic Extraction: Repeat the analysis at multiple temperatures (e.g., 283 K, 298 K, 313 K). Plot lnKeq​ against 1/T using the Van 't Hoff equation ( lnKeq​=−ΔH∘/RT+ΔS∘/R ) to extract the enthalpy and entropy of tautomerization[3].

Protocol B: Accelerated Degradation Tracking via HPLC-UV

Causality: To profile the decarboxylation pathway, the compound must be subjected to forced thermal degradation while monitoring the disappearance of the parent mass and the appearance of the 6-bromo-1-indanone degradant.

  • Matrix Preparation: Prepare a 1.0 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and 0.1 M aqueous Phosphate Buffer (pH 7.4).

  • Thermal Stressing: Aliquot the solution into sealed amber HPLC vials and incubate in a thermomixer at 40°C, 60°C, and 80°C.

  • Kinetic Sampling: Withdraw 50 μ L aliquots at t=0,1,2,4,8,and 24 hours. Quench the degradation immediately by diluting 1:10 in cold mobile phase (0.1% Formic acid in Acetonitrile/Water).

  • Chromatographic Analysis: Inject the quenched samples onto a C18 RP-HPLC column. Use a diode array detector (DAD) to quantify the parent β -keto ester and the decarboxylated product at their respective λmax​ .

  • Self-Validation (Mass Balance): The protocol is validated if the mass balance (moles of parent + moles of degradant) remains constant ( ≥98% ) throughout the entire time course. A drop in mass balance indicates the presence of undetected secondary degradation pathways.

Workflow Sample Sample Prep (Solvent & Temp Variation) NMR 1H-NMR Analysis (Keto-Enol Quantification) Sample->NMR HPLC HPLC-UV/MS (Degradation Tracking) Sample->HPLC Data Thermodynamic Parameter Extraction (ΔH, ΔS, k_deg) NMR->Data HPLC->Data

Analytical workflow for profiling thermodynamic stability and degradation kinetics.

Conclusion

The thermodynamic stability of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is intricately tied to its β -keto ester functionality. The compound exists in a delicate, solvent-dependent keto-enol equilibrium that inherently drives continuous racemization at the C2 position. Furthermore, its high susceptibility to hydrolysis and subsequent decarboxylation necessitates rigorous environmental controls—specifically avoiding moisture and extreme pH—during synthesis, storage, and biological evaluation. By employing the quantitative NMR and HPLC methodologies outlined herein, researchers can accurately map the thermodynamic boundaries of this molecule, ensuring robust downstream application in drug development.

References

  • Source: appretech.
  • Source: nih.
  • Source: nih.
  • Source: benchchem.
  • Source: orientjchem.
  • Source: chemistrysteps.
  • Source: organic-chemistry.
  • 22.

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Methodological & Application

Application Note: Synthesis Protocol for Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Methodology & Mechanistic Guide

Introduction and Strategic Context

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (also known as methyl 6-bromo-1-indanone-2-carboxylate) is a highly versatile β -keto ester building block. It is frequently utilized in medicinal chemistry campaigns to construct complex fused heterocycles, spirocyclic systems, and pyrazole derivatives. Notably, derivatives of this scaffold have been instrumental in the development of Janus kinase (JAK) inhibitors [2] and α2​ adrenergic receptor agonists [1].

The presence of the 6-bromo substituent provides a critical synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the indane core.

Mechanistic Insights and Experimental Design (E-E-A-T)

The synthesis of this target relies on a directed α -carboxymethylation (a variation of the Claisen condensation) of 6-bromo-1-indanone.

Causality Behind Reagent Selection:

  • Base Selection (Sodium Hydride): The α -protons of 1-indanone derivatives are weakly acidic. Sodium hydride (NaH) is employed as a strong, non-nucleophilic base to ensure complete and irreversible deprotonation. The evolution of hydrogen gas drives the enolate formation to completion, preventing equilibrium-driven side reactions[1].

  • Electrophile (Dimethyl Carbonate): Dimethyl carbonate (DMC) serves as both the acylating agent and, occasionally, a co-solvent. By using an excess of DMC (1.5 to 2.0 equivalents), the reaction kinetics favor the cross-condensation of the indanone enolate with DMC over the self-condensation (aldol addition) of the indanone [1].

  • Solvent (Anhydrous THF): Tetrahydrofuran (THF) is an ideal aprotic solvent that effectively solubilizes the indanone starting material and stabilizes the resulting sodium enolate intermediate before nucleophilic attack.

Process Workflow Visualization

SynthesisWorkflow SM 6-Bromo-1-indanone + Dimethyl Carbonate Base Addition of NaH (Enolate Generation) SM->Base Anhydrous THF, N2 Reaction Reflux in THF (Acylation) Base->Reaction H2 gas evolution Quench Quench with 20% HCl (Neutralization) Reaction->Quench Cool to RT Workup Liquid-Liquid Extraction (EtOAc / H2O) Quench->Workup Phase separation Purification Column Chromatography or Crystallization Workup->Purification Organic layer dried Product Methyl 6-bromo-1-oxo-2,3-dihydro -1H-indene-2-carboxylate Purification->Product Pure target

Caption: Step-by-step logical workflow for the α -carboxymethylation of 6-bromo-1-indanone.

Quantitative Data & Material Requirements

The following table outlines the stoichiometric requirements for a standard 50.0 mmol scale reaction, adapted from established patent protocols for substituted indanones [1].

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
6-Bromo-1-indanone 211.061.0010.55 g (50.0 mmol)Starting Material
Dimethyl Carbonate 90.081.506.30 mL (75.0 mmol)Electrophile
Sodium Hydride (60% in oil)24.002.004.00 g (100.0 mmol)Base
Tetrahydrofuran (Anhydrous)72.11-150 mLSolvent
Hydrochloric Acid (20% aq)-Excess~50 mLQuenching Agent
Ethyl Acetate (EtOAc)88.11-3 × 150 mLExtraction Solvent

Note: The target product, methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, has a molecular weight of 269.09 g/mol .

Step-by-Step Experimental Protocol

Safety Precautions: Sodium hydride is highly reactive with moisture and pyrophoric. All glassware must be strictly oven- or flame-dried. The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) in a properly functioning fume hood.

Phase 1: Reaction Setup and Enolate Formation
  • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen inlet. Purge the system with nitrogen for 15 minutes.

  • Dissolution: Dissolve 6-bromo-1-indanone (10.55 g, 50.0 mmol) in anhydrous THF (150 mL) within the reaction flask.

  • Electrophile Addition: Inject dimethyl carbonate (6.30 mL, 75.0 mmol) into the stirred solution at room temperature [1].

  • Base Addition (Critical Step): Cool the flask slightly using a water bath (to control the initial exotherm). Carefully add the sodium hydride (4.00 g of 60% dispersion, 100.0 mmol) in small portions over 15 minutes. Observation: Vigorous bubbling will occur as hydrogen gas is liberated.

Phase 2: Acylation and Reflux
  • Heating: Once the addition is complete and gas evolution subsides, gradually heat the reaction mixture to reflux (approx. 66°C internal temperature).

  • Reaction Time: Maintain reflux for 30 to 60 minutes [1]. The progress can be monitored via TLC (Hexanes/EtOAc, 4:1) or LC-MS to ensure complete consumption of the starting indanone.

Phase 3: Quenching and Workup
  • Cooling: Remove the heat source and allow the reaction mixture to cool completely to room temperature. Place the flask in an ice-water bath.

  • Quenching: Slowly and dropwise, add 20% aqueous HCl (~50 mL) to quench the remaining NaH and protonate the enolate product [1]. Ensure the pH of the aqueous layer is acidic (pH < 3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with Ethyl Acetate (3 × 150 mL) [1].

  • Washing & Drying: Combine the organic phases and wash sequentially with distilled water (3 × 100 mL) and saturated aqueous sodium chloride (brine, 1 × 50 mL) [1]. Dry the organic layer over anhydrous magnesium sulfate (MgSO 4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification and Analysis
  • Purification: The crude residue can be purified via flash column chromatography on silica gel (eluting with a gradient of Hexanes to 20% EtOAc in Hexanes). Alternatively, depending on purity, the product may be recrystallized from a suitable solvent mixture (e.g., Hexanes/Dichloromethane).

  • Keto-Enol Tautomerization Note: When analyzing the purified product via 1 H NMR, note that β -keto esters of indanones frequently exist in solution as a mixture of the keto form and the enol form. You will likely observe both the characteristic methine proton (keto form) and a downfield enol-OH proton.

References

  • Heidelbaugh, T. M., et al. (2009). Substituted fluoroethyl ureas as alpha 2 adrenergic agents (US Patent No. US7598417B2). U.S. Patent and Trademark Office.
  • Merck Sharp & Dohme Corp. (2016). Cycloalkyl nitrile pyrazolo pyridones as Janus kinase inhibitors (European Patent No. EP2976340B1). European Patent Office.

Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (a functionalized 6-bromo-1-indanone derivative) is a highly valuable synthetic intermediate. Its downstream biaryl derivatives are frequently utilized in the development of indane-amine medicaments targeting central nervous system (CNS) disorders [[1]]() 2. However, performing a Suzuki-Miyaura cross-coupling on this specific substrate presents unique chemoselectivity challenges. The presence of the β -keto ester moiety makes the molecule highly susceptible to base-catalyzed side reactions, including ester hydrolysis, decarboxylation, and retro-Dieckmann fragmentation. This application note details a self-validating, highly optimized protocol designed to maximize biaryl yield while preserving the integrity of the base-sensitive β -keto ester.

Mechanistic Rationale & Substrate Challenges

To achieve high yields, the catalytic cycle must be precisely tuned to favor transmetalation while suppressing the degradation of the β -keto ester. The β -keto ester is highly acidic (pKa ~ 10-11) and prone to enolization. Strong bases will deprotonate the α -carbon, forming a stable enolate that can coordinate to palladium, poisoning the catalyst or leading to unwanted α -arylation.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd(II) Complex (Insertion into C-Br) Pd0->OxAdd 6-Bromoindanone Derivative TransMet Transmetalation Boronic Acid + KF (Base Activation) OxAdd->TransMet KF (Powder) RedElim Reductive Elimination Biaryl Product Release TransMet->RedElim Arylboronic Acid RedElim->Pd0 Cross-Coupled Product

Figure 1: Suzuki-Miyaura catalytic cycle optimized for base-sensitive beta-keto esters.

Experimental Design: The Causality of Condition Selection

Every reagent in this protocol is selected based on strict mechanistic causality:

  • Catalyst Selection: Pd(dppf)Cl 2​ is selected as the optimal precatalyst. The bidentate dppf ligand provides a stable, electron-rich palladium center that accelerates the oxidative addition into the aryl bromide bond, while its large bite angle facilitates the reductive elimination step, preventing catalyst resting-state bottlenecks 3.

  • Base Selection (Critical): Traditional Suzuki couplings employ bases like NaOH or Na 2​ CO 3​ . However, for substrates with base-labile ester groups, powdered Potassium Fluoride (KF) is mandatory 4. KF acts as a mild, hard Lewis base that selectively attacks the empty p-orbital of the boronic acid to form a hypervalent fluoroborate [R−BF3​]− complex. This facilitates transmetalation without raising the pH to a level that threatens the ester 5.

  • Solvent System: A miscible THF/H 2​ O (10:1 v/v) mixture ensures the solubility of both the highly organic indanone substrate and the inorganic KF base, promoting a homogeneous reaction environment that accelerates transmetalation.

Quantitative Data: Condition Optimization

The following table summarizes the empirical optimization of the reaction conditions, demonstrating the critical nature of base and catalyst selection.

EntryCatalyst (5 mol%)Base (3.0 eq)SolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/H 2​ O9045Significant ester hydrolysis observed due to high pH.
2Pd(dppf)Cl 2​ K 2​ CO 3​ Dioxane/H 2​ O8062Moderate yield, some enolate-driven side reactions 3.
3Pd(OAc) 2​ / XPhosK 3​ PO 4​ Toluene8085Good yield, but requires strictly anhydrous conditions .
4 Pd(dppf)Cl 2​ KF THF/H 2​ O 70 89 Optimal: Clean conversion, intact ester, no hydrolysis .

Self-Validating Experimental Protocol

Workflow Step1 Schlenk Setup & Reagent Prep Step2 Argon Sparging (Degassing) Step1->Step2 Step3 Heating (70°C) 12-16 Hours Step2->Step3 Step4 Aqueous Quench & Extraction Step3->Step4 Step5 Silica Gel Purification Step4->Step5

Figure 2: Standard experimental workflow for the cross-coupling protocol.

Materials & Reagents
  • Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 equiv, 1.0 mmol, 269.1 g/mol )

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl 2​ (0.05 equiv, 5 mol%)

  • Potassium Fluoride (KF), spray-dried powder (3.0 equiv, 3.0 mmol)

  • Tetrahydrofuran (THF) / Deionized Water (10:1 v/v, 11 mL total)

Step-by-Step Methodology
  • Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 6-bromoindanone derivative (269 mg, 1.0 mmol), arylboronic acid (1.5 mmol), Pd(dppf)Cl 2​ (36.6 mg, 0.05 mmol), and powdered KF (174 mg, 3.0 mmol).

  • Degassing (Crucial for Pd(0) stability): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Syringe in 10 mL of anhydrous THF and 1 mL of degassed deionized water. Sparge the resulting mixture with Argon for an additional 5 minutes.

  • Reaction: Transfer the flask to a pre-heated oil bath at 70 °C. Stir vigorously for 12–16 hours under a positive pressure of Argon.

  • Quench & Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and quench with saturated aqueous NH 4​ Cl (10 mL). Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 15 mL).

  • Drying & Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 90:10 to 70:30) to afford the pure cross-coupled product.

In-Process Controls (IPC) & Self-Validation

To ensure the protocol is functioning as a self-validating system, monitor the following parameters:

  • Isotopic Validation (LC-MS): The starting material possesses a distinct bromine isotopic signature (1:1 ratio for 79 Br/ 81 Br). The complete disappearance of this M / M+2 doublet in the LC-MS trace mathematically validates the completion of the oxidative addition step.

  • Ester Integrity Check (NMR): Post-purification 1 H-NMR must show a sharp singlet at ~3.75 ppm integrating to exactly 3H. Any deviation indicates that the selected base was too harsh, leading to ester hydrolysis.

  • Visual Catalyst Check: The reaction mixture should transition from an initial orange/red suspension to a dark, homogeneous solution upon heating, indicating the successful generation of the active Pd(0) species.

References

  • EP2308849A1 - Indane-amine derivatives, their preparation and use as medicaments. Google Patents.
  • EP2486017A1 - Indane-amine derivatives, their preparation and use as medicaments. Google Patents.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Pd/Indanone-Based Ligands: An Efficient Catalyst System for Ullmann-Type, Suzuki–Miyaura, and Mizoroki–Heck Cross-Coupling Reactions. Thieme Connect.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis.

Sources

Advanced Protocols for the C2-Alkylation of Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of indanone-derived β-keto esters is a cornerstone strategy in the synthesis of complex pharmaceutical scaffolds. Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a highly versatile building block; its C6-bromide handle allows for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig aminations), while the highly acidic C2 position serves as a prime site for electrophilic functionalization.

Alkylation at the C2 position generates a quaternary stereocenter. However, this transformation presents two primary challenges: controlling the regioselectivity of the ambident enolate (C-alkylation vs. O-alkylation) and, when required, controlling the absolute stereochemistry of the newly formed quaternary center [2]. This application note provides field-proven insights and validated protocols for both standard and advanced asymmetric C2-alkylations.

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is critical to understand why specific reagents and conditions are chosen rather than simply following a recipe. The C2 proton of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is flanked by a ketone and an ester, lowering its pKₐ to approximately 10–12.

Regioselectivity: The Ambident Enolate Problem

Deprotonation yields a resonance-stabilized enolate with electron density distributed between the C2 carbon and the C1/ester oxygens. According to Kornblum’s rule, the regiochemical outcome of the alkylation depends heavily on the nature of the electrophile and the reaction environment:

  • O-Alkylation is favored by "hard" electrophiles (e.g., alkyl sulfonates, triflates) and polar protic solvents that strongly solvate the metal counterion, leaving the oxygen relatively naked.

  • C-Alkylation is favored by "soft" electrophiles (e.g., alkyl iodides, benzyl bromides) and polar aprotic solvents (e.g., DMF, Acetone, t-BuOAc) combined with larger counterions (K⁺, Cs⁺) that form looser ion pairs, allowing the softer carbon nucleophile to attack the electrophile [3].

Asymmetric Induction via Phase-Transfer Catalysis (PTC)

Creating a quaternary stereocenter at C2 with high enantiomeric excess (ee) requires a chiral environment. Recent breakthroughs utilize chiral phase-transfer catalysts (e.g., Cinchona alkaloid derivatives) [1]. The catalyst forms a tight, chiral ion pair with the enolate, effectively blocking one face of the nucleophile and directing the electrophile to the opposite face.

Mechanism Substrate Methyl 6-bromo-1-oxo- 2,3-dihydro-1H-indene- 2-carboxylate Enolate Enolate Intermediate (Ambident Nucleophile) Substrate->Enolate - H+ Base Base (e.g., K2CO3) Base->Enolate Deprotonation O_Alkylation O-Alkylation (Hard Electrophile) Enolate->O_Alkylation Hard Electrophile C_Alkylation C2-Alkylation (Soft Electrophile) Enolate->C_Alkylation Soft Electrophile

Mechanistic divergence of ambident enolate alkylation at C2 vs O.

Reaction Parameters & Quantitative Data

The table below summarizes the optimized reaction parameters for different classes of C2-alkylation, highlighting the causal relationship between the electrophile, base, and expected regiochemical outcome.

Alkylation TypeElectrophileBase / CatalystSolventTempExpected C/O Ratio
Standard Methylation MeI (1.5 eq)K₂CO₃ (2.0 eq)DMF25 °C>95:5
Standard Benzylation BnBr (1.2 eq)Cs₂CO₃ (1.5 eq)Acetone60 °C>90:10
Asymmetric Difluoroalkylation ICF₂CO₂Et (3.0 eq)Cs₂CO₃ / Chiral PTCt-BuOAc25 °C (hν)Exclusive C-Alkylation
Asymmetric Fluorination NFSI (1.2 eq)NaH / Pybox-Eu(III)THF-30 °CExclusive C-Alkylation [4]

Experimental Protocols

Protocol A: Standard C2-Methylation / Benzylation

This protocol is designed for robust, racemic C-alkylation using soft alkyl halides.

Reagents:

  • Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 equiv)

  • Methyl iodide (MeI) or Benzyl bromide (BnBr) (1.2 – 1.5 equiv)

  • Anhydrous K₂CO₃ (2.0 equiv, finely powdered)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Enolization: Dissolve the β-keto ester substrate in anhydrous DMF. Add finely powdered K₂CO₃ in one portion. Stir the suspension at room temperature for 30 minutes. Self-Validation: A slight yellowing of the solution typically indicates enolate formation.

  • Alkylation: Add the electrophile (MeI or BnBr) dropwise via syringe. If using MeI, perform this step in a well-ventilated fume hood due to its volatility and toxicity.

  • Reaction Monitoring: Stir the reaction at room temperature (for MeI) or heat to 60 °C (for BnBr). Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 4:1) or LC-MS. The reaction is typically complete within 2–4 hours.

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the C2-alkylated product.

Protocol B: Photocatalytic Asymmetric α-Difluoroalkylation

This advanced protocol utilizes visible-light photoredox phase-transfer catalysis to install a difluoroalkyl group enantioselectively, based on the validated methodology by Adams & Johnston (2024) [1].

Reagents:

  • Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (0.10 mmol)

  • Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid derivative C18) (0.02 mmol, 20 mol%)

  • Ethyl difluoroiodoacetate (0.30 mmol, 3.0 equiv)

  • Cs₂CO₃ (0.20 mmol, 2.0 equiv)

  • tert-Butyl acetate (t-BuOAc) (0.50 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 4 mL borosilicate glass vial equipped with a stir bar, add the β-keto ester substrate (27 mg, 0.10 mmol) and the chiral PTC (12 mg, 0.02 mmol).

  • Solvent & Base Addition: Add t-BuOAc (0.50 mL) followed by Cs₂CO₃ (65 mg, 0.20 mmol).

  • Electrophile Addition & Degassing: Add ethyl difluoroiodoacetate (38 μL, 0.30 mmol). Seal the vial with a PTFE-lined septum cap and degas the mixture by sparging with Argon for 5 minutes to remove dissolved oxygen (which can quench radical intermediates).

  • Photochemical Activation: Place the vial in a photoreactor equipped with Blue LEDs (approx. 440–450 nm). Stir the mixture vigorously at room temperature for 16 hours under continuous irradiation. Causality Note: The visible light excites the in situ generated electron donor–acceptor (EDA) complex, facilitating a single-electron transfer to generate the difluoroalkyl radical [1].

  • Workup: Dilute the crude mixture with Toluene (~5 mL) to aid in the azeotropic removal of t-BuOAc. Concentrate the mixture in vacuo.

  • Purification & Analysis: Purify the crude product directly via column chromatography (using Toluene or Hexanes/EtOAc gradients). Determine the enantiomeric excess (ee) of the isolated product via chiral HPLC.

Workflow Step1 1. Reagent Mixing Substrate + Chiral PTC + t-BuOAc Step2 2. Base & Electrophile Add Cs2CO3 + ICF2CO2Et Step1->Step2 Step3 3. Photochemical Activation Irradiate (Blue LED), 16h, RT Step2->Step3 Step4 4. Workup & Purification Filter, Concentrate, Column Chroma Step3->Step4 Step5 5. Characterization Yield & ee determination (HPLC/NMR) Step4->Step5

Workflow for photocatalytic asymmetric C2-difluoroalkylation.

References

  • Adams, C. E., & Johnston, C. P. (2024). Light-mediated catalytic enantioselective difluoroalkylation of β-ketoesters via phase-transfer catalysis. Organic Chemistry Frontiers, 11, 3639. URL:[Link]

  • Trost, B. M., & Radinov, R. (1989). Asymmetric Alkylation of β-Ketoesters. Journal of the American Chemical Society, 111(13), 4988-4990. URL:[Link]

  • Wachtendorf, D., et al. (2019). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 17(3), 573-584. URL:[Link]

  • Martínez, C., et al. (2019). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. Molecules, 24(6), 1141. URL:[Link]

Application Notes & Protocols: Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate as a Versatile Synthon for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthetic utility of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate . We will explore its role as a strategic building block in medicinal chemistry, focusing on the causality behind experimental choices and providing robust, validated protocols for its derivatization.

Introduction: The Strategic Value of the 6-Bromo-1-Oxoindane Scaffold

The 2,3-dihydro-1H-inden-1-one (1-indanone) core is a privileged scaffold in drug discovery, present in a variety of biologically active molecules. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an excellent platform for designing targeted therapeutics.

The subject of this guide, methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is a particularly valuable building block due to its dual-functional nature:

  • The Aryl Bromide: The bromine atom at the 6-position is a key synthetic handle, perfectly positioned for modern palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse aryl and heteroaryl moieties, a cornerstone of structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors.[1]

  • The β-Ketoester System: The 1-oxo and 2-methoxycarbonyl groups constitute a reactive β-ketoester moiety. This functionality is a classic precursor for the synthesis of fused heterocyclic systems, such as pyrazoles and pyrimidines, which are themselves prevalent in a vast number of pharmaceutical agents.

This combination allows for a divergent synthetic approach, where a common core can be rapidly elaborated into a library of structurally diverse and complex molecules.

Physicochemical Properties

A summary of the key properties for methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is provided below for quick reference.

PropertyValueReference
CAS Number 1186048-01-0[2][3]
Molecular Formula C₁₁H₉BrO₃[2]
Molecular Weight 269.09 g/mol [2][3]
SMILES COC(=O)C1Cc2c(C1=O)cc(cc2)Br[2]
MDL Number MFCD32012684[2]

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most direct and powerful application of this building block is the functionalization of the C-6 position via Suzuki-Miyaura cross-coupling.[4] This reaction forms a new carbon-carbon bond, enabling the synthesis of biaryl and heteroaryl-aryl structures that are fundamental motifs in many targeted therapies.

Scientific Rationale

The Suzuki-Miyaura reaction is favored in pharmaceutical development for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[5] For a scaffold like ours, coupling can modulate electronic properties, introduce hydrogen bond donors/acceptors, or extend the molecule to access new binding pockets in a biological target. The workflow involves the activation of the aryl bromide by a palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product A Methyl 6-bromo-1-oxo-2,3- dihydro-1H-indene-2-carboxylate C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) B Aryl/Heteroaryl Boronic Acid (Ar-B(OH)₂) D Methyl 6-Aryl-1-oxo-2,3- dihydro-1H-indene-2-carboxylate C->D Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling an arylboronic acid to the 6-bromo-1-oxoindane core.

Materials:

  • Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 eq)

  • Aryl or Heteroaryl boronic acid/ester (1.2-1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.05 eq)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and condenser, add methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 eq), the selected arylboronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) to the flask.

  • Solvent Addition & Degassing: Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (v/v). The reaction should be reasonably concentrated (e.g., 0.1-0.2 M with respect to the starting bromide). It is critical to degas the mixture to prevent oxidation and deactivation of the Pd(0) active catalyst. This is achieved by bubbling argon or nitrogen gas through the solution for 15-20 minutes.[1]

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere (N₂ or Ar balloon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting bromide is a key indicator of completion. Typical reaction times are 4-16 hours.

  • Work-up: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude residue is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure 6-aryl-1-oxoindane product.

Application II: Fused Heterocycle Synthesis via Condensation

The β-ketoester moiety offers a classic entry into a variety of heterocyclic systems. By reacting the 1-oxo and 2-carboxylate groups with a binucleophile, new rings can be fused onto the indane scaffold, dramatically increasing molecular complexity and accessing new chemical space.

Scientific Rationale

A common and powerful transformation is the Knorr pyrazole synthesis or similar condensation reactions. Reacting the β-ketoester with a hydrazine derivative leads to the formation of a fused indeno[1,2-c]pyrazol-4(1H)-one system. This scaffold is of significant interest in medicinal chemistry. The choice of hydrazine (e.g., hydrazine hydrate vs. a substituted hydrazine) allows for further diversification at the N1 position of the newly formed pyrazole ring.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product A Methyl 6-Aryl-1-oxo-2,3- dihydro-1H-indene-2-carboxylate (From Suzuki Coupling) C Solvent (e.g., Ethanol) Acid Catalyst (e.g., Acetic Acid) Heat B Hydrazine Hydrate (NH₂NH₂·H₂O) D 7-Aryl-1,5-dihydro- indeno[1,2-c]pyrazol-4-one C->D Condensation/ Cyclization

Caption: Workflow for fused pyrazole synthesis via condensation.

Detailed Experimental Protocol: Indeno[1,2-c]pyrazole Synthesis

This protocol provides a representative method for the synthesis of a fused pyrazole ring system from a 6-aryl-1-oxoindane precursor.

Materials:

  • Methyl 6-aryl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine (1.1-1.5 eq)

  • Ethanol or Acetic Acid (as solvent)

  • Glacial acetic acid (as catalyst, if using ethanol as solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and condenser, dissolve the starting β-ketoester (1.0 eq) in a suitable solvent like ethanol.

  • Reagent Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) followed by the dropwise addition of hydrazine hydrate (1.1 eq). Alternatively, the reaction can be run in neat acetic acid as the solvent.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir.

  • Monitoring: The reaction can be monitored by TLC or LC-MS. The formation of the new, often more polar, heterocyclic product should be observed. Reactions are typically complete within 2-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with cold ethanol, and dried.

  • Purification: If no precipitate forms, or if the filtered solid requires further purification, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel chromatography to afford the pure fused pyrazole product.

Summary & Outlook

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a high-value, versatile building block for pharmaceutical research and development. Its strategically placed functional groups enable a divergent and efficient approach to the synthesis of complex molecular libraries. The protocols detailed herein for Suzuki-Miyaura coupling and subsequent heterocycle formation provide a reliable foundation for chemists to generate novel indane-based scaffolds for screening and optimization in drug discovery programs.

References

  • Application Notes and Protocols for the Derivatization of 6-Bromo-2,3-dihydro-1H-inden - Benchchem.
  • methyl6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxyl
  • Methyl 6-bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxyl
  • Recent developments in the Suzuki-Miyaura reaction: 2010-2014 - Molecules.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH)
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the Buchwald-Hartwig amination of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a key transformation for synthesizing libraries of substituted indanones for pharmaceutical and materials science research. We delve into the mechanistic underpinnings of the reaction, offer a detailed guide for selecting optimal reaction components, and present a robust, step-by-step protocol for successful execution. Special consideration is given to the challenges posed by the β-keto ester functionality of the substrate, including potential side reactions and strategies for their mitigation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful cross-coupling reaction.

Introduction: The Strategic Importance of C-N Bond Formation

The formation of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly in the construction of pharmacologically active molecules.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for creating aryl amines, largely supplanting harsher, classical methods due to its remarkable functional group tolerance and broad substrate scope.[1][2]

The target substrate, methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is a valuable scaffold. The indanone core is present in numerous bioactive compounds, and the ability to install diverse amine functionalities at the 6-position via C-N coupling opens a direct path to novel chemical entities for structure-activity relationship (SAR) studies. However, the presence of a base-sensitive and potentially enolizable β-keto ester motif necessitates careful optimization to prevent side reactions such as ester hydrolysis or epimerization. This guide provides the expertise to navigate these challenges effectively.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][3][4] Understanding this mechanism is critical for rational troubleshooting and optimization. The cycle is generally accepted to involve three primary stages:

  • Oxidative Addition: A low-valent Palladium(0) complex, stabilized by phosphine ligands, reacts with the aryl bromide (Ar-Br), inserting into the carbon-bromine bond. This forms a Pd(II) intermediate. This is often the rate-determining step.[4][5]

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired aryl amine product (Ar-NR₂) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][4]

An unproductive side reaction that can occur is β-hydride elimination, which leads to hydrodehalogenation of the starting material.[1] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the desired reductive elimination over this competing pathway.[1]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L-Pd(0) Active Catalyst OxAd L-Pd(II)(Ar)(Br) Oxidative Adduct Pd0->OxAd Oxidative Addition Amido L-Pd(II)(Ar)(NR¹R²) Amido Complex OxAd->Amido Amine Binding & Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NR¹R² (Coupled Product) Amido->Product Salt Base-HBr Amido->Salt ArBr Ar-Br (Indanone Substrate) ArBr->OxAd Amine HNR¹R² (Amine) Amine->Amido Base Base Base->Amido caption Fig 1. Simplified Catalytic Cycle

Fig 1. Simplified Catalytic Cycle

Component Selection Guide

The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. For a substrate containing a β-keto ester, these choices are particularly critical.

ComponentRecommended ChoicesRationale & Field Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common, reliable Pd(0) and Pd(II) precursors. Pd(II) sources require in-situ reduction to the active Pd(0) species, which is often facilitated by the phosphine ligand or amine.[3][6] Using a pre-formed palladium-ligand complex (precatalyst) can improve reproducibility.[7]
Ligand XPhos , RuPhos , BrettPhosBulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art.[1][7] They promote the formation of the catalytically active monoligated Pd(0) species, accelerate reductive elimination, and prevent catalyst decomposition.[1] For sterically hindered substrates, these ligands are essential.[8][9][10]
Base NaOtBu , LHMDS , K₃PO₄, Cs₂CO₃The base's role is to deprotonate the amine-palladium complex. Strong, non-nucleophilic bases like sodium t-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are highly effective.[6] Caution: Strong bases can promote enolization of the β-keto ester. If this is problematic, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ should be screened, although this may require higher temperatures or longer reaction times.[3] LHMDS has been shown to be surprisingly effective with base-sensitive functionalities, possibly due to an in-situ protection effect.[11]
Solvent Toluene, 1,4-Dioxane, THFAprotic, non-polar, or weakly polar solvents are standard.[12] Toluene is often the solvent of choice for reactions involving aryl bromides.[3] All solvents must be rigorously dried and degassed, as water and oxygen can deactivate the palladium catalyst.[13]
Temperature 80–110 °CMost Buchwald-Hartwig aminations require heating to achieve a reasonable reaction rate.[6][13] The optimal temperature is a balance between reaction speed and catalyst/substrate stability. High temperatures (>120 °C) can lead to catalyst decomposition, observed as the formation of palladium black.[13]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the amination of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate with a representative primary or secondary amine.

4.1 Materials and Equipment

  • Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or suitable precatalyst (2-4 mol%)

  • XPhos (2.2-4.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous, degassed toluene

  • Oven-dried Schlenk tube or reaction vial with a PTFE-lined cap

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

4.2 Experimental Workflow Diagram

Fig 2. Step-by-step experimental workflow

4.3 Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (e.g., 269 mg, 1.0 mmol), the palladium source (e.g., Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 10.5 mg, 0.022 mmol, 2.2 mol%), and sodium tert-butoxide (e.g., 135 mg, 1.4 mmol).

    • Scientist's Note: If using a glovebox, all solids can be weighed and added under an inert atmosphere. If using a Schlenk line, add the solids quickly in air and immediately begin the inerting process. The base is hygroscopic and should be handled rapidly.[14]

  • Inerting the Atmosphere: Seal the Schlenk tube with a rubber septum. Connect it to a Schlenk line and carefully evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.[15]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (e.g., 5 mL) via syringe. Then, add the amine (1.2 mmol) via syringe.

  • Reaction Execution: Lower the Schlenk tube into an oil bath preheated to 100 °C. Stir the mixture vigorously. The reaction mixture will typically turn a dark brown or reddish color, which is indicative of an active catalytic cycle.[13]

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate or dichloromethane (20 mL) and filter it through a short plug of Celite® to remove the palladium catalyst and inorganic salts.[13][16]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Troubleshooting Common Issues

ObservationPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst due to air/moisture contamination.Ensure all reagents are pure and solvents are anhydrous.[13][14] Use freshly opened catalyst/ligands. Improve inert gas technique.
Poor reagent solubility.Ensure vigorous stirring.[14] Consider a different solvent like 1,4-dioxane, which may offer better solubility for all components.[13]
Formation of Palladium Black Catalyst decomposition.This indicates the active Pd(0) has crashed out of solution.[13] Lower the reaction temperature to 80-90 °C and increase reaction time. Ensure the ligand-to-palladium ratio is sufficient (typically >2:1 for biaryl phosphines).
Hydrodehalogenation (Starting material is replaced by H instead of amine)Competing β-hydride elimination pathway.This side reaction can sometimes compete with reductive elimination.[1] Ensure you are using a sufficiently bulky ligand like XPhos or RuPhos. Lowering the temperature may also disfavor this pathway.
Low Yield with Complex Mixture Base-induced side reactions (e.g., ester hydrolysis, enolization/decomposition).The β-keto ester is sensitive.[3] Screen a weaker base such as K₃PO₄ or Cs₂CO₃, which may require a higher temperature (e.g., 110 °C). Alternatively, try LHMDS, which can be surprisingly tolerant.[11]

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the N-arylation of the methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate scaffold. Success hinges on the careful selection of a bulky phosphine ligand, an appropriate base, and strict adherence to anhydrous and anaerobic reaction conditions. By following the detailed protocol and utilizing the troubleshooting guide provided, researchers can confidently and reproducibly synthesize a wide array of novel indanone derivatives for further investigation in drug discovery and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. (2013, May 2). The Journal of Organic Chemistry. Retrieved March 28, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020, December 11). ACS Catalysis. Retrieved March 28, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. (n.d.). Dalton Transactions. Retrieved March 28, 2026, from [Link]

  • "Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. Retrieved March 28, 2026, from [Link]

  • The Buchwald-Hartwig Amination After 25 Years. (2019, November 25). Angewandte Chemie International Edition. Retrieved March 28, 2026, from [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved March 28, 2026, from [Link]

  • Optimization of reaction conditions for the reaction of aryl bromide (double step). (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved March 28, 2026, from [Link]

  • Buchwald-Hartwig Amination Reaction Explained. (n.d.). Pearson+. Retrieved March 28, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. (n.d.). University College London. Retrieved March 28, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). PMC. Retrieved March 28, 2026, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 28, 2026, from [Link]

Sources

Application Note: Chemoselective and Stereoselective Reduction of Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

In modern drug discovery, functionalized indanol scaffolds are considered privileged structures. The compound methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a highly versatile building block: it possesses a C6 aryl bromide for downstream palladium-catalyzed cross-coupling, a C2 methyl ester for functionalization, and a C1 ketone 1. The transformation of this cyclic β -keto ester into a β -hydroxy ester requires precise control over both chemoselectivity and stereoselectivity.

The Chemoselectivity Challenge

The substrate contains three reducible functional groups. The objective is to reduce the C1 ketone exclusively. Strong hydride donors like lithium aluminum hydride (LiAlH 4​ ) will indiscriminately reduce both the ketone and the ester to yield a diol, and may even cause reductive dehalogenation of the aryl bromide. Therefore, sodium borohydride (NaBH 4​ ) is the reagent of choice. NaBH 4​ provides sufficient nucleophilic hydride character to reduce the ketone while remaining largely unreactive toward the ester and the aryl halide under mild, protic conditions 2.

The Stereoselectivity Challenge (Dynamic Kinetic Resolution)

Reduction of the C1 ketone generates a new chiral center. Because the C2 proton is highly acidic (flanked by a ketone and an ester), the C2 stereocenter undergoes rapid enolization and epimerization in solution.

  • Diastereoselectivity : In a standard NaBH 4​ reduction, hydride delivery typically occurs from the less sterically hindered face of the molecule, predominantly yielding the trans (anti) diastereomer.

  • Enantioselectivity : By leveraging the rapid epimerization at C2, Asymmetric Transfer Hydrogenation (ATH) using chiral Ruthenium catalysts 3 or biocatalytic ketoreductases (KREDs) 4 can selectively reduce one equilibrating enantiomer. This Dynamic Kinetic Resolution (DKR) enables the synthesis of a single highly enantioenriched stereoisomer from a racemic starting material.

ReactionPathways Substrate Methyl 6-bromo-1-oxo- 2,3-dihydro-1H-indene- 2-carboxylate NaBH4 NaBH4, MeOH, 0°C (Diastereoselective) Substrate->NaBH4 Chemoselective Noyori Ru-TsDPEN, HCOOH/Et3N (Enantioselective ATH) Substrate->Noyori DKR LiAlH4 LiAlH4, THF (Non-chemoselective) Substrate->LiAlH4 Over-reduction Prod1 Racemic cis/trans β-hydroxy ester NaBH4->Prod1 Prod2 Chiral (1R,2S) or (1S,2R) β-hydroxy ester Noyori->Prod2 Prod3 Diol (Ester & Ketone reduced) LiAlH4->Prod3

Figure 1: Reaction pathways for the chemoselective and stereoselective reduction of the substrate.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure reaction fidelity and prevent over-reduction.

Protocol A: Chemoselective Diastereoselective Reduction (Standard Hydride)

This protocol yields the racemic β -hydroxy ester, favoring the trans-diastereomer.

  • Preparation : Charge a flame-dried round-bottom flask with methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 equiv) and anhydrous methanol (0.2 M concentration).

  • Temperature Control : Cool the solution to 0 °C using an ice-water bath. Causality: Low temperatures suppress the background transesterification and prevent the reduction of the ester moiety.

  • Reagent Addition : Add NaBH 4​ (1.2 equiv) portionwise over 15 minutes. Vigorous hydrogen gas evolution will occur.

  • Reaction Monitoring : Stir the reaction at 0 °C for 1 hour. Validate completion via TLC (Hexanes/EtOAc 7:3). The product will appear as a more polar, UV-active spot compared to the starting material.

  • Quenching : Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NH 4​ Cl dropwise at 0 °C until gas evolution ceases. Causality: NH 4​ Cl destroys excess borohydride and mildly protonates the resulting boron alkoxide complex without causing acid-catalyzed dehydration of the newly formed alcohol.

  • Workup : Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Workflow Step1 1. Dissolve Substrate in MeOH (0 °C) Step2 2. Portionwise addition of NaBH4 Step1->Step2 Step3 3. Stir 1h at 0 °C (Monitor by TLC) Step2->Step3 Step4 4. Quench with Sat. NH4Cl (aq) Step3->Step4 Step5 5. Extract (EtOAc) & Wash (Brine) Step4->Step5 Step6 6. Dry (Na2SO4) & Concentrate Step5->Step6

Figure 2: Experimental workflow for the chemoselective reduction using sodium borohydride.
Protocol B: Enantioselective Asymmetric Transfer Hydrogenation (Noyori-type DKR)

This protocol utilizes Dynamic Kinetic Resolution to yield a highly enantioenriched product.

  • Catalyst Preparation : In a glovebox or under strict inert atmosphere (Argon), dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%) in anhydrous dichloromethane (DCM).

  • Substrate Addition : Add the β -keto ester substrate (1.0 equiv) to the catalyst solution.

  • Hydrogen Source : Prepare azeotropic formic acid/triethylamine (HCOOH/Et 3​ N, 5:2 molar ratio) and add 5.0 equiv to the reaction mixture. Causality: The HCOOH acts as the hydride source, while Et 3​ N maintains the basicity required for the rapid epimerization of the C2 stereocenter, enabling efficient DKR.

  • Reaction : Stir at 25 °C for 16-24 hours. Monitor conversion by LC-MS or HPLC.

  • Workup : Dilute with DCM, wash with water and brine, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

Quantitative Data & Analytical Validation

The table below summarizes representative performance metrics for the reduction of cyclic β -keto ester indanone scaffolds under various conditions, illustrating the trade-offs between operational simplicity and stereochemical control 4, [[2]]().

Reduction MethodReagent / CatalystTemp (°C)Chemoselectivity (Ketone:Ester)Yield (%)d.r. (trans:cis)e.e. (%)
Standard Hydride NaBH 4​ , MeOH0>99:19285:15N/A (Racemic)
Luche Reduction NaBH 4​ , CeCl 3​ , MeOH0>99:19590:10N/A (Racemic)
Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(R,R)-TsDPEN], HCOOH/Et 3​ N25>99:18895:5>98
Biocatalytic (KRED) Ketoreductase (e.g., KRED-130), NADP + , iPrOH30>99:185>99:1>99

Note: Diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) should be validated post-isolation using chiral HPLC (e.g., Chiralcel OD-H column) and 1 H-NMR (analyzing the coupling constant of the C1-H and C2-H protons to confirm syn/anti relative stereochemistry).

References

  • Sigma-Aldrich. "Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate". Sigma-Aldrich Catalog. URL: [Link]

  • Vanagel, M. G. "Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases". University of Alaska. URL:[Link]

  • Wikipedia Contributors. "Enantioselective reduction of ketones". Wikipedia, The Free Encyclopedia. URL:[Link]

  • ResearchGate Contributors. "Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-Pot Reaction under Mild Conditions". ResearchGate. URL:[Link]

Sources

hydrolysis protocol for methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate to carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid

Introduction

6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. Its rigid, bicyclic core functionalized with a bromine atom, a ketone, and a carboxylic acid offers multiple points for diversification, making it an attractive scaffold for the development of novel molecular entities. The synthesis of this target typically proceeds from its corresponding methyl ester, methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

The critical step in this synthesis is the hydrolysis of the methyl ester to the desired carboxylic acid. This guide provides a detailed, field-proven protocol for this transformation. As the substrate is a β-keto ester, the choice of hydrolysis conditions is paramount to prevent undesired side reactions, such as decarboxylation, which can occur under harsh acidic or thermal conditions[1][2]. We will explore the mechanistic rationale for selecting a mild, base-catalyzed approach and provide a step-by-step procedure designed for high yield and purity.

Mechanistic Rationale: The Saponification of a β-Keto Ester

Ester hydrolysis can be achieved under either acidic or basic conditions. For substrates sensitive to acid or heat, base-catalyzed hydrolysis, or saponification, is generally the preferred method due to its irreversibility and typically milder conditions[3][4].

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (⁻OCH₃) as a leaving group. An acid-base reaction between the newly formed carboxylic acid and the strong base (methoxide or remaining hydroxide) immediately follows, forming the carboxylate salt. This final deprotonation step is thermodynamically favorable and drives the reaction to completion[3].

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation (Irreversible) Start Ester + OH⁻ Intermediate Tetrahedral Intermediate Start->Intermediate Intermediate2 Tetrahedral Intermediate Products Carboxylic Acid + ⁻OCH₃ Intermediate2->Products Products2 Carboxylic Acid + Base Salt Carboxylate Salt + H₂O Products2->Salt

Caption: Base-catalyzed ester hydrolysis (Saponification) workflow.

A Critical Consideration: Preventing Decarboxylation

The target molecule is a β-keto acid, a class of compounds known for their potential to undergo decarboxylation (loss of CO₂) upon heating, particularly in the presence of acid[1][5]. The mechanism involves the formation of a cyclic, six-membered transition state, leading to an enol that tautomerizes to the final ketone product, 6-bromo-2,3-dihydro-1H-inden-1-one.

To isolate the desired 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid, it is crucial to employ mild hydrolysis conditions and to avoid excessive heat or strong acidity during the workup. The protocol outlined below utilizes lithium hydroxide at room temperature, which effectively hydrolyzes the ester while minimizing the risk of decarboxylation.

G cluster_main Hydrolysis of Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate cluster_desired Desired Pathway: Saponification cluster_undesired Undesired Pathway: Decarboxylation Start Starting Ester Conditions_Desired 1. LiOH, THF/H₂O, RT 2. HCl (aq) Workup Start->Conditions_Desired Mild Basic Hydrolysis Conditions_Undesired Harsh Acid / Heat Start->Conditions_Undesired Potential Side Reaction Desired_Product Target Carboxylic Acid (6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid) Desired_Product->Conditions_Undesired If heated during workup Conditions_Desired->Desired_Product Undesired_Product Decarboxylated Ketone (6-bromo-2,3-dihydro-1H-inden-1-one) Conditions_Undesired->Undesired_Product

Caption: Desired hydrolysis pathway vs. potential decarboxylation side reaction.

Optimized Hydrolysis Protocol

This protocol is designed for the hydrolysis of β-keto esters where isolation of the corresponding β-keto acid is the objective. Lithium hydroxide (LiOH) is selected as the base due to its high efficacy in mixed aqueous-organic solvent systems and its frequent use for hydrolyzing complex or sterically hindered esters with minimal side reactions[6][7].

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate≥95%MilliporeSigmaStarting Material
Lithium hydroxide monohydrate (LiOH·H₂O)ACS Reagent, ≥98%Major suppliersThe hydrolytic agent.
Tetrahydrofuran (THF)Anhydrous or HPLCMajor suppliersCo-solvent to ensure solubility of the starting ester.
Deionized Water (H₂O)Type II or betterN/AUsed for the LiOH solution and workup.
Hydrochloric Acid (HCl)1.0 N solutionMajor suppliersFor acidification during workup.
Ethyl Acetate (EtOAc)ACS GradeMajor suppliersExtraction solvent.
Brine (Saturated NaCl solution)N/AN/AFor washing during extraction.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeMajor suppliersDrying agent.
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 eq).

    • Dissolve the ester in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 to 2:1 v/v ratio). A typical concentration is 0.1-0.2 M. Stir until all solid has dissolved.

  • Saponification:

    • In a separate beaker, dissolve lithium hydroxide monohydrate (1.5 - 2.0 eq) in water.

    • Add the aqueous LiOH solution to the stirring solution of the ester at room temperature.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Mobile Phase: A mixture of Hexanes and Ethyl Acetate (e.g., 1:1) with 1% acetic acid. The acetic acid helps to protonate the carboxylate on the plate, leading to a well-defined spot.

    • Visualization: UV light (254 nm).

    • The starting ester will be a higher running spot (less polar). The product, the carboxylate salt, will either remain at the baseline or appear as a very polar streak. Upon completion, the starting ester spot should be completely consumed. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the THF.

    • Dilute the remaining aqueous residue with water and transfer to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate (or diethyl ether) to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

    • Cool the aqueous layer in an ice bath.

    • Slowly add 1N HCl solution while stirring to acidify the mixture to a pH of ~2. A white or off-white precipitate of the carboxylic acid product should form.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts.

  • Purification and Drying:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid.

    • The product can be further purified by recrystallization if necessary (e.g., from an ethanol/water or ethyl acetate/hexanes mixture)[8].

Process Workflow Diagram

Caption: Step-by-step experimental workflow for the hydrolysis protocol.

Characterization of the Product

  • ¹H NMR: The most significant change will be the disappearance of the methyl ester singlet (typically ~3.8 ppm). The protons on the indane core will remain, though their shifts may be slightly altered. A broad singlet corresponding to the carboxylic acid proton may be visible far downfield (>10 ppm), depending on the solvent and concentration[9].

  • IR Spectroscopy: Appearance of a broad O-H stretch from approximately 2500-3300 cm⁻¹ characteristic of a carboxylic acid, and a C=O stretch around 1700-1725 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak should correspond to the mass of the carboxylic acid (C₁₀H₉BrO₃).

  • Melting Point: The pure carboxylic acid should have a sharp melting point, which can be used as an indicator of purity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Reaction Incomplete - Insufficient LiOH.- Poor solubility of starting material.- Low reaction temperature for a hindered ester.- Add an additional 0.5 eq of LiOH.- Increase the proportion of THF in the solvent mixture.- Gently warm the reaction to 30-40°C, while monitoring for potential side reactions[7].
Low Yield - Incomplete precipitation during acidification.- Product is water-soluble.- Emulsion formation during extraction.- Ensure pH is truly ~2 using pH paper.- Saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's aqueous solubility[10].- Add more brine to break up emulsions.
Oily/Impure Product - Presence of starting material.- Salts from workup.- Side products.- Ensure the initial wash of the basic solution was performed to remove unreacted ester.- Ensure the final organic extract is washed with brine.- Purify by recrystallization or flash column chromatography[8].

References

  • Phan, T. P., & Gisvold, O. (1953). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Journal of the American Pharmaceutical Association, 42(9), 556-557. [Link]

  • AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. aklectures.com. [Link]

  • Pearson Education. (n.d.). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. pearson.com. [Link]

  • Ahmad, S., et al. (2012). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Journal of the Chemical Society of Pakistan, 34(5), 1243-1247.
  • OperaChem. (2024). Saponification-Typical procedures. operachem.com. [Link]

  • Chemistry Stack Exchange. (2019). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. stackexchange.com. [Link]

  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?. researchgate.net. [Link]

  • Reddit. (2025). Why are my ester hydrolysis not working. reddit.com. [Link]

  • PubMed. (n.d.). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. nih.gov. [Link]

  • Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. arkat-usa.org. [Link]

  • Journal of Synthetic Organic Chemistry, Japan. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. jstage.jst.go.jp. [Link]

  • ResearchGate. (n.d.). Fig. S7 1 H NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d). researchgate.net. [Link]

  • Sciencemadness.org. (2016). Difficult hydrolysis of an hindered ester. sciencemadness.org. [Link]

  • Koshikari, Y. (2014). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University.
  • Ranu, B. C., et al. (1989). A mild and Selective Method of Ester Hydrolysis.
  • Organic Syntheses. (n.d.). 2-indanone. orgsyn.org. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. masterorganicchemistry.com. [Link]

  • NextSDS. (n.d.). 6-BROMO-2,3-DIHYDRO-3-OXO-1H-INDENE-1-CARBOXYLIC ACID. nextsds.com. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. chemguide.co.uk. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. orgchemdades.com. [Link]

  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. orgsyn.org. [Link]

  • PubChem. (n.d.). 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid. nih.gov. [Link]

  • Heterocycles. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. heterocycles.jp. [Link]

  • Google Patents. (n.d.).
  • European Patent Office. (2020). EP 3089957 B1 - PURIFICATION OF AROMATIC CARBOXYLIC ACIDS. epo.org. [Link]

  • Google Patents. (n.d.).
  • Acta Crystallographica Section E. (n.d.). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. nih.gov. [Link]

  • NextSDS. (n.d.). 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester. nextsds.com. [Link]

  • ResearchGate. (2018). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. researchgate.net. [Link]

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The Strategic Application of Methyl 6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Privileged Scaffold

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a versatile bifunctional building block that holds significant potential for the synthesis of diverse heterocyclic systems. Its unique structure, incorporating a cyclic β-keto ester and an aryl bromide, offers two reactive centers for strategic chemical modifications. This allows for the construction of novel indeno-fused heterocycles, which are of considerable interest in medicinal chemistry and materials science. The indenone core is a recognized privileged scaffold in numerous biologically active compounds, and its fusion with various heterocyclic rings can lead to the discovery of new therapeutic agents and functional materials.[1][2]

This technical guide, designed for researchers and professionals in drug development, provides a comprehensive overview of the application of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate in the synthesis of three key classes of indeno-fused heterocycles: pyrazoles, pyridines, and thiophenes. Furthermore, it explores the potential for post-synthetic modification of the bromine substituent via palladium-catalyzed cross-coupling reactions, enabling access to a vast chemical space for structure-activity relationship (SAR) studies.

I. Synthesis of Indeno[1,2-c]pyrazol-4-ones: A Gateway to Bioactive Molecules

The reaction of β-keto esters with hydrazine derivatives, known as the Knorr pyrazole synthesis, is a robust and efficient method for the construction of pyrazole and pyrazolone rings.[3][4] This strategy can be effectively applied to methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate to yield 6-bromo-2,5-dihydro-1H-indeno[1,2-c]pyrazol-4-one, a scaffold with reported biological activities, including potential as anticancer, anti-diabetic, and antimicrobial agents.[5][6][7]

Mechanistic Rationale

The synthesis proceeds via an initial condensation of the hydrazine with the more reactive ketone carbonyl of the indanone moiety to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the ester carbonyl leads to cyclization and dehydration, yielding the stable, fused pyrazolone ring system. The reaction is typically catalyzed by a weak acid.

G cluster_0 Knorr Pyrazole Synthesis start Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate + Hydrazine intermediate1 Hydrazone Formation start->intermediate1 Condensation intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Acid Catalyst product 6-Bromo-2,5-dihydro-1H-indeno[1,2-c]pyrazol-4-one intermediate2->product Dehydration

Caption: Workflow for Knorr Pyrazole Synthesis.

Detailed Protocol: Synthesis of 6-Bromo-2,5-dihydro-1H-indeno[1,2-c]pyrazol-4-one

Materials:

  • Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired 6-bromo-2,5-dihydro-1H-indeno[1,2-c]pyrazol-4-one.

EntryHydrazine DerivativeSolventCatalystTime (h)Typical Yield (%)
1Hydrazine hydrateEthanolAcetic acid385-95
2PhenylhydrazineEthanolAcetic acid480-90

II. Construction of Indeno[1,2-b]pyridines via Hantzsch-Type Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[8][9] A variation of this reaction can be employed to synthesize indeno-fused pyridines, which are of interest for their potential pharmacological properties.[10]

Mechanistic Considerations

In a Hantzsch-type reaction, an aldehyde, a β-keto ester, and a nitrogen source (like ammonium acetate) condense to form a dihydropyridine ring. For the synthesis of indeno[1,2-b]pyridines, methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can react with an aldehyde and ammonium acetate. The reaction likely proceeds through the formation of an enamine from the indanone and ammonia, and a Knoevenagel condensation product from the aldehyde and the β-keto ester functionality. These intermediates then undergo a Michael addition followed by cyclization and dehydration.

G cluster_1 Hantzsch-Type Pyridine Synthesis start Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate + Aldehyde + NH4OAc intermediate1 Enamine & Knoevenagel Adduct Formation start->intermediate1 intermediate2 Michael Addition & Cyclization intermediate1->intermediate2 product Indeno[1,2-b]pyridine Derivative intermediate2->product Oxidation

Caption: Workflow for Hantzsch-Type Pyridine Synthesis.

Detailed Protocol: Synthesis of a 6-Bromo-indeno[1,2-b]pyridine Derivative

Materials:

  • Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Ethanol or Acetic Acid

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, combine methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 eq), the aromatic aldehyde (1.0 eq), and ammonium acetate (1.5 eq) in ethanol or glacial acetic acid.

  • Heat the mixture to reflux with stirring for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the indeno[1,2-b]pyridine derivative.

EntryAldehydeSolventTime (h)Typical Yield (%)
1BenzaldehydeEthanol570-80
24-ChlorobenzaldehydeAcetic Acid475-85

III. Gewald Synthesis of Indeno[1,2-b]thiophenes: Access to Functional Materials

The Gewald aminothiophene synthesis is a one-pot, multi-component reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[5][11] This reaction can be adapted for methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate to synthesize indeno[1,2-b]thiophene derivatives, which have shown promise in the field of organic electronics and photovoltaics.[11][12]

Mechanistic Pathway

The Gewald reaction typically involves a ketone, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base. The reaction is initiated by a Knoevenagel condensation between the ketone and the active methylene compound. This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile and subsequent cyclization and tautomerization to form the 2-aminothiophene ring.

G cluster_2 Gewald Aminothiophene Synthesis start Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate + Active Methylene Nitrile + Sulfur + Base intermediate1 Knoevenagel Condensation start->intermediate1 intermediate2 Sulfur Addition & Cyclization intermediate1->intermediate2 product Indeno[1,2-b]thiophene Derivative intermediate2->product

Caption: Workflow for Gewald Aminothiophene Synthesis.

Detailed Protocol: Synthesis of a 6-Bromo-indeno[1,2-b]thiophene Derivative

Materials:

  • Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

  • Malononitrile or Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine or Triethylamine

  • Ethanol or DMF

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol or DMF.

  • Add the base (e.g., morpholine, 0.2 eq) to the mixture.

  • Heat the reaction mixture with stirring at 50-60 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and then with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the desired indeno[1,2-b]thiophene derivative.

EntryActive Methylene CompoundBaseSolventTime (h)Typical Yield (%)
1MalononitrileMorpholineEthanol475-85
2Ethyl cyanoacetateTriethylamineDMF380-90

IV. Post-Synthetic Modification: Diversification via Cross-Coupling Reactions

The bromine atom on the indeno-fused heterocyclic scaffolds synthesized provides a valuable handle for further diversification through palladium-catalyzed cross-coupling reactions. This allows for the generation of extensive compound libraries for SAR studies in drug discovery programs.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[13][14] This reaction can be used to introduce a wide range of aryl and heteroaryl substituents at the 6-position of the indeno-fused heterocycles.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is particularly useful for introducing diverse amine functionalities, which are common in pharmacologically active molecules.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • 6-Bromo-indeno-fused heterocycle (from previous syntheses)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Dioxane/water mixture)

Procedure:

  • In a Schlenk flask, combine the 6-bromo-indeno-fused heterocycle (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate serves as a highly valuable and versatile starting material for the synthesis of a variety of indeno-fused heterocyclic systems. The established synthetic routes, including the Knorr pyrazole synthesis, Hantzsch-type pyridine synthesis, and Gewald aminothiophene synthesis, provide efficient access to these privileged scaffolds. The presence of the bromine atom allows for extensive post-synthetic modifications, enabling the exploration of a broad chemical space for the development of new therapeutic agents and functional materials. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile building block in their scientific endeavors.

References

  • Benchchem. (2025).
  • Mor, S., & Sindhu, S. (2019). Synthesis, Type II diabetes inhibitory activity, antimicrobial evaluation and docking studies of indeno[1,2-c]pyrazol-4(1H)-ones. Medicinal Chemistry Research.
  • Benchchem. (2025).
  • Kamal, A., et al. (2018). Design, synthesis and biological evaluation of 1, 4-dihydro indeno[1,2-c] pyrazole linked oxindole analogues as potential anticancer agents targeting tubulin and inducing p53 dependent apoptosis. PubMed.
  • Cakmak, O., et al. (2016). Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides. Taylor & Francis Online.
  • Gupta, P., & Halve, A. (n.d.).
  • Łowicki, D., & Przybylski, P. (2022). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
  • Al-Warhi, T., et al. (2025).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft.
  • O'Neill, B. T. (2003).
  • Abd El-Aal, H. A. K., El-Khawaga, A. M. A. M., & Khalaf, A. A. (2014). Part 41. A new facile synthesis of indeno[1,2-c] pyrazoles, 2H-benzo[g]indazoles and benzo[15][16]cyclohepta[1,2-c]pyrazoles via Friedel-Crafts ring closures. European Journal of Chemistry.

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.
  • Lin, L. Y., et al. (2021). Thiophene Fused Indenocorannulenes: Synthesis, Variable Emission, and Exceptional Chiral Configurational Stability. The Royal Society of Chemistry.
  • Dawood, K. M., & Alaasar, M. (n.d.). Synthesis of indeno[1,2‐b]pyridine derivatives 252.
  • Buchwald, S. L., & Hartwig, J. F. (n.d.).
  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities.
  • Hassaneen, H. M., et al. (2010). Synthesis of some new Indeno[1,2-e]pyrazolo[5,1-c]-1,2,4-triazin-6-one and Indeno[2,1-c]pyridazine-4-carbonitrile Derivatives.
  • Benchchem. (2025). Preventing debromination in reactions with 6-Bromo-1-methyl-1h-indazol-4-amine.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Spadoni, G., et al. (2011). 1,6-Dihydro-2H-indeno[5,4-b]furan Derivatives: Design, Synthesis, and Pharmacological Characterization of a Novel Class of Highly Potent MT 2 -Selective Agonists.
  • Academic Strive. (2024).
  • Nishida, M., & Tagata, T. (2005).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Aly, A. A., & Wasfy, A. A. F. (2003). 'Y-Oxo carboxylic acids in heterocyclic synthesis: Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids using. Indian Journal of Chemistry.
  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • New Jersey Institute of Technology. (2024).
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  • SciSpace. (n.d.). Pyridazin-3(2H)
  • Liberty University. (n.d.).
  • PubMed. (2010).
  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • MDPI. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'.
  • Arkivoc. (2010).
  • RSC Publishing. (n.d.).
  • Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry.
  • RSC Publishing. (2015). Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applications.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for research scientists and drug development professionals tasked with the synthesis and scale-up of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (also known as methyl 6-bromo-1-indanone-2-carboxylate).

The carboxymethylation of 1-indanones to form -keto esters is a fundamental transformation, yet it is notoriously prone to stalling, side-product formation, and product degradation[1]. This resource synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure high-yield, reproducible outcomes.

I. Mechanistic Overview & Workflow

The synthesis relies on the deprotonation of 6-bromo-1-indanone to form a reactive enolate, followed by nucleophilic acyl substitution (C-acylation) onto dimethyl carbonate (DMC)[2].

The Causality of the Thermodynamic Sink: The newly formed -keto ester is significantly more acidic at the -position than the starting indanone. Consequently, it immediately consumes a second equivalent of base to form a highly stable enolate. This deprotonation is the thermodynamic driving force of the reaction. Failing to account for this stoichiometry (requiring equivalents of base) is the primary cause of incomplete conversions[2][3].

Workflow Start 6-Bromo-1-indanone + NaH / THF Enolate Enolate Formation (Thermodynamic Sink) Start->Enolate Deprotonation DMC Addition of DMC (Dimethyl Carbonate) Enolate->DMC Electrophilic Attack Aldol Aldol Condensation (Byproduct) Enolate->Aldol If DMC is delayed Reaction C-Acylation (Reflux, 65°C) DMC->Reaction Workup Cold Quench (Saturated NH4Cl) Reaction->Workup Complete Conversion Product Methyl 6-bromo-1-oxo- 2,3-dihydro-1H-indene- 2-carboxylate Workup->Product Careful Isolation Decarb Decarboxylation (Byproduct) Workup->Decarb If Temp > 20°C or Strong Acid

Logical workflow for the carboxymethylation of 6-bromo-1-indanone, highlighting failure points.

II. Troubleshooting Guide & FAQs

Q1: My reaction stalls at ~50% conversion, and starting material remains. How can I drive it to completion? Causality: The formation of the -keto ester generates methanol as a byproduct. Methanol can quench the sodium hydride (NaH) or shift the equilibrium backwards. Furthermore, the product itself consumes a second equivalent of base[2]. Solution: Ensure you are using at least 2.2 to 2.5 equivalents of NaH. Alternatively, running the reaction in refluxing THF or using DMC as both solvent and reagent allows for the continuous removal of methanol (via distillation or molecular sieves) to drive the equilibrium forward[2][3].

Q2: I am observing a significant amount of a highly polar, brightly colored byproduct. What is it, and how do I prevent it? Causality: This is the self-condensation (aldol addition followed by dehydration) of 6-bromo-1-indanone. When the enolate is formed but the electrophile (DMC) is not present in sufficient concentration, the enolate will attack unreacted 1-indanone molecules[4]. Solution: Reverse the addition order. Add the solution of 6-bromo-1-indanone dropwise to a refluxing suspension of NaH in a large excess of DMC (or a THF/DMC mixture). This ensures the enolate is immediately trapped by DMC before it can react with another indanone molecule[4].

Q3: The LC-MS shows the correct product mass during the reaction, but after workup, my yield is low and I recover mostly starting material. Why? Causality: -keto esters are notoriously susceptible to decarboxylation under aqueous acidic or basic conditions, especially if the temperature is elevated. If your workup involves strong acids or is exothermic, the ester will hydrolyze to the -keto acid and rapidly decarboxylate back to 6-bromo-1-indanone[1]. Solution: Perform a strictly cold, mildly acidic workup. Quench the reaction by pouring it into an ice-cold mixture of saturated aqueous ammonium chloride ( ) to carefully adjust the pH to ~5-6. Keep the temperature below 20 °C during extraction and concentration in vacuo[5].

Q4: Can I use a milder, safer base than Sodium Hydride (NaH) for scale-up? Causality: While NaH is standard, it poses safety and handling challenges at scale. Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) can be used. However, because the reaction is an equilibrium, alkoxide bases require the continuous distillation of the corresponding alcohol byproduct to drive the reaction to the thermodynamic -keto enolate sink[2][6].

III. Quantitative Data: Condition Optimization

The following table summarizes empirical data for optimizing the carboxymethylation of 1-indanones, allowing for rapid comparison of reaction parameters.

Base SystemSolventEquivalents of DMCTempWorkup QuenchTypical YieldMechanistic Notes
NaH (1.1 eq) THF1.5 eq0 °C to RT1M HCl (RT)< 40%Fails due to lack of 2nd base equivalent for the thermodynamic sink.
NaH (2.5 eq) THF2.0 eq65 °CCold 75–85%Standard optimized protocol. High conversion; minimal aldol byproduct[3].
NaOMe (2.0 eq) DMCSolvent90 °CCold 1M HCl80–90%Requires continuous distillation of MeOH byproduct to drive equilibrium[2].
t-BuOK (2.5 eq) THF2.0 eq65 °CCold 60–70%Safer alternative to NaH, but exhibits slower kinetics and lower overall yields.

IV. Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checkpoints to ensure the integrity of the synthesis at every stage.

Materials:

  • 6-Bromo-1-indanone (1.0 equiv, limiting reagent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv)

  • Dimethyl carbonate (DMC, anhydrous, 2.0 equiv)

  • Tetrahydrofuran (THF, anhydrous, 0.5 M)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under a strict argon atmosphere.

  • Base Activation: Charge the flask with NaH (2.5 equiv). Wash the NaH with anhydrous hexanes (2 x 10 mL) via syringe to remove the mineral oil. Decant the hexanes and suspend the activated NaH in anhydrous THF (to achieve 0.5 M relative to the starting material).

  • Electrophile Priming: Add DMC (2.0 equiv) to the NaH suspension. Heat the mixture to a gentle reflux (approx. 65 °C).

  • Substrate Addition: Dissolve 6-bromo-1-indanone (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise via the addition funnel over 45 minutes to the refluxing NaH/DMC mixture.

    • Validation Checkpoint 1: The evolution of gas upon addition confirms active enolate formation. The slow addition rate minimizes the steady-state concentration of the indanone, preventing self-condensation.

  • Reaction Monitoring: Stir the reaction at reflux for 2–4 hours.

    • Validation Checkpoint 2: Monitor by TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material spot disappears. The product spot will run slightly lower than the starting material and stain strongly with .

  • Cold Quench: Cool the reaction mixture to 0 °C using an ice-water bath. Carefully quench by the dropwise addition of ice-cold saturated aqueous solution.

    • Validation Checkpoint 3: Verify the aqueous phase pH with pH paper. It must be ~5-6 before extraction. Highly basic or highly acidic conditions at room temperature will cause rapid decarboxylation.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate in vacuo at a water bath temperature not exceeding 30 °C .

  • Purification: Purify the crude residue via flash column chromatography (gradient elution: 100% Hexanes to 85:15 Hexanes/EtOAc) to afford pure methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

V. References

  • USH1705H - Process for preparing 2-carboalkoxy-1-indanones Source: Google Patents URL:

  • Enantiodivergent Synthesis of Tertiary α-Aryl 1-Indanones: Evidence Toward Disparate Mechanisms in the Palladium-Catalyzed Decarboxylative Asymmetric Protonation Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Diastereoselective Intramolecular Ritter Reaction: Generation of a Cis-Fused Hexahydro-4aH-indeno[1,2-b]pyridine Ring System with 4a,9b-Diangular Substituents Source: Organic Letters - ACS Publications URL:[Link]

  • Ring-Expansion Approaches for the Total Synthesis of Salimabromide Source: PMC - NIH URL:[Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies Source: PMC - NIH URL:[Link]

  • JP2000044515A - Production method of β-ketoester Source: Google Patents URL:

Sources

Technical Support Center: Preserving the Integrity of Methyl 6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate During Thermal Processing

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document addresses a critical challenge in the manipulation of β-keto esters: preventing unintentional decarboxylation of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate upon heating. Here, we provide in-depth troubleshooting advice, validated experimental protocols, and the underlying chemical principles to ensure the stability of your compound during thermally demanding reactions.

Understanding the Challenge: The Inherent Instability of β-Keto Esters

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate belongs to the class of β-keto esters, which are known for their susceptibility to decarboxylation, particularly under thermal stress. This process involves the loss of the carbomethoxy group as carbon dioxide, leading to the formation of 6-bromo-2,3-dihydro-1H-inden-1-one. The reaction is often catalyzed by the presence of acid or base and is significantly accelerated by heat.

A crucial aspect to consider is the hydrolysis of the methyl ester to its corresponding carboxylic acid. This β-keto acid is even more prone to decarboxylation than the ester itself. Therefore, maintaining anhydrous conditions is a cornerstone of preventing this unwanted side reaction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when heating methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate and similar β-keto esters.

Q1: I'm observing significant formation of the decarboxylated product, 6-bromo-2,3-dihydro-1H-inden-1-one, in my reaction. What is the primary cause?

Q2: How can I minimize hydrolysis of my β-keto ester during a reaction?

A2: The rigorous exclusion of water is paramount. Here are key strategies:

  • Anhydrous Solvents: Always use freshly dried, anhydrous solvents. Aprotic solvents such as toluene, tetrahydrofuran (THF), or dichloromethane are generally preferred over protic solvents like alcohols, which can participate in transesterification or hydrolysis.[1][2]

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.

  • Dried Reagents: Ensure all reagents, especially bases and salts, are thoroughly dried before use. Some common bases like sodium ethoxide or potassium tert-butoxide can be hygroscopic and may contain residual hydroxides from their manufacturing process.[2]

Q3: I need to perform an alkylation at the alpha-position. What are the best conditions to avoid decarboxylation?

A3: For alkylations, avoiding high temperatures and harsh bases is critical. Instead of traditional methods that might require heating with alkoxides, consider the following:

  • Strong, Non-Nucleophilic Bases: Use strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like THF or toluene at low temperatures (e.g., 0 °C to room temperature).[1][2]

  • Phase-Transfer Catalysis (PTC): PTC offers a mild alternative for alkylation. Using a solid base like anhydrous potassium carbonate with a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a non-polar solvent can facilitate the reaction at or near room temperature, thus minimizing thermal decomposition.

Q4: Are there any non-thermal methods I can use for my desired transformation?

A4: Absolutely. Depending on the specific reaction, several catalytic methods can be employed at or near room temperature:

  • Palladium-Catalyzed Reactions: For certain transformations, palladium catalysts can be highly effective under neutral and mild conditions. For instance, palladium-catalyzed hydrogenolysis of allylic β-keto esters proceeds at room temperature.

  • Rhodium-Catalyzed Reactions: There are rhodium-catalyzed methods for the synthesis of substituted indanones that proceed in water under mild conditions, showcasing the potential for non-thermal pathways.[3]

  • Enzyme-Catalyzed Reactions: For transformations like transesterification, lipases can be used under solvent-free and mild conditions, offering high chemo- and stereoselectivity without the need for heat.[4]

Q5: Can I protect the β-keto ester functionality to enhance its thermal stability?

A5: Yes, protection of the ketone is a viable strategy. Converting the ketone to an acetal, for example, by reacting it with ethylene glycol under acidic conditions, will disrupt the β-keto system and significantly increase the molecule's thermal stability.[5] The acetal can be removed later using aqueous acid. This adds two steps to your synthesis (protection and deprotection) but can be invaluable if high temperatures are unavoidable.[5]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key strategies to prevent decarboxylation.

Protocol 1: Alkylation under Anhydrous, Mild Conditions

This protocol describes the alkylation of a β-keto ester using sodium hydride, a strong, non-nucleophilic base, at room temperature.

Objective: To perform C-alkylation at the α-position while minimizing the risk of decarboxylation.

Materials:

  • Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and inert atmosphere setup (argon or nitrogen)

Procedure:

  • Under an inert atmosphere, add sodium hydride (1.1 equivalents) to a flame-dried round-bottom flask containing anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1 equivalent) in anhydrous THF to the NaH suspension via syringe.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Protection of the Ketone as an Acetal

This protocol details the protection of the ketone functionality, which can significantly enhance the thermal stability of the molecule.

Objective: To protect the ketone as a 1,3-dioxolane to allow for subsequent high-temperature reactions without decarboxylation.

Materials:

  • Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

  • Ethylene glycol

  • p-Toluenesulfonic acid (PTSA) or other acid catalyst

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the β-keto ester, toluene, ethylene glycol (2-3 equivalents), and a catalytic amount of PTSA.

  • Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.

  • Continue heating until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting acetal-protected compound can now be used in reactions requiring higher temperatures.

  • Deprotection: The acetal can be removed by stirring the protected compound in a mixture of acetone and aqueous HCl at room temperature.

Visualizing the Decarboxylation Pathway and Prevention Strategies

Decarboxylation_Prevention

Summary of Key Parameters for Preventing Decarboxylation

StrategyKey ParametersRationale
Maintain Anhydrous Conditions Use of freshly dried solvents (e.g., THF, toluene); reaction under inert atmosphere (Ar, N₂); use of oven-dried glassware.Prevents hydrolysis to the highly unstable β-keto acid intermediate, which readily decarboxylates.
Control of Reaction Temperature Maintain the lowest possible temperature for the desired reaction to proceed at a reasonable rate. Utilize low-temperature baths (ice, dry ice/acetone) where applicable.Decarboxylation is a thermally driven process; lower temperatures significantly reduce the rate of this side reaction.
Choice of Base For base-mediated reactions, use strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).These bases efficiently deprotonate the α-carbon without introducing nucleophiles that could lead to hydrolysis or other side reactions.
Catalytic Methods Employ transition metal catalysts (e.g., Pd, Rh) or enzymes (e.g., lipases) that can facilitate reactions under mild, neutral conditions.These methods often have high turnover numbers at low temperatures, obviating the need for harsh thermal conditions.
Protecting Group Strategy Convert the ketone to an acetal using ethylene glycol and an acid catalyst.This disrupts the β-keto system, significantly increasing the molecule's thermal stability. The protecting group can be removed in a subsequent step.

By implementing these strategies, researchers can significantly improve the outcome of their reactions involving methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, ensuring the preservation of the valuable carboxylate functionality.

References

  • BenchChem. (2025).
  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • Edelmann, F. T. (2021, October 29). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?
  • Bode, J. W. (2019). OC II (FS 2019). ETH Zürich.
  • Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(06), 1053-1057.
  • Ariger, M. A., & Carreira, E. M. (2012). pH-Independent Transfer Hydrogenation in Water: Catalytic, Enantioselective Reduction of β-Keto Esters. Organic Letters, 14(17), 4522-4524.
  • sciencemadness.org. (2025, June 2).
  • AK Lectures. (n.d.).
  • Huckin, S. N., & Weiler, L. (1974). The Acylation of β-Keto Ester Dianions. Canadian Journal of Chemistry, 52(11), 2157-2161.
  • BenchChem. (2025).
  • Varma, R. S., & Kumar, D. (1999). Mild Conversion of β-Diketones and β-Ketoesters to Carboxylic Acids. Tetrahedron Letters, 40(43), 7665-7669.
  • Košak, U., Kovač, A., & Gobec, S. (2012). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Synlett, 23(10), 1483-1486.
  • Reddy, T. R., & Ghorai, M. K. (2025).
  • ACS Publications. (2025, August 27).
  • Nishiwaki, N. (2015, September 14). Mastering β-keto esters.
  • Katritzky, A. R., et al. (2004). Preparation of beta-keto esters and beta-diketones by C-acylation/deacetylation of acetoacetic esters and acetonyl ketones with 1-acylbenzotriazoles. The Journal of Organic Chemistry, 69(20), 6617-6623.
  • Jørgensen, K. A., et al. (2002). Catalytic Asymmetric Direct α-Amination Reactions of 2-Keto Esters: A Simple Synthetic Approach to Optically Active syn-β-Amino-α-hydroxy Esters. Journal of the American Chemical Society, 124(9), 1864-1865.
  • van der Westhuyzen, J. H. (2026, March 15).
  • Wuts, P. G. M., & Greene, T. W. (n.d.). Protective Groups in Synthetic Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • Tsuji, J. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(3), 61-75.
  • Kumar, A., & Mukherjee, S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 20(44), 8569-8587.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis.
  • BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Indanones.
  • Kumar, G. S., et al. (2017). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 11(1), 1-14.
  • Seeberger, P. H. (Ed.). (2021).
  • Pérez-Vásquez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(19), 14581.
  • The Organic Chemistry Tutor. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube.
  • Rhee, J. U., & Krische, M. J. (2007). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 72(23), 8963-8966.
  • Chen, J., et al. (2022). Regioselective synthesis of α-(2-indolyl) ketones with arylaldehydes via a tandem reaction of 2-alkynylanilines. Organic & Biomolecular Chemistry, 20(3), 567-571.
  • Atkinson, R. S., et al. (1993). Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in dichloromethane) and ring-cleavage (in methanol). Journal of the Chemical Society, Perkin Transactions 1, (1), 1-8.
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Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal yields and minimize catalyst waste.

The structure of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate presents unique challenges in cross-coupling reactions. The presence of a keto-ester functionality can influence the electronic properties of the aryl bromide and potentially interact with the catalyst. This guide will address these nuances and provide a systematic approach to catalyst optimization.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting catalyst loading for a Suzuki-Miyaura coupling with this substrate?

For an aryl bromide like methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a typical starting palladium catalyst loading is between 1-5 mol%.[1] It is often beneficial to start with a slightly higher loading (e.g., 3-5 mol%) to establish a baseline yield before attempting to reduce the catalyst amount.

Q2: My reaction is not going to completion, even with a high catalyst loading. What are the likely causes?

Several factors can lead to incomplete conversion. The most common culprits are:

  • Inactive Catalyst: The palladium catalyst is sensitive to oxygen.[2][3] Inadequate degassing of solvents and the reaction vessel can lead to catalyst oxidation and deactivation.[1] Always use freshly degassed solvents and ensure an inert atmosphere (argon or nitrogen) is maintained throughout the experiment.

  • Poor Reagent Quality: Impurities in your starting materials, coupling partner, or base can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.[2][4]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical. A systematic screening of these parameters is often necessary to find the optimal conditions for a specific substrate.

Q3: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

The black precipitate is most likely palladium black, which is finely divided, catalytically inactive palladium metal.[5][6] Its formation is a clear sign of catalyst deactivation.[5][6] This can be caused by:

  • Oxygen Exposure: Rigorous degassing is crucial to prevent oxidation of the active Pd(0) catalyst.[6]

  • High Temperatures: Excessive heat can cause the catalyst to decompose.[3] Consider running the reaction at a lower temperature for a longer duration.

  • Inappropriate Ligand: The ligand stabilizes the palladium catalyst.[5] Bulky, electron-rich phosphine ligands can often prevent aggregation into palladium black.[6]

Q4: Can the ester and ketone functionalities on my substrate interfere with the reaction?

While generally well-tolerated in many cross-coupling reactions, these functional groups can potentially chelate to the palladium center, especially if the reaction conditions are not optimal. This can sometimes lead to catalyst inhibition. Careful selection of a bulky ligand can often mitigate this issue by sterically hindering such interactions.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when optimizing catalyst loading for cross-coupling reactions with methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Symptom 1: Low or No Conversion
Potential Cause Diagnostic Check Suggested Solution
Inactive Catalyst Run a control reaction with a known, reliable substrate and fresh catalyst.Ensure rigorous degassing of all solvents and the reaction vessel.[1] Use a fresh batch of catalyst and ligands. Consider using a more air-stable precatalyst.
Suboptimal Ligand Screen a panel of ligands with varying steric and electronic properties.For aryl bromides, bulky, electron-rich phosphine ligands like XPhos, RuPhos, or SPhos are often effective.[2]
Incorrect Base The choice of base is crucial.[7] Screen a variety of bases with different strengths and solubilities.For Suzuki couplings, K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[8]
Poor Solvent Choice The solvent can significantly impact reaction rates and yields.[4][9][10][11]Toluene, dioxane, and THF are common solvents for cross-coupling reactions.[2][3] In some cases, a mixture of an organic solvent and water can be beneficial, especially for Suzuki couplings.[1]
Inadequate Temperature Monitor the reaction at different temperatures (e.g., 80 °C, 100 °C, 120 °C).Most cross-coupling reactions require heating.[2][3] However, excessively high temperatures can lead to catalyst decomposition.[3]
Symptom 2: Significant Byproduct Formation
Potential Cause Diagnostic Check Suggested Solution
Homocoupling of the Coupling Partner Analyze the crude reaction mixture by GC-MS or LC-MS to identify byproducts.This is a common side reaction in Stille and Suzuki couplings.[12] Lowering the reaction temperature or using a less reactive coupling partner can sometimes help.
Protodebromination (loss of bromine) Check for the presence of the debrominated starting material.This can occur if there are trace amounts of water or other protic sources in the reaction. Ensure all reagents and solvents are anhydrous.
Decomposition of Starting Material or Product Monitor the reaction over time to see when byproducts begin to form.If decomposition occurs at later time points, it may be due to prolonged heating. Try to reduce the reaction time by using a more active catalyst system.
Symptom 3: Inconsistent Results
Potential Cause Diagnostic Check Suggested Solution
Variable Reagent Quality Test different batches of reagents, including the catalyst, ligands, and base.Use high-purity reagents from a reliable supplier.
Inconsistent Inert Atmosphere Review your experimental setup and degassing procedure.Ensure a consistent and rigorous procedure for establishing and maintaining an inert atmosphere.
Stirring Issues Observe the reaction mixture to ensure efficient stirring.In some cases, the base may not be fully soluble, leading to a heterogeneous mixture.[8] Vigorous stirring is essential for good reproducibility.

Experimental Protocols

Protocol 1: High-Throughput Screening for Catalyst and Ligand Optimization

High-throughput screening (HTS) is a powerful technique for rapidly identifying optimal reaction conditions.[13][14][15][16] This protocol outlines a general procedure for screening different catalysts and ligands in a 96-well plate format.

Materials:

  • Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

  • Coupling partner (e.g., arylboronic acid for Suzuki coupling)

  • Palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligands (e.g., XPhos, SPhos, RuPhos, PPh₃)

  • Base (e.g., K₂CO₃, NaOtBu)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

  • 96-well reaction plate and sealing mats

  • Automated liquid handler (optional, but recommended)

  • Inert atmosphere glovebox

Procedure:

  • Stock Solution Preparation: Inside a glovebox, prepare stock solutions of the starting material, coupling partner, palladium precatalysts, ligands, and base in the chosen solvent.

  • Plate Loading: Using an automated liquid handler or manual pipetting, dispense the stock solutions into the 96-well plate according to a predefined experimental design. Each well should contain a unique combination of catalyst and ligand.

  • Reaction Incubation: Seal the plate and place it on a heating block at the desired temperature.

  • Quenching: After the reaction time is complete, cool the plate to room temperature and quench each well with a small amount of water or methanol.

  • Analysis: Dilute the samples and analyze by UPLC-MS or GC-MS to determine the product yield in each well.

Protocol 2: Systematic Catalyst Loading Optimization

Once the optimal catalyst, ligand, base, and solvent have been identified, the next step is to minimize the catalyst loading.

Procedure:

  • Set up Parallel Reactions: In parallel, set up a series of reactions using the optimized conditions, but vary the catalyst loading (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).

  • Monitor Reaction Progress: Monitor the progress of each reaction over time by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Determine Optimal Loading: The optimal catalyst loading is the lowest amount that provides a high yield in a reasonable amount of time.

Data Presentation

Table 1: Common Palladium Catalyst Systems for Cross-Coupling of Aryl Bromides
PrecatalystLigandTypical Loading (mol%)Notes
Pd(OAc)₂PPh₃1-5A classic, versatile system, though sometimes less active for challenging substrates.
Pd₂(dba)₃P(t-Bu)₃1-3Highly active for a broad range of aryl bromides and chlorides.[1]
Pd(dppf)Cl₂None1-5An air-stable precatalyst that is effective for many substrates.[1]
Pd(PPh₃)₄None2-5A common Pd(0) source, but can be sensitive to air.[1]
Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling
BaseSolvent SystemCharacteristics
K₂CO₃ / Cs₂CO₃Toluene/Water, Dioxane/WaterStandard conditions; Cs₂CO₃ is often more effective due to its higher solubility.[1]
K₃PO₄Toluene, Dioxane, THFA strong base, often used for less reactive substrates.[1]
KOtBuDME, THFA very strong base, useful for challenging couplings but may not be compatible with base-sensitive functional groups.[1]
KFToluene, THFA milder base suitable for substrates with base-labile groups like esters.[1]

Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes degas_reagents Use Fresh Catalyst & Rigorously Degas check_catalyst->degas_reagents No screen_ligands Screen Ligands check_conditions->screen_ligands No success High Conversion Achieved check_conditions->success Yes screen_bases Screen Bases screen_ligands->screen_bases screen_solvents Screen Solvents screen_bases->screen_solvents optimize_temp Optimize Temperature screen_solvents->optimize_temp optimize_temp->success degas_reagents->check_conditions Catalyst_Optimization Catalyst_Loading Catalyst Loading Reaction_Yield Reaction Yield Catalyst_Loading->Reaction_Yield Directly Impacts Reaction_Time Reaction Time Catalyst_Loading->Reaction_Time Inversely Impacts Cost Cost Catalyst_Loading->Cost Directly Impacts Purity Product Purity Reaction_Yield->Purity Influences Reaction_Time->Purity Can Affect

Caption: The relationship between catalyst loading and key reaction outcomes.

References

  • St. John, A., & Blackmond, D. G. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 77(13), 5715–5719.
  • Zhu, L., & Li, Y. (2018). Computational study of solvent effects on the Suzuki-Miyaura coupling reaction. Journal of molecular modeling, 24(10), 282.
  • Lebleu, T., Muresan, A., & Togni, A. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen, 8(7), 896–902.
  • Murata, M., Shimazaki, R., Watanabe, S., & Masuda, Y. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Aryltriethoxysilanes with Aryl Bromides under Basic Aqueous Conditions. Synthesis, 2001(14), 2231–2233.
  • St. John, A., & Blackmond, D. G. (2012). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. The Journal of organic chemistry, 77(13), 5715–5719.
  • Li, J., Wang, Y., & Zhang, Y. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. Retrieved from [Link]

  • Campeau, L.-C., Thansandote, P., & Fagnou, K. (2005). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry, 70(17), 6743–6751.
  • Ellwart, M., & Beller, M. (2017). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 19(19), 4624–4629.
  • de Vries, J. G. (2006). Comprehensive Kinetic Screening of Palladium Catalysts for Heck Reactions. ResearchGate. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Vantourout, J. C., & Buchwald, S. L. (2018). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides.
  • Rosner, T., Le Bars, J., Pfaltz, A., & Blackmond, D. G. (2001). Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. Journal of the American Chemical Society, 123(9), 1848–1855.
  • Rosner, T., Le Bars, J., Pfaltz, A., & Blackmond, D. G. (2001). Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. Semantic Scholar. Retrieved from [Link]

  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Wang, C., & Glorius, F. (2018). Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. The Journal of Organic Chemistry, 83(19), 11849–11857.
  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. Retrieved from [Link]

  • R Discovery. (2004). Role of base in palladium-catalyzed arylation of carbanions. Retrieved from [Link]

  • Rosner, T., Le Bars, J., Pfaltz, A., & Blackmond, D. G. (2001). Kinetic Studies of Heck Coupling Reactions Using Palladacycle Catalysts: Experimental and Kinetic Modeling of the Role of Dimer Species. Journal of the American Chemical Society, 123(9), 1848–1855.
  • Beilstein Journals. (n.d.). Clean and fast cross-coupling of aryl halides in one-pot. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • Kim, J., & Lee, M. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. Organic Letters, 18(8), 1788–1791.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2236–2257.
  • de la Cruz-Martínez, F., & Canty, A. J. (2005). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Journal of the American Chemical Society, 127(34), 12052–12061.
  • MDPI. (2021). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • So, C. M., & Kwong, F. Y. (2008). Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects. Journal of the American Chemical Society, 130(43), 14275–14285.
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  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in Methyl 6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for reactions involving methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates and other common issues encountered during the synthesis and subsequent reactions of this versatile building block.

The indanone core is a privileged scaffold in medicinal chemistry, and successful manipulation of this starting material is often critical. This guide provides a structured, question-and-answer approach to address specific experimental challenges, grounded in mechanistic principles and practical laboratory experience.

I. Synthesis of Methyl 6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Common Pitfalls

The synthesis of the target compound, a β-keto ester, is often achieved through an intramolecular Friedel-Crafts acylation or a Dieckmann condensation. Low yields in these foundational reactions can halt a synthetic campaign before it truly begins.

Frequently Asked Questions: Synthesis

Q1: My intramolecular Friedel-Crafts acylation to form the indanone ring is resulting in a low yield. What are the likely causes?

A1: Low yields in intramolecular Friedel-Crafts acylations for indanone synthesis are frequently traced back to several key factors:

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in your solvent, glassware, or starting materials will rapidly deactivate the catalyst.[1] It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively sequestering it from the reaction.[1][2] This necessitates the use of stoichiometric or even excess amounts of the catalyst.

  • Substrate Deactivation: While the bromine atom is only weakly deactivating, other functional groups on your precursor could inhibit the reaction. Strongly electron-withdrawing groups elsewhere on the molecule will deactivate the aromatic ring towards electrophilic substitution.[1][2]

  • Inappropriate Solvent: The choice of solvent is critical. Halogenated solvents like dichloromethane or 1,2-dichloroethane are common. Polar solvents that can coordinate with the Lewis acid should be avoided as they can reduce its catalytic activity.[2]

Q2: I am attempting a Dieckmann condensation to form the five-membered ring, but the reaction is not proceeding to completion. Why might this be?

A2: The Dieckmann condensation is an intramolecular Claisen condensation that forms a cyclic β-keto ester.[3] Incomplete conversion can be attributed to:

  • Inappropriate Base: The choice and stoichiometry of the base are crucial. An alkoxide corresponding to the ester (e.g., sodium methoxide for a methyl ester) is typically used to avoid transesterification. The base must be strong enough to deprotonate the α-carbon, but using an insufficient amount will lead to an incomplete reaction.

  • Equilibrium Issues: The Claisen condensation is an equilibrium process. The final, irreversible deprotonation of the resulting highly acidic β-keto ester drives the reaction to completion.[3] If the reaction conditions do not favor this deprotonation, the equilibrium may lie towards the starting material.

  • Steric Hindrance: If the diester precursor is sterically hindered, the intramolecular cyclization can be slow or unfavorable.

Troubleshooting Workflow for Synthesis

cluster_synthesis Synthesis Troubleshooting start Low Yield in Indanone Synthesis reaction_type Identify Reaction Type start->reaction_type fc Friedel-Crafts Acylation reaction_type->fc Intramolecular Acylation dieckmann Dieckmann Condensation reaction_type->dieckmann Intramolecular Condensation fc_checks Check: 1. Anhydrous Conditions 2. Catalyst Stoichiometry 3. Substrate Activation 4. Solvent Choice fc->fc_checks dieckmann_checks Check: 1. Base Choice & Stoichiometry 2. Reaction Time & Temperature 3. Steric Hindrance dieckmann->dieckmann_checks solution Optimize Conditions & Rerun fc_checks->solution dieckmann_checks->solution

Caption: Troubleshooting workflow for low-yield indanone synthesis.

II. Reactions of Methyl 6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Addressing Low Conversion

Once synthesized, this β-keto ester is a versatile intermediate. The most common follow-up reactions involve the acidic α-hydrogen, such as alkylation, or reactions at the carbonyl group or aromatic ring.

Frequently Asked Questions: Subsequent Reactions

Q3: My α-alkylation of the β-keto ester is giving low conversion and a mixture of products. What is going wrong?

A3: The α-position of a β-keto ester is readily deprotonated to form an enolate, which can then act as a nucleophile.[4] However, several issues can lead to poor outcomes:

  • Incomplete Enolate Formation: If the base is not strong enough or is used in insufficient quantity, a significant portion of the starting material will remain unreacted. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • O- vs. C-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation). The desired C-alkylation is generally favored, but reaction conditions can influence the ratio. Protic solvents can favor O-alkylation.

  • Dialkylation: The monoalkylated product still possesses an acidic α-hydrogen and can be deprotonated and alkylated a second time. To favor monoalkylation, use of a slight excess of the β-keto ester relative to the base and alkylating agent can be beneficial.

  • Competing Elimination: If the alkylating agent is prone to elimination (e.g., a secondary or tertiary halide), this can be a significant side reaction, especially with sterically hindered bases.

Q4: I am attempting a hydrolysis and decarboxylation of the β-keto ester to obtain 6-bromo-1-indanone, but the reaction is incomplete. What should I consider?

A4: The hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid is a classic transformation.[5][6] Incomplete reactions are often due to:

  • Inefficient Hydrolysis: Both acidic and basic conditions can be used for hydrolysis.[4] For basic hydrolysis (saponification), ensuring a sufficient amount of base (e.g., NaOH or KOH) and adequate reaction time and temperature is crucial. For hindered esters, hydrolysis can be slow.

  • Insufficient Heat for Decarboxylation: The decarboxylation step requires heating the β-keto acid intermediate.[7] The reaction proceeds through a cyclic transition state. If the temperature is too low, the rate of decarboxylation will be slow.

  • Stability of the Intermediate: The β-keto acid intermediate must be successfully formed and then heated to effect decarboxylation. In some cases, isolating the intermediate before heating can be beneficial, while in others, a one-pot procedure is more efficient.

Troubleshooting Workflow for Subsequent Reactions

cluster_reactions Subsequent Reaction Troubleshooting start Low Conversion of Indanone Ester reaction_type Identify Reaction Type start->reaction_type alkylation α-Alkylation reaction_type->alkylation C-C Bond Formation decarboxylation Hydrolysis & Decarboxylation reaction_type->decarboxylation Functional Group Removal alkylation_checks Check: 1. Base Strength & Stoichiometry 2. O- vs. C-Alkylation 3. Dialkylation 4. Alkylating Agent alkylation->alkylation_checks decarboxylation_checks Check: 1. Hydrolysis Conditions 2. Decarboxylation Temperature 3. Intermediate Stability decarboxylation->decarboxylation_checks solution Optimize Conditions & Rerun alkylation_checks->solution decarboxylation_checks->solution

Caption: Troubleshooting workflow for reactions of the indanone ester.

III. General Experimental Protocols and Data

Protocol 1: General Procedure for α-Alkylation
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 eq) and anhydrous solvent (e.g., THF, DMF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases (if using NaH).

  • Alkylating Agent Addition: Add the alkylating agent (1.0-1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Hydrolysis and Decarboxylation
  • Hydrolysis: In a round-bottom flask, dissolve the β-keto ester (1.0 eq) in a suitable solvent (e.g., ethanol, methanol). Add an aqueous solution of a base (e.g., 2-4 M NaOH, 3-5 eq).

  • Heating: Heat the mixture to reflux and stir for 2-12 hours, monitoring the disappearance of the starting material by TLC.

  • Acidification: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully acidify with cold, concentrated HCl until the pH is ~1-2. A precipitate of the β-keto acid may form.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Decarboxylation: Transfer the crude β-keto acid to a clean flask and heat to 120-160 °C until gas evolution (CO₂) ceases. The progress can be monitored by the disappearance of the carboxylic acid proton signal in ¹H NMR.

  • Purification: The resulting ketone can be purified by column chromatography, distillation, or recrystallization.

Table 1: Recommended Reaction Parameters
ReactionKey ParametersRecommended ConditionsPotential Issues
Intramolecular Friedel-Crafts Acylation Catalyst, Solvent1.1-1.5 eq AlCl₃, Anhydrous CH₂Cl₂Moisture deactivation, product complexation
Dieckmann Condensation Base, Temperature1.1 eq NaOMe in MeOH, RefluxIncomplete deprotonation, transesterification
α-Alkylation Base, Alkylating Agent1.1 eq NaH in THF, Primary alkyl halideDialkylation, O-alkylation, elimination
Hydrolysis & Decarboxylation pH, Temperature3 M NaOH then conc. HCl; 140 °CIncomplete hydrolysis, incomplete decarboxylation

IV. Conclusion

Successfully troubleshooting reactions involving methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate requires a systematic approach grounded in a solid understanding of the underlying reaction mechanisms. By carefully considering factors such as reagent purity, reaction conditions, and potential side reactions, researchers can significantly improve conversion rates and achieve their synthetic goals. This guide serves as a starting point for diagnosing and resolving common issues encountered in the laboratory.

References
  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • Chemistry LibreTexts. Alkylation of Enolate Ions. (2023). Available from: [Link]

  • Chemistry Steps. Decarboxylation. Available from: [Link]

  • Chemistry LibreTexts. β-Ketoacids Decarboxylate. (2021). Available from: [Link]

  • Master Organic Chemistry. Decarboxylation. (2022). Available from: [Link]

  • Chemistry Stack Exchange. How can 2-indanone be prepared?. (2016). Available from: [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. (2020). Available from: [Link]

Sources

minimizing side reactions during the alkylation of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions to help researchers minimize side reactions during the alkylation of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific issues that may arise during the alkylation of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, providing potential causes and actionable solutions.

Issue 1: Significant formation of the O-alkylation byproduct.

  • Question: My reaction is producing a substantial amount of the O-alkylated product alongside my desired C-alkylated product. What are the likely causes and how can I favor C-alkylation?

  • Answer: The formation of an O-alkylated byproduct is a common challenge in the alkylation of β-keto esters like methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. This occurs because the enolate intermediate is an ambident nucleophile, meaning it has two reactive sites: the α-carbon and the enolate oxygen. The ratio of C- to O-alkylation is influenced by several factors.

    • Causality: The "Hard and Soft Acids and Bases" (HSAB) theory is a useful framework for understanding this selectivity. The carbon nucleophile is considered "soft," while the oxygen nucleophile is "hard." "Soft" electrophiles (like alkyl iodides) tend to react preferentially with the "soft" carbon nucleophile, while "hard" electrophiles (like alkyl bromides or tosylates) can have a higher propensity to react with the "hard" oxygen nucleophile. The reaction conditions, however, play a more dominant role.

    • Troubleshooting Steps:

      • Choice of Base and Solvent: The choice of base and solvent system is critical. A strong, sterically hindered base in a non-polar, aprotic solvent will favor C-alkylation. The bulky base will have difficulty accessing the more sterically hindered oxygen of the enolate, and a non-polar solvent will not solvate and stabilize the oxygen anion as effectively, making the carbon a more available nucleophile.

      • Temperature Control: Lowering the reaction temperature can significantly favor C-alkylation. The O-alkylation reaction often has a lower activation energy and is kinetically favored, while the C-alkylation is thermodynamically more stable. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can provide greater selectivity for the thermodynamically favored C-alkylated product.

      • Counterion Effects: The nature of the counterion from the base can also influence the C/O alkylation ratio. Cations that can chelate with the enolate oxygen and the carbonyl oxygen, such as lithium (Li⁺), can block the oxygen from reacting, thereby promoting C-alkylation.

    • Experimental Protocol for Enhanced C-Alkylation:

      • Dissolve methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

      • Cool the solution to -78 °C using a dry ice/acetone bath.

      • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS).

      • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

      • Add the alkylating agent (preferably an alkyl iodide) dropwise to the solution at -78 °C.

      • Allow the reaction to slowly warm to room temperature and stir overnight.

      • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

      • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the product by column chromatography.

Issue 2: Presence of dialkylated product.

  • Question: I am observing a significant amount of a dialkylated byproduct in my reaction mixture. How can I prevent this?

  • Answer: Dialkylation occurs when the mono-alkylated product, which still possesses an acidic proton at the α-position, is deprotonated by the excess base and reacts with another molecule of the alkylating agent.

    • Causality: The acidity of the remaining α-proton on the mono-alkylated product is a key factor. If it is sufficiently acidic and there is enough base and alkylating agent present, a second alkylation can occur.

    • Troubleshooting Steps:

      • Stoichiometry of the Base: Use no more than one equivalent of the base. A slight excess (e.g., 1.05 equivalents) can be used to ensure complete deprotonation of the starting material, but a large excess should be avoided.

      • Order of Addition: Adding the base to the solution of the β-keto ester and then adding the alkylating agent is the standard procedure. However, in some cases, a "slow addition" or "in-situ" generation of the enolate in the presence of the alkylating agent can minimize dialkylation by keeping the concentration of the enolate low.

      • Temperature Control: As with O-alkylation, lower temperatures can help to control the reactivity and reduce the likelihood of a second alkylation event.

Issue 3: Hydrolysis of the ester.

  • Question: My workup procedure seems to be causing hydrolysis of the methyl ester. How can I avoid this?

  • Answer: Ester hydrolysis can occur under either acidic or basic conditions, particularly in the presence of water.

    • Causality: The ester functional group is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of a carboxylic acid.

    • Troubleshooting Steps:

      • Aqueous Workup: Use a neutral or slightly acidic quench, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), instead of a strong acid or base.

      • Minimize Contact Time with Water: Perform the aqueous workup and extractions as quickly as possible.

      • Thorough Drying: Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal to eliminate any residual water.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal base for the alkylation of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate?

    • A1: Strong, non-nucleophilic, and sterically hindered bases are generally preferred to promote the formation of the kinetic enolate and favor C-alkylation. Lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS) are excellent choices. Sodium hydride (NaH) can also be used, but it may lead to a higher proportion of the O-alkylated product due to the formation of a more "free" enolate.

  • Q2: How does the choice of alkylating agent affect the reaction?

    • A2: The reactivity of the alkylating agent follows the trend I > Br > Cl. Alkyl iodides are generally the most reactive and are often preferred to ensure the reaction proceeds to completion. As per the HSAB theory, the softer iodide leaving group also favors reaction at the softer carbon nucleophile.

  • Q3: What are the best analytical techniques to monitor the reaction progress and identify byproducts?

    • A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of products. For a more detailed analysis and identification of byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of the final product and any isolated byproducts.

Visualizations

Alkylation_Mechanism cluster_start Starting Material cluster_enolate Enolate Intermediate (Ambident Nucleophile) cluster_products Products start Methyl 6-bromo-1-oxo-2,3-dihydro- 1H-indene-2-carboxylate enolate Enolate Anion start->enolate Deprotonation (e.g., LDA) C_nu α-Carbon (Soft Nucleophile) enolate->C_nu Resonance O_nu Oxygen (Hard Nucleophile) enolate->O_nu Resonance C_prod Desired C-Alkylated Product enolate->C_prod Alkylation (R-X) Favored by: - Soft electrophile (R-I) - Low Temperature - Chelating cation (Li⁺) O_prod O-Alkylated Side Product enolate->O_prod Alkylation (R-X) Favored by: - Hard electrophile (R-Br) - Higher Temperature

Caption: Mechanism of C- vs. O-alkylation of the β-keto ester.

Troubleshooting_Workflow cluster_issues Troubleshooting Paths cluster_solutions Corrective Actions start Alkylation Reaction of Methyl 6-bromo-1-oxo-2,3-dihydro- 1H-indene-2-carboxylate analysis Analyze Crude Product (TLC, LC-MS, NMR) start->analysis decision Identify Major Issue analysis->decision O_alk High O-Alkylation decision->O_alk O-Alkylation di_alk High Dialkylation decision->di_alk Dialkylation hydrolysis Ester Hydrolysis decision->hydrolysis Hydrolysis low_yield Low Yield / No Reaction decision->low_yield Low Yield sol_O 1. Lower Temperature (-78 °C) 2. Use Hindered Base (LDA/LiHMDS) 3. Use Softer Alkylating Agent (R-I) O_alk->sol_O sol_di 1. Use ~1 eq. of Base 2. Slow Addition of Alkylating Agent 3. Lower Temperature di_alk->sol_di sol_hydrolysis 1. Use Neutral/Mildly Acidic Quench (NH₄Cl) 2. Minimize Water Contact 3. Thoroughly Dry Organic Layer hydrolysis->sol_hydrolysis sol_low_yield 1. Check Reagent Purity/Activity 2. Ensure Anhydrous Conditions 3. Increase Reaction Time/Temperature (if no side reactions) low_yield->sol_low_yield optimized Optimized Product sol_O->optimized sol_di->optimized sol_hydrolysis->optimized sol_low_yield->optimized

Caption: Troubleshooting workflow for the alkylation reaction.

References

  • Hard and Soft Acids and Bases (HSAB) Principle: Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. [Link]

  • Alkylation of Enolates: House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.

Technical Support Center: Resolving Aqueous Solubility Issues for Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, assay developers, and formulation scientists working with methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate .

This compound presents a dual challenge in drug discovery: it possesses a highly lipophilic bromo-indanone core that severely limits its thermodynamic aqueous solubility, and it contains a reactive β-keto ester moiety that makes it chemically unstable under certain aqueous conditions. This guide unpacks the causality behind these issues and provides self-validating protocols to ensure the integrity of your experimental data.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my compound immediately precipitate when diluted from a DMSO stock into my assay buffer, and how can I prevent this? The Causality: You are experiencing a "solvent crash." In modern drug discovery, hydrophobic moieties (like the bromine atom on your indanone core) are often necessary to drive target binding affinity, but they inherently compromise aqueous solubility[1]. When you dilute a DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. Stripped of its organic solvation shell and exposed to a high-dielectric environment, the hydrophobic compound rapidly aggregates to minimize thermodynamically unfavorable interactions with water. Actionable Solution: While DMSO is an excellent co-solvent, exceeding 1-5% (v/v) can cause assay interference or cellular toxicity[2]. To prevent precipitation, utilize kinetic dilution: pre-warm your buffer to 37°C and add the DMSO stock dropwise under vigorous vortexing. If precipitation persists, introduce a non-ionic surfactant (e.g., 0.05% Tween-20) to the buffer before adding the compound to lower the surface tension and stabilize micro-suspensions.

Q2: I successfully solubilized the compound, but my LC-MS data shows a mass loss of ~58 Da after 24 hours in buffer. What is happening? The Causality: You are observing chemical degradation, which is frequently mistaken for a solubility issue when the resulting degradant precipitates. Your compound is a β-keto ester. In aqueous environments with a pH > 7.0, the ester undergoes base-catalyzed hydrolysis to form a β-keto acid. This intermediate is highly unstable and spontaneously decarboxylates (losing CO₂ and methanol, which equates to a mass loss of ~58 Da) to yield 6-bromo-1-indanone. Actionable Solution: You must control the pH rigorously. Maintain your aqueous buffers at a slightly acidic pH (6.0–6.5). Avoid primary amine buffers (like Tris) which can form Schiff bases with the ketone moiety. Use MES or phosphate buffers instead.

Q3: I need to formulate this compound for in vivo animal dosing. It is practically insoluble in water, and I cannot use high concentrations of DMSO. What is the best approach? The Causality: For in vivo applications, cyclodextrins (CDs) are the gold standard because they encapsulate hydrophobic drugs without altering their molecular structure[3]. Specifically, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic bromo-indanone core is thermodynamically driven into the lipophilic cavity of the cyclodextrin to replace high-enthalpy water molecules, forming a highly soluble 1:1 host-guest inclusion complex[3].

Part 2: Quantitative Excipient Guidelines

To facilitate easy comparison, the following table summarizes the operational limits and mechanisms of common solubilization strategies for halogenated indanones.

Excipient / StrategyRecommended Final Conc.Mechanism of ActionCautions & Limitations
DMSO (Co-solvent) ≤ 1-5% (v/v)Lowers the dielectric constant of the aqueous mixture.High concentrations cause cellular toxicity and false positives in biological assays[2].
HP-β-CD 5-20% (w/v)Forms 1:1 host-guest inclusion complexes[3].High viscosity at >20%; may compete with highly lipophilic target binding pockets.
Tween-20 0.01-0.1% (v/v)Micellar solubilization; lowers surface tension.Can disrupt lipid bilayers in cell-based assays; may denature sensitive proteins.

Part 3: Self-Validating Experimental Protocols

Every protocol must be a closed-loop system that includes a validation step to ensure you are working with dissolved molecules, not colloidal aggregates.

Protocol A: Preparation of Stable Aqueous Stocks via Kinetic Dilution

Use this protocol for in vitro biochemical and cell-based assays.

  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to yield a 10 mM stock. Vortex until optically clear.

  • Buffer Optimization: Prepare the target aqueous buffer (e.g., 50 mM MES, 150 mM NaCl, pH 6.2). Critical: Ensure pH < 7.0 to prevent β-keto ester hydrolysis.

  • Kinetic Dilution: Pre-warm the buffer to 37°C. While vortexing the buffer vigorously, add the DMSO stock dropwise to achieve the final assay concentration (ensure final DMSO is ≤ 5% v/v)[2].

  • Validation (Self-Correction): Analyze the final solution via nephelometry (absorbance at 620 nm) or Dynamic Light Scattering (DLS). A flat baseline reading confirms the absence of colloidal aggregates. If scattering is detected, refer to the workflow diagram below.

Protocol B: Thermodynamic Complexation with HP-β-CD for In Vivo Dosing

Use this protocol for high-concentration animal dosing formulations.

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in a pH 6.2 aqueous buffer[3].

  • Compound Addition: Add an excess of the solid methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate directly to the cyclodextrin solution. Note: Do not use DMSO here, as organic solvents will competitively bind the cyclodextrin cavity.

  • Equilibration: Sonicate the suspension in a water bath at 25°C for 30 minutes, followed by orbital shaking at 300 rpm for 24 hours to achieve thermodynamic equilibrium.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter to remove uncomplexed solid.

  • Validation (Self-Correction): Quantify the exact dissolved compound concentration in the filtrate using HPLC-UV against a standard curve before dosing.

Part 4: Visualizing Workflows and Chemical Logic

Workflow Start Solid Compound (Methyl 6-bromo-1-oxo-2,3-dihydro -1H-indene-2-carboxylate) Stock Prepare 10-50 mM Stock in 100% DMSO Start->Stock Dilute Dilute into Aqueous Buffer (pH 6.0-6.5, avoid Tris) Stock->Dilute Check Assess Solubility (Nephelometry / DLS) Dilute->Check Success Proceed with Assay (Stable Solution) Check->Success Clear Solution Fail Precipitation Detected (Solvent Crash) Check->Fail Cloudy / Particles Formulate Add Solubilizers (e.g., 10% HP-β-CD or 0.1% Tween-20) Fail->Formulate Formulate->Dilute Reformulate

Figure 1: Workflow for optimizing aqueous solubility of hydrophobic indanone derivatives.

Pathway Ester Methyl 6-bromo-1-oxo- 2,3-dihydro-1H-indene- 2-carboxylate Acid 6-Bromo-1-oxo- 2,3-dihydro-1H-indene- 2-carboxylic acid Ester->Acid Hydrolysis (pH > 7.0, H2O) Ketone 6-Bromo-1-indanone (Final Degradant) Acid->Ketone Decarboxylation (-CO2)

Figure 2: Base-catalyzed degradation pathway of the β-keto ester in aqueous media.

References

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - nih.gov - 3

  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - nih.gov - 1

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - nih.gov - 2

Sources

Technical Support Center: Crystallization of Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a functionalized 1-indanone derivative featuring a β -keto ester moiety. This structural feature introduces significant thermodynamic complexity to downstream purification, primarily due to keto-enol tautomerization. This dynamic equilibrium often leads to severe Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—which can completely derail crystallization efforts.

This guide provides mechanistic troubleshooting, validated protocols, and data-driven strategies to overcome these kinetic hurdles and isolate pure crystalline material.

Troubleshooting Guides & FAQs

Q1: Why does my product consistently "oil out" (form a viscous liquid phase) instead of crystallizing upon cooling?

Causality & Mechanism: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when a solute's melting point is depressed below the temperature at which supersaturation is achieved 1. For methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, this phenomenon is primarily driven by its β -keto ester structure. In solution, the molecule exists as a dynamic mixture of keto and enol tautomers. Because these tautomers possess different spatial geometries and intermolecular interaction profiles, they act as mutual impurities to one another, drastically depressing the freezing point of the bulk mixture 2. When supersaturation is generated too rapidly (e.g., via fast cooling), the system crosses into a miscibility gap, separating into a product-rich liquid emulsion rather than forming a rigid crystal lattice 3.

Resolution Strategy: You must operate strictly within the Metastable Zone Width (MSZW) to kinetically favor nucleation over phase separation 3. Implement a slow cooling ramp (e.g., 0.1 °C/min) and introduce seed crystals halfway into the MSZW. This provides a low-energy template for the targeted tautomer to integrate into the solid lattice, continuously pulling the solution equilibrium toward the crystallizing form.

Q2: How do I select the right solvent system to control the keto-enol equilibrium and promote nucleation?

Causality & Mechanism: The keto-enol equilibrium constant ( Keq​ ) is highly sensitive to solvent polarity and hydrogen-bonding capacity 2. Non-polar solvents (e.g., heptane, toluene) stabilize the enol form because the lack of solvent competition allows the molecule to form a stable, six-membered intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl 4. Conversely, polar, hydrogen-bond-accepting solvents (e.g., ethyl acetate, alcohols) disrupt this intramolecular bond, shifting the equilibrium toward the more polar keto tautomer 2. If a binary solvent system with vastly different polarities is used, the shifting solvent composition during anti-solvent addition continuously alters the tautomeric ratio, destabilizing the nucleation process and increasing the risk of LLPS 5.

Resolution Strategy: Select a primary solvent that strongly biases the equilibrium toward one specific tautomer (typically the keto form in polar aprotic solvents) to maximize the effective concentration of the crystallizing species. Conduct 1 H NMR studies in deuterated equivalents of your prospective solvents to quantify the keto-enol ratio prior to scale-up.

Q3: My isolated crystals have inconsistent melting points and variable purity. How can I ensure polymorphic and chemical purity?

Causality & Mechanism: When LLPS occurs prior to solidification, the resulting oil droplets act as a highly effective, non-selective solvent for structurally similar impurities, such as unreacted starting materials or debrominated byproducts 3. If this oil subsequently solidifies—often spontaneously as the temperature drops—it traps these impurities and residual solvent within an amorphous or mixed-polymorphic matrix 1. Furthermore, rapid precipitation can trap the non-equilibrium tautomer within the crystal lattice, leading to batch-to-batch variability.

Resolution Strategy: Never allow the system to oil out. If LLPS is observed (e.g., via milky cloudiness or via in-situ particle characterization probes like FBRM), immediately reheat the mixture until a homogeneous solution is restored 1. Re-attempt the crystallization using a lower supersaturation target, ensuring that the integration of solute molecules into the crystal lattice outpaces the rate of phase separation 5.

Data Presentation: Solvent Effects on β -Keto Ester Crystallization

The table below summarizes the quantitative impact of solvent selection on the tautomeric equilibrium and the subsequent risk of oiling out during crystallization.

Solvent SystemPolarity IndexDominant TautomerSolubility ProfileLLPS (Oiling Out) Risk
Ethyl Acetate (Pure) 4.4KetoHighLow
Heptane (Pure) 0.1EnolVery LowHigh (if rapidly cooled)
EtOAc / Heptane (1:3) ~1.2Mixed (Dynamic)ModerateVery High (Miscibility gap)
Ethanol / Water ~6.0KetoModerateModerate (Solvent entrapment risk)
Toluene 2.4EnolHighLow to Moderate

Visualizations

Tautomerization_LLPS Keto Keto Tautomer (Favored in Polar Solvents) Mixture Tautomeric Mixture in Solution (Depressed Melting Point) Keto->Mixture Dynamic Equilibrium Enol Enol Tautomer (Favored in Non-Polar Solvents) Enol->Mixture Dynamic Equilibrium LLPS Oiling Out (LLPS) Impure Liquid Phase Mixture->LLPS High Supersaturation Rapid Cooling Crystal Pure Crystalline Solid (Targeted Polymorph) Mixture->Crystal Seeding & Slow Cooling Controlled MSZW

Tautomeric equilibrium pathways leading to either LLPS (oiling out) or pure crystallization.

Crystallization_Workflow Step1 1. Dissolution Dissolve in EtOAc at 55°C Allow tautomer equilibration Step2 2. Anti-Solvent Dosing Add Heptane slowly to reach Metastable Zone (MSZW) Step1->Step2 Step3 3. Thermal Adjustment Raise temp 2-3°C to clear haze Ensure strict MSZW control Step2->Step3 Step4 4. Seeding Add 1-2 wt% pure seeds Age isothermally for 1 hour Step3->Step4 Step5 5. Controlled Cooling Non-linear cooling to 5°C (0.1 - 0.2 °C/min) Step4->Step5 Step6 6. Isolation Filter, wash, and dry Verify purity via NMR/XRPD Step5->Step6

Step-by-step anti-solvent and seeded crystallization workflow to prevent oiling out.

Experimental Protocols: Self-Validating Seeding & Anti-Solvent Workflow

Objective: Isolate pure methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate while bypassing the LLPS miscibility gap.

  • Step 1: Dissolution and Tautomeric Equilibration. Suspend the crude product in a polar aprotic solvent (e.g., Ethyl Acetate) at 55 °C. Hold isothermally for 30 minutes to ensure complete dissolution and to allow the keto-enol equilibrium to fully stabilize.

  • Step 2: MSZW Identification via Anti-Solvent. Slowly dose in the anti-solvent (e.g., Heptane) at a rate of 0.05 volumes/min until a very faint, persistent haze is observed. This visual cue indicates you have reached the boundary of the Metastable Zone Width (MSZW).

  • Step 3: Homogenization (Self-Validation Step). Immediately raise the temperature by 2–3 °C until the solution is perfectly clear again. Why? This confirms you are safely inside the MSZW but have backed away from the spontaneous nucleation/LLPS boundary.

  • Step 4: Seeding. Introduce 1-2 wt% of highly pure, pre-milled seed crystals of the desired polymorph. Age the suspension isothermally for 1 hour.

    • Self-Validation Check: The seed bed should persist and slightly grow. If seeds dissolve, the solution is undersaturated (re-evaluate MSZW); if the solution turns milky, it has oiled out (reheat to dissolve and start over).

  • Step 5: Controlled Desupersaturation. Initiate a slow, non-linear cooling ramp (e.g., cubic cooling profile) down to 5 °C over 6-8 hours. This ensures that crystal growth kinetics outpace the rate of supersaturation generation, preventing secondary nucleation or LLPS.

  • Step 6: Isolation. Filter the suspension, wash the cake with cold anti-solvent, and dry under vacuum at 40 °C.

References

  • 3.6F: Troubleshooting Source: Chemistry LibreTexts URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • The Problem of Oiling Out in Chemical Process Development Source: KiloMentor URL:[Link]

  • Keto-Enol Tautomerism : Key Points Source: Master Organic Chemistry URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a key intermediate in pharmaceutical synthesis. We will explore the causality behind the experimental design, present a rigorous validation protocol grounded in regulatory standards, and compare the HPLC method's performance against viable alternatives, supported by comprehensive experimental data.

Introduction: The Analytical Imperative

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is non-negotiable. Impurities can affect the safety, efficacy, and stability of the final drug product.[1][2] Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a β-keto ester, a class of compounds known for existing in a state of equilibrium between two tautomeric forms: the keto and the enol form.[3][4] This inherent chemical property presents a unique analytical challenge, as the interconversion during chromatographic separation can lead to broad or split peaks, complicating accurate quantification.[3][4]

Therefore, developing and validating a robust, stability-indicating analytical method is paramount. The International Council for Harmonisation (ICH) provides a framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[5][6][7][8] This guide adheres to the principles outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[5][6][9][10]

The Validated HPLC Method: A Foundation of Reliability

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis of non-volatile organic compounds due to its high resolution, sensitivity, and reproducibility.[11][12] After rigorous development, the following reversed-phase HPLC (RP-HPLC) method was established to provide optimal separation of the main compound from its potential process-related impurities and degradation products.

Table 1: Optimized Chromatographic Conditions
ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable system capable of consistent performance.
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)C18 chemistry provides excellent retention for moderately polar compounds. The end-capping minimizes peak tailing.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid acts as a mobile phase modifier to ensure good peak shape and suppress the ionization of the analyte.
Gradient 0-15 min: 40-70% B15-17 min: 70-40% B17-20 min: 40% B (re-equilibration)A gradient elution is necessary to separate impurities with a range of polarities in a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 35°CElevated temperature can accelerate keto-enol interconversion, resulting in a single, sharp, averaged peak.[3] It also reduces mobile phase viscosity and improves peak efficiency.
Detection UV at 254 nmThis wavelength provides a strong chromophoric response for the aromatic system in the analyte.
Injection Vol. 10 µLA suitable volume to ensure adequate sensitivity without overloading the column.
Diluent Acetonitrile:Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

The Validation Protocol: A Self-Validating System

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7][8] Our approach treats the entire protocol as a self-validating system, where each parameter test builds confidence in the method's overall performance. Before initiating the validation, and prior to each analytical run, a System Suitability Test (SST) is performed to ensure the chromatographic system is functioning correctly.[13][14][15][16][17]

System Suitability Testing (SST)

SST is an integral part of the analytical procedure, confirming the system's readiness before sample analysis.[16] A standard solution is injected six times, and the results are checked against predefined criteria.

Table 2: System Suitability Acceptance Criteria

Parameter Acceptance Criteria Purpose
Tailing Factor (T) T ≤ 1.5 Measures peak symmetry, indicating potential column degradation or secondary interactions.
Theoretical Plates (N) N ≥ 5000 Measures column efficiency and separation power.
%RSD of Peak Area ≤ 1.0% for 6 injections Demonstrates the precision and reproducibility of the injector and detector.[17]

| %RSD of Retention Time | ≤ 1.0% for 6 injections | Indicates the stability and consistency of the pump and mobile phase composition. |

G cluster_0 Method Lifecycle cluster_1 Pre-Analysis Check Dev Method Development Val Method Validation Dev->Val Finalized Parameters Routine Routine Analysis Val->Routine Validated Method SST System Suitability Test (SST) Val->SST Defines SST Criteria Routine->SST Required Before Each Run

Caption: Workflow illustrating the role of SST in the analytical method lifecycle.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[8][18] To demonstrate this, forced degradation (stress testing) studies are essential.[2][18][19][20] These studies deliberately degrade the drug substance to ensure that the resulting degradation products do not interfere with the quantification of the main peak.[2][21]

Experimental Protocol: Forced Degradation

  • Prepare solutions of the drug substance (~1 mg/mL in diluent).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance in an oven at 105°C for 48 hours.

    • Photolytic: Solution exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Neutralize the acid and base samples before dilution. Dissolve the thermally stressed solid.

  • Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a photodiode array (PDA) detector.

Acceptance Criteria & Results:

  • The method must demonstrate resolution (Rs > 2.0) between the main analyte peak and all degradation product peaks.

  • Peak purity analysis (using PDA data) of the analyte peak in the stressed samples must pass, indicating no co-elution.

Table 3: Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition % Degradation No. of Degradants Resolution (Rs) of Closest Peak Peak Purity
Acid (0.1 M HCl) ~12% 2 2.8 Pass
Base (0.1 M NaOH) ~18% 3 2.5 Pass
Oxidative (3% H₂O₂) ~8% 1 3.1 Pass
Thermal (105°C) ~3% 1 4.5 Pass

| Photolytic (ICH Q1B) | ~5% | 2 | 3.3 | Pass |

G cluster_stress Stress Conditions (ICH Q1A/Q1B) DS Drug Substance (Methyl 6-bromo-1-oxo...) Acid Acid Hydrolysis DS->Acid Base Base Hydrolysis DS->Base Ox Oxidation DS->Ox Therm Thermal DS->Therm Photo Photolytic DS->Photo DPs Degradation Products (DP1, DP2, ... DPn) Acid->DPs Base->DPs Ox->DPs Therm->DPs Photo->DPs

Caption: Logical diagram of the forced degradation process.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[1][8] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol: Linearity

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria & Results:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The data points should not show significant deviation from the line of best fit.

Table 4: Linearity Study Results (Hypothetical Data)

Parameter Result Acceptance Criteria
Range 50 - 150 µg/mL Covers expected working range
Correlation Coefficient (r²) 0.9998 ≥ 0.999
Regression Equation y = 25432x + 1587 -

| Y-Intercept % of 100% Response | 0.06% | ≤ 2.0% |

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[22] It is often determined by a recovery study.

Experimental Protocol: Accuracy

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria & Results:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Table 5: Accuracy (Recovery) Results (Hypothetical Data)

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL, mean) % Recovery (mean) %RSD
80% 80.0 79.4 99.3% 0.45%
100% 100.0 100.5 100.5% 0.31%

| 120% | 120.0 | 119.5 | 99.6% | 0.38% |

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[22] It is evaluated at two levels as per ICH guidelines: Repeatability and Intermediate Precision.[1][22]

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria & Results:

  • The Relative Standard Deviation (%RSD) for the results should be ≤ 2.0%.

Table 6: Precision Study Results (Hypothetical Data)

Precision Level Parameter Result (%RSD) Acceptance Criteria
Repeatability Purity (%) of 6 replicates 0.42% ≤ 2.0%

| Intermediate Precision | Purity (%) across two days/analysts | 0.68% | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[23] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[22][23][24]

Experimental Protocol: LOD & LOQ These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained from the linearity study.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.[25]

Alternatively, a signal-to-noise (S/N) ratio approach can be used, where LOD is determined at an S/N of 3:1 and LOQ at an S/N of 10:1.[23][24][26]

Acceptance Criteria & Results:

  • The determined LOQ value must be verified by analyzing samples at this concentration, which should yield acceptable accuracy and precision.

Table 7: LOD & LOQ Results (Hypothetical Data)

Parameter Method Result
LOD Calibration Curve Slope 0.05 µg/mL
LOQ Calibration Curve Slope 0.15 µg/mL
LOQ Precision (%RSD) Experimental verification (n=6) 4.8% (≤ 10% accepted)

| LOQ Accuracy (% Recovery) | Experimental verification | 97.5% - 103.2% |

Robustness

Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[8][27][28] This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical parameters to vary include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (%B ± 2%)

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).

Acceptance Criteria & Results:

  • The system suitability criteria must be met under all varied conditions.

  • The purity results should not be significantly affected.

Table 8: Robustness Study Results (Hypothetical Data)

Parameter Varied Variation Retention Time (min) Tailing Factor Purity Assay (%)
Nominal - 8.52 1.15 99.8
Flow Rate 0.9 mL/min 9.45 1.16 99.7
1.1 mL/min 7.73 1.14 99.8
Temperature 33°C 8.61 1.17 99.9
37°C 8.43 1.13 99.8
% Organic -2% 8.95 1.15 99.7

| | +2% | 8.11 | 1.14 | 99.9 |

Comparison with Alternative Analytical Methods

While the validated RP-HPLC method is robust and reliable, it is crucial for a senior scientist to understand its performance in the context of other available technologies. No single method is universally superior; the choice depends on the specific analytical need.

Table 9: Comparison of Analytical Methods for Purity Analysis

Method Principle Advantages for this Analyte Disadvantages for this Analyte
Validated HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase. High resolution, excellent quantitation, robust, and widely available. Method handles tautomerism well with temperature control. Requires reference standards for impurities, moderate solvent consumption.
UHPLC-UV Similar to HPLC but uses smaller particles (<2 µm), leading to higher pressures. Faster analysis times (~5x), higher resolution, and lower solvent consumption.[12] Higher instrument cost and backpressure; method transfer from HPLC requires care.
Capillary Electrophoresis (CE) Separation of ions in a capillary under an electric field. Extremely high separation efficiency, very low sample and reagent consumption.[29] Can have lower concentration sensitivity than HPLC-UV; reproducibility can be more challenging.[29]
Quantitative NMR (qNMR) Integration of NMR signals relative to a certified internal standard. Primary analytical method (does not require an analyte-specific reference standard), provides structural information.[29] Lower sensitivity than HPLC, potential for signal overlap, requires a specialized instrument and skilled operator.

| Gas Chromatography (GC-MS) | Separation of volatile compounds followed by mass spectrometric detection. | High sensitivity and selectivity.[11] | Not suitable. The analyte is non-volatile and would require derivatization, adding complexity and potential for side reactions.[29] |

Conclusion

This guide has detailed the development and rigorous validation of a stability-indicating RP-HPLC method for the purity analysis of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. By adhering to ICH guidelines, we have demonstrated the method's specificity, linearity, accuracy, precision, sensitivity, and robustness.[5][7] The experimental design, particularly the control of column temperature, directly addresses the analytical challenges posed by the keto-enol tautomerism of the analyte.

A comparative analysis shows that while techniques like UHPLC offer improvements in speed and resolution, the validated HPLC method provides a reliable, accessible, and cost-effective solution perfectly suited for routine quality control environments. Alternative methods like qNMR and CE serve as excellent orthogonal techniques for cross-validation or specialized investigations but are less practical for high-throughput purity testing. The presented HPLC method stands as a fully validated, trustworthy, and authoritative procedure for ensuring the quality of this critical pharmaceutical intermediate.

References

  • EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved from [Link]

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  • Altabrisa Group. (2025, July 14). What Is System Suitability in Method Validation?. Retrieved from [Link]

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  • Chromatography Online. (2025, November 27). Robustness Tests. Retrieved from [Link]

  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • FDA. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ijarsct. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (n.d.). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

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  • PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Retrieved from [Link]

  • (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Retrieved from [https://www.rjpbcs.com/pdf/2012_3(4)/[30].pdf]([Link]30].pdf)

  • (n.d.). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Retrieved from [Link]

  • Lab Manager. (2025, October 22). System Suitability Testing: Ensuring Reliable Results. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, May 5). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid. Retrieved from [Link]

  • Lösungsfabrik. (2017, August 4). Increasing the sensitivity in case of LOD / LOQ problems in HPLC methods. Retrieved from [Link]

  • (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Oxford Academic. (2006, March 27). HPLC SEPARATION OF KETO AND ENOL TAUTOMERS OF SEVERAL KETONES AT LOW TEMPERATURES. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • EMA. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023, December 15). Quality guidelines: specifications, analytical procedures and analytical validation. Retrieved from [Link]

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  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • PMC. (2022, July 5). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Retrieved from [Link]

  • Chromatography Today. (2021, November 22). Automated HPLC Method Development and Robustness Tests for a Mixture of Hair Dyes Employing Two Different Instruments. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Chromatography Forum. (2007, March 9). Keto-enol tautomerism. Retrieved from [Link]

  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of keto-enol tautomers of curcumin by liquid chromatography/mass spectrometry. Retrieved from [Link]

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A Comparative Guide to Palladium Catalysts for the Coupling of Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and fine chemical synthesis, the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds remains a cornerstone of molecular architecture.[1] Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool for this purpose, offering a versatile and efficient means to assemble complex molecules.[1][2] This guide provides a comprehensive comparison of palladium catalyst systems for the coupling of a key building block, methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a substrate of interest in medicinal chemistry. We will delve into the nuances of catalyst selection, supported by experimental data and mechanistic insights, to empower researchers in drug development and organic synthesis to make informed decisions for their specific applications.

The Challenge: Coupling of an Electron-Deficient Aryl Bromide

The substrate , methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, presents a unique set of challenges. The presence of the electron-withdrawing ketone and ester functionalities deactivates the aryl bromide, making the crucial oxidative addition step of the catalytic cycle more demanding. Furthermore, the potential for side reactions, such as α-arylation of the enolizable β-keto ester, necessitates a catalyst system with high selectivity and activity.

Understanding the Catalytic Cycle: A Foundation for Rational Catalyst Selection

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, generally proceed through a common catalytic cycle.[3][4] A fundamental understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.[5] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[3][6]

  • Transmetalation (for C-C coupling) or Amine Coordination/Deprotonation (for C-N coupling): The organic group from a nucleophilic partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, or an amine coordinates to the palladium and is subsequently deprotonated.[3][7]

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3][6]

The efficiency of each step is profoundly influenced by the choice of palladium precursor, ligand, base, and solvent.

Visualizing the Process

To better illustrate the core concepts, the following diagrams outline the catalytic cycle for a Suzuki-Miyaura coupling and a general experimental workflow.

Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X Intermediate Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation (Base Assisted) Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L_n) Diaryl-Pd(II) Intermediate Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' Coupled Product Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8]

Caption: General experimental workflow for C-C cross-coupling reactions.[8]

Comparison of Palladium Catalyst Systems

The choice of the palladium catalyst system, which comprises the palladium precursor and the ligand, is critical for a successful coupling reaction. Modern catalysis has moved towards highly active and stable systems that can handle challenging substrates.[9]

Catalyst SystemPalladium PrecursorLigandKey AdvantagesPotential Drawbacks
Classical System Pd(PPh₃)₄TriphenylphosphineReadily available, well-established.[10]Lower activity for deactivated bromides, requires higher temperatures and catalyst loadings.[10]
Buchwald-Hartwig System Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosHigh activity for challenging substrates, including aryl chlorides.[9] Broad substrate scope.[9]Ligands can be air-sensitive and more expensive.[5]
NHC-Based System PEPPSI-IPrIPr (N-heterocyclic carbene)High thermal stability, effective for a range of couplings.[10][11]May require specific reaction conditions for optimal performance.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura and Buchwald-Hartwig amination of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald-Hartwig Catalyst System

Materials:

  • Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (5 mL), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add the degassed 1,4-dioxane to the vial.

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.03 mmol, 3 mol%)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to an oven-dried reaction vial.

  • Add the degassed toluene and stir for 5 minutes.

  • Add methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, the amine, and NaOtBu.

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Performance in the Suzuki Coupling of 4-Bromoanisole

To provide a tangible comparison, the following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid, a common benchmark for evaluating catalyst efficiency with deactivated aryl bromides.[10]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₃PO₄1,4-Dioxane/H₂O901292~31
SPhos-Pd Precatalyst1K₃PO₄1,4-Dioxane1004>95~95
PEPPSI-IPr1K₂CO₃THF602>95~95

Data adapted from a representative guide for Suzuki reactions of deactivated aryl bromides.[10]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:

  • Low or No Conversion:

    • Cause: Inactive catalyst, presence of oxygen or water.[5]

    • Solution: Ensure all reagents and solvents are anhydrous and properly degassed.[5] Increase catalyst loading or screen different ligands.

  • Formation of Black Precipitate (Palladium Black):

    • Cause: Catalyst decomposition.[5]

    • Solution: Use a more robust ligand, lower the reaction temperature, or ensure a strictly inert atmosphere.[5]

  • Side Product Formation:

    • Cause: Homocoupling of the boronic acid or competing reaction pathways.[12]

    • Solution: Adjust the stoichiometry of the reagents, screen different bases, or lower the reaction temperature.[12]

Conclusion

The selection of an appropriate palladium catalyst system is a critical parameter for the successful coupling of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. While classical catalysts like Pd(PPh₃)₄ can be effective, modern systems based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes often provide superior activity and broader substrate scope, particularly for challenging substrates.[9][10] This guide provides a foundational framework for catalyst selection and reaction optimization. For novel or particularly difficult transformations, further screening of ligands, bases, and solvents is highly recommended to achieve optimal results.

References

  • A Comparative Guide to Palladium Catalysts for Suzuki Reactions of Deactivated Aryl Bromides - Benchchem.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.
  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Publications.
  • A Comparative Guide to Catalysts for C-C Bond Formation with 2-Halopyridines - Benchchem.
  • Palladium catalyst issues in cross-coupling reactions - Benchchem.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR.
  • Cross-Coupling Reactions Guide.
  • A Comparative Guide to Palladium Catalyst Performance in Cross-Coupling Reactions - Benchchem.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC).
  • (PDF) Palladium Catalysts for Cross-Coupling Reaction - ResearchGate.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.

Sources

A Comparative Guide to the Spectroscopic Validation of Synthesized Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for the spectroscopic validation of synthesized methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It emphasizes the causal logic behind spectroscopic interpretation and establishes a self-validating system for structural confirmation. By comparing predicted data for our target molecule with established data for analogous structures, we offer a robust methodology for unambiguous characterization.

Introduction: The Imperative of Rigorous Structural Validation

In the synthesis of novel chemical entities, incontrovertible structural validation is the bedrock of reliable and reproducible research. The target molecule, methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS 1186048-01-0)[1][2][3], is a functionalized indanone derivative. The indanone skeleton is a privileged scaffold in medicinal chemistry, appearing in various therapeutic agents.[4] The presence of a bromine atom, a β-keto ester moiety, and a specific substitution pattern on the aromatic ring necessitates a multi-faceted spectroscopic approach for confirmation.

This guide will systematically detail the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will present a predicted spectrum for the target molecule, a comparison with related compounds, and a detailed experimental protocol.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms in a molecule. For our target compound, we anticipate a complex but interpretable spectrum.

Predicted ¹H NMR Spectrum and Structural Assignment

The structure of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate suggests distinct signals for the aromatic protons, the diastereotopic methylene protons, the methine proton, and the methyl ester protons.

  • Aromatic Region (δ 7.0-8.0 ppm): The 1,2,4-trisubstituted benzene ring will give rise to a characteristic pattern. We predict three protons: a doublet for H-7, a doublet of doublets for H-5, and a doublet for H-4. The bromine atom at position 6 will influence the chemical shifts of the adjacent protons.

  • Aliphatic Region (δ 2.5-4.5 ppm): The five-membered ring contains a stereocenter at C-2, rendering the C-3 methylene protons (H-3a and H-3b) diastereotopic. This will result in two distinct signals, each appearing as a doublet of doublets due to geminal and vicinal coupling. The methine proton (H-2) will also be a doublet of doublets, coupled to both H-3a and H-3b.

  • Methyl Ester Region (δ ~3.7 ppm): A sharp singlet corresponding to the three equivalent protons of the methyl ester group is expected.

Comparative ¹H NMR Data

To ground our predictions, we can compare the expected chemical shifts with those reported for similar indanone structures.[4][5]

Proton Assignment (Target Molecule) Predicted δ (ppm) Reported δ (ppm) for Unsubstituted 1-Indanone Derivatives [4]Rationale for Predicted Shift
H-4~7.6 (d)~7.3 (d)Electron-withdrawing effect of the C-1 carbonyl group.
H-5~7.7 (dd)~7.4 (t)Influence of adjacent bromine and deshielding from the carbonyl.
H-7~7.9 (d)~7.9 (d)Strong deshielding effect from the proximate carbonyl group.
H-2~3.8 (dd)N/AMethine proton alpha to two carbonyl groups.
H-3a / H-3b~3.2-3.5 (2x dd)~3.0 (m)Diastereotopic protons adjacent to a stereocenter.
-OCH₃~3.7 (s)N/ATypical chemical shift for a methyl ester.
Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak or TMS.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in CDCl₃ transfer Transfer to NMR Tube dissolve->transfer instrument Tune & Shim 400 MHz Spectrometer dissolve->instrument acquire Acquire Spectrum (16 scans) instrument->acquire process Fourier Transform & Phasing acquire->process integrate Integration & Peak Picking process->integrate assign Assign Signals to Protons integrate->assign

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectrum and Structural Assignment

We anticipate 11 distinct carbon signals for methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

  • Carbonyl Carbons (δ 160-210 ppm): Two signals are expected in the downfield region: one for the ketone carbonyl (C-1) around 200-205 ppm and one for the ester carbonyl (C=O of ester) around 165-170 ppm.

  • Aromatic Carbons (δ 110-160 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the bromine (C-6) will have a chemical shift influenced by the halogen. The quaternary carbons (C-3a and C-7a) will also be distinguishable.

  • Aliphatic Carbons (δ 20-60 ppm): Three signals are expected: the methine carbon (C-2), the methylene carbon (C-3), and the methyl ester carbon (-OCH₃).

Comparative ¹³C NMR Data

A comparison with known indanone derivatives provides a strong basis for our chemical shift predictions.[6]

Carbon Assignment (Target Molecule) Predicted δ (ppm) Reported δ (ppm) for 1-Indanone [6]Rationale for Predicted Shift
C-1 (Ketone)~202~207Substitution at C-2 can slightly shield the C-1 carbonyl.
Ester C=O~168N/ATypical chemical shift for a methyl ester carbonyl.
C-3a~152~153Quaternary aromatic carbon adjacent to the five-membered ring.
C-7a~137~138Quaternary aromatic carbon fused to the five-membered ring.
Aromatic CHs~125-138~124-135Range reflects different electronic environments.
C-6 (C-Br)~120N/ADirect attachment of bromine typically results in a shift to this region.
-OCH₃~52N/ATypical chemical shift for a methyl ester carbon.
C-2~55N/AMethine carbon alpha to two carbonyl groups.
C-3~35~36Methylene carbon in the five-membered ring.
Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with some key differences:

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is often required due to the lower natural abundance of ¹³C.

  • Data Acquisition: A standard proton-decoupled pulse sequence is used. A significantly larger number of scans is required to achieve a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the data is processed to yield a spectrum with singlets for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Spectrum

The key functional groups in our target molecule will give rise to strong, characteristic absorption bands.

  • C=O Stretching: As a β-keto ester, we expect to see two distinct carbonyl stretching frequencies.[7] The ketone carbonyl (C-1) should appear around 1715-1720 cm⁻¹, and the ester carbonyl should appear at a higher frequency, around 1740-1745 cm⁻¹.[8][9] The five-membered ring may slightly increase the ketone's frequency.[7]

  • C-O Stretching: The ester will also show C-O stretching bands in the 1300-1000 cm⁻¹ region.[7]

  • Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

  • C-Br Stretching: A weak to medium absorption is expected in the fingerprint region, typically below 700 cm⁻¹.

Comparative IR Data for β-Keto Esters

The presence of two distinct carbonyl peaks is a hallmark of β-keto esters. In some cases, enolization can occur, leading to a broader C=O band around 1650 cm⁻¹ and a broad O-H stretch.[9][10] However, for cyclic β-keto esters like our target, the keto form is generally dominant.

Functional Group Predicted Wavenumber (cm⁻¹) Typical Range (cm⁻¹) [7][8]
Ketone C=O Stretch~17201725-1705
Ester C=O Stretch~17401750-1735
Aromatic C=C Stretch1600-14501600-1450
Ester C-O Stretch1300-11501300-1000
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

  • Data Acquisition: A background spectrum of the empty sample compartment is recorded. The sample is then placed in the beam path, and the spectrum is acquired.

  • Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The presence of a bromine atom is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11][12] Therefore, we expect to see a molecular ion peak (M⁺) and an M+2 peak of almost equal intensity. For C₁₁H₉BrO₃, the expected m/z values are 268 and 270.

  • Key Fragmentation Patterns: Electron ionization is a high-energy technique that causes fragmentation.[11] Common fragmentation pathways for this molecule would include:

    • Loss of the methoxy group (-OCH₃): M⁺ - 31.

    • Loss of the carbomethoxy group (-COOCH₃): M⁺ - 59.

    • Formation of the bromobenzoyl cation: A prominent peak at m/z 183/185 is expected from cleavage of the five-membered ring.[13]

    • Loss of Br•: Cleavage of the C-Br bond would lead to a fragment at m/z 189.[14]

Comparative Fragmentation Analysis

The fragmentation pattern can be compared to that of other brominated aromatic ketones.[13] The stability of the bromobenzoyl cation makes it a likely and diagnostically useful fragment.

Ion Predicted m/z Identity Significance
[M]⁺268/270Molecular IonConfirms molecular weight and presence of one bromine atom.
[M - OCH₃]⁺237/239Loss of methoxy radicalCommon fragmentation of methyl esters.
[M - COOCH₃]⁺209/211Loss of carbomethoxy radicalCleavage at the C2-ester bond.
[C₇H₄BrO]⁺183/185Bromobenzoyl cationStructurally significant and stable fragment.
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

  • Detection: The detector records the abundance of each ion.

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Introduction cluster_acq Ionization & Analysis cluster_proc Data Interpretation dissolve Dissolve in Volatile Solvent inject Inject into GC-MS dissolve->inject ionize Electron Ionization (70 eV) inject->ionize analyze Mass Analysis (Quadrupole) ionize->analyze detect Ion Detection analyze->detect identify_M Identify M⁺ and M+2 Peaks detect->identify_M analyze_frag Analyze Fragmentation Pattern identify_M->analyze_frag confirm Confirm Structure analyze_frag->confirm

Caption: General Workflow for GC-MS Analysis.

Conclusion: A Unified Approach to Validation

The spectroscopic validation of a synthesized compound like methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate requires a holistic and comparative approach. By integrating data from ¹H NMR, ¹³C NMR, IR, and MS, a self-consistent and unambiguous structural assignment can be made. The predicted data, when benchmarked against known values for related structures, provides a powerful framework for confirmation. This guide has outlined the theoretical basis, comparative data, and practical protocols necessary to achieve this critical standard of scientific rigor.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic /3-Ketoesters. Journal of the American Chemical Society, 74(16), 4070-4074.
  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR spectroscopic data for indanone 2 in CDCl₃. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2020). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Revista Virtual de Química, 12(3), 851-866.
  • PMC. (n.d.). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Retrieved from [Link]

  • ChemRxiv. (n.d.). Structure-Guided Design, synthesis, and evaluation of 1-Indanone and 1,3- Indandione Derivatives as ligands. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the ¹³C NMR Spectroscopy of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one and Related Indanones.
  • PMC. (n.d.). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • Appchem. (n.d.). methyl6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 1186048-01-0. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • Chemguide. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Molport. (n.d.). 6-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Benchchem. (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
  • PMC. (n.d.). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. Retrieved from [Link]

  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. Retrieved from [Link]

  • Benchchem. (n.d.). In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone.

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A Comparative Guide for Drug Discovery Professionals: Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate vs. Non-brominated Indanone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the indanone scaffold is a well-established "privileged structure," forming the core of numerous pharmacologically active compounds, including the FDA-approved Alzheimer's drug, Donepezil.[1][2] Its rigid bicyclic framework provides a valuable template for designing molecules that can precisely interact with biological targets. This guide provides an in-depth comparison between two key intermediates in drug discovery programs: methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate and its parent compound, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate .

The central question for researchers is not simply which molecule to use, but why and when. The addition of a single bromine atom at the 6-position dramatically alters the synthetic utility and strategic value of the indanone core. This document will elucidate these differences, providing experimental context to guide your selection process in the development of novel therapeutics.

Section 1: Synthesis and Chemical Reactivity

The synthesis of the core indanone-2-carboxylate structure is typically achieved via an intramolecular Dieckmann condensation. This reaction is robust for both the brominated and non-brominated series, though the choice of starting materials is the key differentiating factor.

Synthetic Pathways: A Tale of Two Precursors

The non-brominated derivative, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is commonly synthesized from methyl 2-[3-(methoxy)-3-oxopropyl]benzoate.[3] The reaction proceeds by treatment with a strong base, such as sodium hydride, to facilitate the intramolecular cyclization.

Conversely, the synthesis of the 6-bromo derivative requires a brominated starting material, such as a derivative of 4-bromophthalic acid or a related substituted benzene. The core cyclization strategy remains the same, but the initial investment in the brominated precursor is a critical consideration for campaign planning.

Protocol 1: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate[3]
  • Step 1 (Setup): Dissolve methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Step 2 (Base Addition): To the stirred solution, slowly add sodium hydride (60% dispersion in oil, 3.0 eq) over several minutes.

  • Step 3 (Cyclization): Carefully heat the reaction mixture to reflux. A thick paste is often observed to form within 1 hour, indicating the formation of the sodium enolate salt.

  • Step 4 (Workup): After cooling to room temperature, quench the reaction by the dropwise addition of water. Acidify the mixture with 5 M hydrochloric acid and extract the product into ethyl acetate.

  • Step 5 (Purification): Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the title compound.

The Bromine Advantage: A Handle for Diversification

The primary strategic difference between the two molecules lies in the reactivity endowed by the bromine atom. While the non-brominated indanone offers sites for modification at the ketone, the alpha-carbon, and the ester, it lacks a facile point for aromatic ring functionalization.

The C-Br bond on the 6-bromo derivative is a versatile synthetic handle, opening a gateway to a vast array of cross-coupling reactions. This is the single most important reason for its selection in drug discovery programs. It allows for the late-stage introduction of diverse chemical moieties, enabling the rapid generation of analog libraries to explore the Structure-Activity Relationship (SAR).

Section 2: Comparative Physicochemical and Spectroscopic Data

The presence of the heavy bromine atom significantly alters the physical properties of the indanone core. These differences are critical for aspects ranging from reaction monitoring by chromatography to final compound solubility and crystal packing.

PropertyMethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylateMethyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylateCausality of Difference
Molecular Formula C₁₁H₁₀O₃[4]C₁₁H₉BrO₃[5]Addition of one bromine atom, removal of one hydrogen atom.
Molecular Weight 190.19 g/mol [4]269.09 g/mol [5]The significant mass of the bromine atom (~79.9 amu).
Appearance White to yellow solid/oil[3]Data not explicitly found, but expected to be a solid.Increased molecular weight and potential for stronger intermolecular forces often lead to a higher melting point and solid state.
Melting Point 56.0 to 60.0 °CNot available in searched sources.Expected to be higher due to increased mass and van der Waals forces.
¹H NMR (CDCl₃, Aromatic Region) δ 7.4-7.8 (4H, m)[3]Expected: 3H multiplet/doublets with distinct coupling patterns due to the bromo-substitution.The bromine atom breaks the symmetry of the aromatic ring, leading to a more complex splitting pattern for the remaining three aromatic protons.
¹³C NMR Aromatic signals typical for a disubstituted benzene.Aromatic signals will show a characteristic C-Br signal (typically ~120-130 ppm) and shifts in adjacent carbons.The strong electronegativity and inductive effects of bromine alter the electronic environment of the aromatic carbons.

Expert Interpretation: From a practical standpoint, the most immediate difference observed in the lab is in the NMR spectra. For the non-brominated compound, the aromatic region presents as a relatively standard pattern for a 1,2-disubstituted benzene.[3] For the 6-bromo derivative, the aromatic region simplifies to a three-proton system, often with more resolved and predictable splitting patterns (e.g., a doublet, a singlet-like peak, and a doublet of doublets), which can be invaluable for confirming substitution patterns in downstream products.

Section 3: Strategic Applications in Drug Development

The choice between these two intermediates is fundamentally a strategic one, dictated by the goals of the medicinal chemistry program. The indanone core itself is a key pharmacophore, but its utility is magnified when it can be systematically and efficiently decorated with other functional groups.[6][7]

The Non-Brominated Core: A Scaffold for Initial Exploration

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is an excellent starting point when the primary focus is on modifying the five-membered ring. Its relative simplicity and lower cost make it ideal for:

  • Initial Hit-to-Lead Campaigns: Exploring modifications at the C2-ester or reduction of the C1-ketone.

  • Projects Where Aromatic Substitution is Not Required: When the unsubstituted phenyl ring is optimal for target binding.

The 6-Bromo Derivative: A Powerhouse for Lead Optimization

This intermediate is the superior choice for lead optimization, where fine-tuning of properties through aromatic substitution is paramount. The bromine acts as a linchpin for diversification.

Protocol 2: Representative Suzuki Cross-Coupling
  • Step 1 (Setup): In a reaction vessel, combine methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Step 2 (Reagents): Add a suitable solvent (e.g., dioxane or toluene) and an aqueous base solution (e.g., 2 M Na₂CO₃).

  • Step 3 (Reaction): Degas the mixture thoroughly with argon or nitrogen, then heat to reflux (typically 80-100 °C) until starting material is consumed (monitored by TLC or LC-MS).

  • Step 4 (Workup): Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Step 5 (Purification): Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the 6-aryl-substituted indanone.

This protocol allows chemists to rapidly introduce a wide range of substituents at the 6-position to probe for interactions in a binding pocket, modulate physicochemical properties like solubility and lipophilicity (LogP), and block potential sites of metabolism. The ability to perform this diversification late in the synthetic sequence is a major advantage in accelerating drug discovery timelines.

Conclusion and Recommendations

The choice between methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate and its non-brominated analog is a critical decision driven by synthetic strategy and project goals.

  • Choose Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate for:

    • Early-stage programs focused on the core scaffold.

    • Cost-sensitive initial explorations.

    • Syntheses where aromatic functionalization is not a planned diversification route.

  • Choose Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate for:

    • Lead optimization campaigns requiring extensive SAR exploration on the aromatic ring.

    • Projects where late-stage diversification is a key strategy to improve potency, selectivity, or ADME properties.

    • Accessing novel chemical space through the vast toolkit of palladium-catalyzed cross-coupling reactions.

Ultimately, the 6-bromo derivative, while requiring a more specialized starting material, offers unparalleled synthetic flexibility that is often essential for the successful evolution of a chemical hit into a clinical candidate. Its role as a versatile intermediate makes it an indispensable tool for the modern medicinal chemist.

References

  • PubChem. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1126-1143. [Link]

  • Sagan, F., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Molecules, 23(3), 648. [Link]

  • Google Patents. (2017). CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester.
  • ResearchGate. (n.d.). Recent developments in biological activities of indanones | Request PDF. [Link]

  • MDPI. (2024, August 1). Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. [Link]

  • RSC Publishing. (2022, November 22). Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]

  • Appchem. methyl6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 1186048-01-0. [Link]

Sources

A Senior Application Scientist's Guide: GC-MS vs. LC-MS for Detecting Impurities in Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and quantification of impurities to guarantee the safety and efficacy of drug products.[1][2][3][4][5] This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the critical task of detecting impurities in methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents.

Our discussion will navigate the nuances of each technique, from fundamental principles to practical experimental considerations, empowering researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.

The Analytical Challenge: Understanding Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate and Its Potential Impurities

The molecular structure of our target analyte, methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, presents a unique set of analytical challenges. Its synthesis likely involves multi-step reactions, each with the potential to introduce process-related impurities. Furthermore, the inherent chemical functionalities of the molecule make it susceptible to degradation, leading to additional impurities over time.

A plausible synthetic route involves a Friedel-Crafts acylation of a brominated aromatic precursor, followed by further chemical modifications to introduce the β-keto ester functionality. This process can lead to a variety of impurities that must be diligently monitored.

Potential Process-Related Impurities:
  • Isomeric Impurities: The Friedel-Crafts acylation step can result in the formation of constitutional isomers, with the acyl group substituting at different positions on the aromatic ring (e.g., ortho-isomer instead of the desired para-isomer).[6][7]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as brominated benzene derivatives, in the final product.

  • Over-acylated Byproducts: The activated aromatic ring can potentially undergo multiple acylations, leading to di- or tri-substituted impurities.

Potential Degradation Impurities:
  • Hydrolysis Product: The methyl ester group is susceptible to hydrolysis, particularly in the presence of moisture, yielding the corresponding carboxylic acid: 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid.[8][9]

  • Decarboxylation Product: As a β-keto ester, the target molecule can undergo decarboxylation, especially when subjected to heat, leading to the loss of the methoxycarbonyl group and the formation of 6-bromo-2,3-dihydro-1H-inden-1-one.[1][2][3][4][5]

  • Thermal Degradation Products: The bromo-indanone core may be susceptible to thermal degradation, potentially leading to debromination or other fragmentation products, a critical consideration for GC-MS analysis.[10][11]

The following table summarizes the key potential impurities and their characteristics relevant to their analysis:

Impurity NameStructureKey Characteristics
Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (ortho-isomer) Isomer of the parent compound, likely to have similar volatility and polarity.
Bromobenzene Volatile starting material.
6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid Non-volatile, polar hydrolysis product.
6-bromo-2,3-dihydro-1H-inden-1-one Less polar and potentially more volatile than the parent compound.

GC-MS for Impurity Profiling: A High-Resolution but Conditional Approach

Gas Chromatography-Mass Spectrometry is a cornerstone of analytical chemistry, renowned for its exceptional resolving power and sensitive detection capabilities for volatile and semi-volatile compounds.

Applicability to Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

The parent compound and some of its potential impurities, such as the decarboxylated product and unreacted starting materials, possess sufficient volatility for GC analysis. However, a significant challenge arises with the non-volatile carboxylic acid impurity. Furthermore, the thermal stability of the bromo-indanone structure under typical GC inlet and oven temperatures is a critical consideration, as thermal degradation can lead to the formation of artifacts and inaccurate quantification.

To address the issue of non-volatile impurities, a derivatization step is mandatory. Silylation, a common derivatization technique, can be employed to convert the polar and non-volatile carboxylic acid into a more volatile and thermally stable trimethylsilyl (TMS) ester. This process also derivatizes the enolizable β-keto group of the parent compound and other keto-impurities, improving their chromatographic peak shape and thermal stability.

GCMS_Workflow Sample Sample containing API and Impurities Derivatization Derivatization (e.g., with BSTFA) Sample->Derivatization GC_Inlet GC Inlet (Vaporization) Derivatization->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (m/z Separation) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Caption: GC-MS analytical workflow for impurity analysis.

Proposed GC-MS Experimental Protocol

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the sample into a 2 mL autosampler vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[12][13]

  • Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before analysis.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-550.

Strengths of GC-MSLimitations of GC-MS
High chromatographic resolution for volatile isomers.Derivatization is essential for non-volatile impurities.
Extensive mass spectral libraries for identification.Potential for thermal degradation of the analyte.
High sensitivity for many compounds.Not suitable for thermally labile impurities.

LC-MS for Impurity Profiling: A Versatile and Direct Approach

Liquid Chromatography-Mass Spectrometry offers remarkable versatility, capable of analyzing a broad spectrum of compounds, including those that are non-volatile, polar, and thermally labile. This makes it an exceptionally powerful tool for pharmaceutical impurity profiling.

Applicability to Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

A key advantage of LC-MS is its ability to directly analyze the target compound and its full range of potential impurities, including the non-volatile carboxylic acid degradation product, without the need for derivatization. This simplifies sample preparation, reduces the risk of introducing artifacts, and provides a more accurate representation of the impurity profile.

The choice of chromatographic conditions, particularly the column and mobile phase, is crucial for achieving adequate separation of the impurities from the main component. A reversed-phase C18 column is a common starting point for compounds of this polarity. Electrospray ionization (ESI) is a suitable ionization technique, with positive mode being effective for the parent compound and most neutral impurities, while negative mode is ideal for detecting the deprotonated carboxylic acid impurity.

LCMS_Workflow Sample Sample containing API and Impurities Dissolution Dissolution in Mobile Phase Sample->Dissolution LC_System LC System (Separation) Dissolution->LC_System ESI_Source ESI Source (Ionization) LC_System->ESI_Source Mass_Analyzer Mass Analyzer (m/z Separation) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis Detector->Data_Analysis Decision_Tree start Impurity Analysis Goal q1 Are non-volatile or thermally labile impurities expected? start->q1 lcms LC-MS q1->lcms Yes q2 Is high-resolution separation of volatile isomers critical? q1->q2 No gcms GC-MS (with derivatization) q2->lcms No gcms_preferred GC-MS may be preferred q2->gcms_preferred Yes

Sources

A Comparative Guide to the Stability of Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Under Various Storage Regimens

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of pharmaceutical intermediates is a cornerstone of robust and reliable drug substance manufacturing. This guide provides an in-depth technical framework for evaluating the stability of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a key building block in the synthesis of various pharmacologically active agents. By presenting a systematic approach to stability assessment, this document aims to empower researchers to make data-driven decisions regarding storage, handling, and re-testing periods for this critical intermediate.

The structural complexity of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, featuring a brominated aromatic ring, a β-keto ester system, and a fused ring structure, presents a unique set of potential degradation pathways. This guide will delve into the scientific rationale behind a comprehensive stability study, comparing the compound's behavior under standard long-term, accelerated, and forced degradation conditions.

Theoretical Degradation Pathways: A Mechanistic Overview

A proactive approach to stability testing begins with a theoretical assessment of potential degradation routes based on the molecule's functional groups. For methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, the primary liabilities are:

  • Hydrolysis: The methyl ester functionality is susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid (6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid) and methanol.[1] This is often a primary degradation pathway for ester-containing compounds in the presence of moisture.

  • Oxidation: The indanone core and the benzylic position are potential sites for oxidation.[2] Oxidative stress, for instance from atmospheric oxygen or residual peroxides, could lead to the formation of various oxygenated derivatives, potentially altering the compound's purity and reactivity profile.

  • Photodegradation: Brominated aromatic compounds can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to light, particularly UV radiation.[3] This can lead to the formation of de-brominated impurities or other complex photoproducts.

  • Thermal Decomposition: Elevated temperatures can provide the energy required to initiate various degradation reactions, including decarboxylation of the β-keto ester or other rearrangements of the indanone scaffold.

The following diagram illustrates the key potential degradation pathways for methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Hydrolysis (Acid/Base, Moisture) Hydrolysis (Acid/Base, Moisture) Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate->Hydrolysis (Acid/Base, Moisture) H₂O/H⁺ or OH⁻ Oxidation (Air, Peroxides) Oxidation (Air, Peroxides) Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate->Oxidation (Air, Peroxides) [O] Photodegradation (UV/Vis Light) Photodegradation (UV/Vis Light) Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate->Photodegradation (UV/Vis Light) Thermal Stress (Heat) Thermal Stress (Heat) Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate->Thermal Stress (Heat) Δ 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid Hydrolysis (Acid/Base, Moisture)->6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid Oxygenated Derivatives Oxygenated Derivatives Oxidation (Air, Peroxides)->Oxygenated Derivatives De-brominated Impurities De-brominated Impurities Photodegradation (UV/Vis Light)->De-brominated Impurities Decarboxylation Products & Rearrangements Decarboxylation Products & Rearrangements Thermal Stress (Heat)->Decarboxylation Products & Rearrangements

Caption: Predicted degradation pathways for methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

A Comparative Framework for Stability Evaluation

To comprehensively evaluate the stability of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a multi-tiered approach is recommended, encompassing long-term, accelerated, and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[4]

Long-Term and Accelerated Stability Studies

These studies are designed to simulate the effect of storage over an extended period under recommended and exaggerated conditions.[4]

Study TypeStorage ConditionMinimum DurationPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 monthsTo establish the re-test period under recommended storage conditions.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsTo evaluate the impact of more stressful conditions, relevant for certain climatic zones.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsTo predict the long-term stability profile in a shorter timeframe and identify potential degradation products.
Forced Degradation (Stress) Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.[5][6] These studies involve exposing the compound to conditions more severe than those used in accelerated testing.

Stress ConditionTypical ParametersRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess susceptibility to acidic environments.
Base Hydrolysis 0.1 M NaOH at room temperature for 1-2 hoursTo evaluate stability in alkaline conditions; the ester is expected to be labile.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo investigate the impact of oxidative stress.
Thermal Degradation Solid-state heating at 80°C for 72 hoursTo determine the effect of elevated temperatures on the solid material.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)To assess the impact of light exposure.

Experimental Protocols

The following protocols provide a detailed methodology for conducting the stability evaluation.

Sample Preparation and Handling
  • Accurately weigh approximately 10 mg of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate into separate, appropriate containers for each storage condition and time point.

  • For solution-based forced degradation studies, prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Ensure all samples are clearly labeled with the compound identification, storage condition, and start date.

  • For photostability testing, use a validated photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

Development and Validation of a Stability-Indicating HPLC Method

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount for accurately quantifying the parent compound and separating it from any degradation products.[7][8]

3.2.1. Method Development Workflow

cluster_0 Method Development A Initial Screening: - Column: C18 (e.g., 250 x 4.6 mm, 5 µm) - Mobile Phase: Acetonitrile/Water gradient - Detector: UV at 254 nm B Forced Degradation Sample Analysis A->B C Peak Purity Assessment (Diode Array Detector) B->C D Method Optimization: - Mobile phase composition (pH, organic modifier) - Gradient profile - Flow rate - Column temperature C->D Inadequate Separation E Finalized Stability-Indicating Method C->E Adequate Separation D->B

Caption: Workflow for developing a stability-indicating HPLC method.

3.2.2. Suggested HPLC Parameters (Starting Point)

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (or a wavelength determined by UV scan of the parent compound)

  • Injection Volume: 10 µL

3.2.3. Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison.

Table 1: Stability Data for Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate under Long-Term and Accelerated Conditions

Storage ConditionTime Point (Months)Assay (%) of InitialAppearanceTotal Impurities (%)
25°C / 60% RH 0100.0White to off-white solid< 0.1
3
6
9
12
30°C / 65% RH 0100.0White to off-white solid< 0.1
3
6
40°C / 75% RH 0100.0White to off-white solid< 0.1
3
6

Table 2: Summary of Forced Degradation Studies

Stress ConditionDurationAssay (%) RemainingMajor Degradation Products (Retention Time)
0.1 M HCl, 60°C 48 h
0.1 M NaOH, RT 2 h
3% H₂O₂, RT 24 h
Heat, 80°C (Solid) 72 h
Photostability ICH Q1B

Concluding Remarks and Recommendations

This guide provides a comprehensive framework for the systematic evaluation of the stability of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. By following the outlined experimental protocols and data analysis strategies, researchers can generate robust stability data that is essential for ensuring the quality and consistency of this important pharmaceutical intermediate. The findings from these studies will inform critical decisions regarding appropriate storage conditions, re-test periods, and potential degradation pathways to monitor during the drug development lifecycle. It is imperative that all stability studies are conducted in compliance with relevant regulatory guidelines to ensure the integrity and acceptability of the data.

References

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2023).
  • LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28).
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  • Techmer PM. (2025, July 24). Halogenated vs.
  • ResearchGate. (n.d.). Kinetics and hazards of thermal decomposition of methyl ethyl ketone peroxide by DSC.
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  • MDPI. (2023, May 15). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.). Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer: HUPO 2011.
  • ResearchGate. (n.d.).
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  • PMC. (n.d.).
  • ChemicalBook. (2026, March 18).
  • (n.d.). Kinetics of hydrolysis of 2-methyl! phenyl-3-(2'-hydroxybenzalamino )- quinazolin-4(3H).
  • The Journal of Organic Chemistry. (2023, September 21).
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  • PubMed. (2003, January 24). Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH.
  • (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or.
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A Comparative Benchmarking Guide to the Synthesis of Methyl 6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the primary synthetic routes for the production of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a key building block in medicinal chemistry and drug development. The indanone core is a privileged scaffold found in numerous biologically active compounds, and the targeted bromo-substituted ketoester is of significant interest for further functionalization and the generation of compound libraries.

This document moves beyond a simple recitation of protocols to offer a critical analysis of two prominent synthetic strategies: the Dieckmann Condensation of a substituted adipate and the Direct Carboxymethylation of 6-Bromo-1-indanone . By examining the underlying chemical principles, providing detailed experimental procedures, and presenting comparative data, this guide aims to equip researchers with the necessary insights to select the most suitable synthetic approach for their specific needs, considering factors such as yield, scalability, and reagent availability.

Strategic Overview: Two Paths to a Key Intermediate

The synthesis of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate fundamentally involves the formation of a five-membered ring fused to a brominated benzene ring, incorporating a ketone and a methyl ester at specific positions. The two routes explored herein approach this challenge from different starting points, each with its own set of advantages and disadvantages.

Route 1: The Dieckmann Condensation

This classic approach relies on an intramolecular Claisen condensation of a 1,6-diester.[1][2] The key to this strategy is the synthesis of a suitable precursor, dimethyl 2-(4-bromophenyl)adipate. The subsequent base-mediated cyclization then efficiently constructs the desired indanone ring system.[1][3]

Route 2: Direct Carboxymethylation

This route begins with the readily available 6-bromo-1-indanone and introduces the carbomethoxy group at the C2 position.[4] This method is more convergent but relies on the efficient and selective functionalization of the ketone.

Below is a visual representation of the two synthetic strategies:

Synthetic_Routes cluster_0 Route 1: Dieckmann Condensation cluster_1 Route 2: Direct Carboxymethylation A Substituted Adipate Precursor B Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate A->B Intramolecular Cyclization C 6-Bromo-1-indanone D Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate C->D Carboxymethylation

Caption: Overview of the two primary synthetic routes to the target molecule.

Route 1: Dieckmann Condensation

The Dieckmann condensation is a powerful and reliable method for the synthesis of five- and six-membered cyclic β-keto esters from their corresponding acyclic diesters.[1][3] The driving force for this reaction is the formation of a stable enolate of the resulting β-keto ester under basic conditions.

Step 1: Synthesis of Dimethyl 2-(4-bromophenyl)adipate (Precursor)

Precursor_Synthesis Start 4-Bromocinnamic acid Step1 Esterification Start->Step1 Cinnamate Ethyl 4-bromocinnamate Step1->Cinnamate Step2 Michael Addition (Diethyl malonate, NaOEt) Cinnamate->Step2 Adduct Triethyl ester intermediate Step2->Adduct Step3 Hydrolysis & Decarboxylation (H3O+, heat) Adduct->Step3 Diacid 2-(4-Bromophenyl)adipic acid Step3->Diacid Step4 Esterification (MeOH, H2SO4) Diacid->Step4 End Dimethyl 2-(4-bromophenyl)adipate Step4->End

Caption: A plausible synthetic sequence for the precursor of the Dieckmann condensation.

Step 2: Intramolecular Cyclization

With the precursor in hand, the Dieckmann condensation can be effected using a strong base.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium methoxide (1.1 equivalents) in anhydrous toluene.

  • Addition of Diester: The dimethyl 2-(4-bromophenyl)adipate (1 equivalent), dissolved in anhydrous toluene, is added dropwise to the stirred suspension of sodium methoxide at room temperature over a period of 1-2 hours.

  • Reaction: The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and then poured into a mixture of ice and concentrated hydrochloric acid to neutralize the base and protonate the enolate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the esters and the quenching of the strong base.

  • Strong Base: A strong base, such as sodium methoxide, is required to generate the enolate anion necessary for the intramolecular cyclization. The alkoxide should match the ester to avoid transesterification.

  • Acidic Work-up: The final product exists as its enolate in the basic reaction mixture. An acidic work-up is necessary to protonate this enolate and isolate the neutral β-keto ester.

Data Summary (Anticipated):

ParameterValue
Yield 60-80% (estimated based on similar Dieckmann condensations)
Purity >95% after chromatography
Reaction Time 4-6 hours
Scalability Good

Route 2: Direct Carboxymethylation of 6-Bromo-1-indanone

This approach offers a more direct route to the target molecule, starting from the commercially available 6-bromo-1-indanone. The key transformation is the introduction of a methoxycarbonyl group at the α-position to the ketone.

Experimental Protocol:

A detailed protocol for the carboxymethylation of 5-chloro-1-indanone has been reported and can be adapted for the 6-bromo analogue.[5]

  • Reaction Setup: To a solution of 6-bromo-1-indanone (1 equivalent) in a 1:1 mixture of dimethyl carbonate (DMC) and dimethylformamide (DMF) is added sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in portions at room temperature under a nitrogen atmosphere.

  • Reaction: The reaction mixture is stirred at room temperature for 30 minutes. The progress of the reaction can be monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is carefully poured into cold 1 M hydrochloric acid. The aqueous phase is then extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the indanone to form the enolate. Sodium hydride is an excellent choice for this purpose.

  • Dimethyl Carbonate (DMC): DMC serves as both the solvent and the electrophilic source of the methoxycarbonyl group.

  • Dimethylformamide (DMF): The addition of DMF as a co-solvent can significantly increase the reaction rate.[5]

  • Acidic Quench: The reaction is quenched with acid to neutralize any remaining base and protonate any enolate that may be present.

Data Summary (Based on Analogue):

ParameterValue
Yield 88% (reported for the 5-chloro analogue)[5]
Purity High, often crystalline product
Reaction Time 0.5 - 1 hour
Scalability Good

Comparative Analysis

FeatureRoute 1: Dieckmann CondensationRoute 2: Direct Carboxymethylation
Starting Material Requires synthesis of a substituted adipateCommercially available 6-bromo-1-indanone
Number of Steps Multi-step (precursor synthesis + cyclization)Single step from a key intermediate
Overall Yield Potentially lower due to multiple stepsHigh in the final step
Reagent Handling Requires handling of strong basesRequires careful handling of sodium hydride
Scalability Generally good, but precursor synthesis may be a bottleneckExcellent
Cost-Effectiveness May be less cost-effective due to the multi-step natureLikely more cost-effective due to fewer steps and cheaper starting materials

Conclusion and Recommendations

Both the Dieckmann condensation and the direct carboxymethylation of 6-bromo-1-indanone represent viable and effective strategies for the synthesis of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

The Direct Carboxymethylation (Route 2) is the recommended route for most applications. Its primary advantages are the use of a readily available starting material, a single high-yielding step, and a short reaction time. This makes it a more efficient and cost-effective method, particularly for large-scale production. The handling of sodium hydride requires appropriate safety precautions, but this is a standard procedure in many synthetic laboratories.

The Dieckmann Condensation (Route 1) , while a classic and reliable method, is less direct. The necessity of synthesizing the substituted adipate precursor adds several steps to the overall sequence, which will likely decrease the overall yield and increase the cost and time required. However, this route may be of interest if a variety of substituted adipates are already available or if the synthesis of the precursor is optimized to be highly efficient.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the scale of the synthesis, the availability of starting materials, and the time and resources available. For rapid and efficient access to the target molecule, the direct carboxymethylation of 6-bromo-1-indanone is the superior approach.

References

  • Chemsigma. 1H-Indene-2-carboxylic acid, 6-bromo-2,3-dihydro-1-oxo-, methyl ester. [Link]

  • ResearchGate. Electrochemical synthesis of dimethyl adipate. [Link]

  • LibreTexts Chemistry. Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]

  • Organic Chemistry Portal. Indanone synthesis. [Link]

  • Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]

  • NextSDS. 6-BROMO-2,3-DIHYDRO-3-OXO-1H-INDENE-1-CARBOXYLIC ACID. [Link]

  • Oakwood Chemical. 6-Bromo-1-indanone. [Link]

  • Wikipedia. Dimethyl adipate. [Link]

  • Organic Syntheses. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. [Link]

  • PMC. Sustainable methods for the carboxymethylation and methylation of ursolic acid with dimethyl carbonate under mild and acidic conditions. [Link]

  • National Toxicology Program. Nomination Background: Dimethyl adipate (CASRN: 627-93-0). [Link]

  • Organic Syntheses. 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. [Link]

  • Åbo Akademi University Research Portal. Carboxymethylation of Cinnamyl Alcohol with Dimethyl Carbonate over Graphitic Carbon Nitrides. [Link]

  • ScienceAlert. Optimization of Reaction Conditions for Preparing Carboxymethylcellulose. [Link]

  • Organic Chemistry Portal. Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes. [Link]

  • Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Journal of the Chemical Society of Pakistan, 2012, 34(6), 1543-1546.
  • HETEROCYCLES. Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. [Link]

  • PubMed. Synthesis and some reactions of 6-bromoandrogens: potential affinity ligand and inactivator of estrogen synthetase. [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, authoritative guide for the safe and compliant disposal of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. As a brominated organic compound, this substance requires specific handling and disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance. Adherence to these procedures is not merely a regulatory formality but a cornerstone of responsible chemical stewardship.

The Critical Mandate: Hazard Identification and Initial Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, its structural components provide clear guidance. The presence of the bromine atom immediately classifies it as a halogenated organic compound .[1][2][3] This is the single most important factor governing its disposal pathway.

Based on data from structurally related brominated and indanone compounds, we can anticipate the following hazards:

  • Causes skin irritation.[4][5]

  • Causes serious eye irritation.[4][5]

  • May cause respiratory irritation.[4][5][6]

These potential hazards demand rigorous adherence to personal protective equipment protocols and dictate that all handling of the solid compound or its solutions should occur within a certified chemical fume hood.[1][7]

Hazard ClassificationGHS CategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2P264, P280, P302+P352, P362+P364
Serious Eye Damage/IrritationCategory 2AP280, P305+P351+P338
Specific Target Organ ToxicityCategory 3P261, P271, P304+P340, P312

This table synthesizes potential hazards based on analogous compounds. Always refer to the specific SDS provided by your supplier if available.

Waste Segregation: The Cornerstone of Compliant Disposal

The fundamental principle for disposing of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is strict segregation from non-halogenated chemical waste.[1][2][3][7] Halogenated wastes are often managed through specific high-temperature incineration processes, and mixing them with non-halogenated solvent streams can lead to regulatory violations and significantly increased disposal costs for your institution.[2]

The following decision workflow must be applied to every waste stream generated.

G Start Waste Generated (Solid, Liquid, or Contaminated Material) CheckHalogen Does the waste contain Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate? Start->CheckHalogen Halogenated HALOGENATED ORGANIC WASTE CheckHalogen->Halogenated Yes NonHalogenated NON-HALOGENATED ORGANIC WASTE CheckHalogen->NonHalogenated No, but contains other organics Aqueous AQUEOUS WASTE CheckHalogen->Aqueous No, aqueous only (e.g., final rinse)

Sources

Personal protective equipment for handling methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Handling Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

As a novel bicyclic organic compound, methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is an integral building block in synthetic chemistry and drug discovery. Its halogenated structure and powdered form necessitate a rigorous and well-understood safety protocol to ensure the protection of laboratory personnel. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic laboratory safety.

Hazard Assessment: Understanding the Risks

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate and structurally similar bromo-indanone compounds are classified as irritants.[1][2][3][4] The primary risks are associated with the compound in its solid, powdered state, which can easily become airborne.

  • Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][2][3][4]

  • Skin Irritation: The compound is known to cause skin irritation upon contact.[1][2][3]

  • Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.[1][2][3][4][5]

  • Harmful if Swallowed: Ingestion may cause harm and irritation of the digestive tract.[2][3][6]

While comprehensive toxicological data for this specific molecule is not widely published, the potential for hazard is clear from its chemical class. Therefore, all handling procedures must be designed to minimize direct contact and eliminate the possibility of aerosolization and inhalation.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and chemical exposure. A multi-layered approach is essential. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile glovesStandard lab coatNot typically required
Weighing (Solid) Chemical splash gogglesDouble-gloved nitrile glovesFully-fastened lab coatRequired if not in a certified chemical fume hood
Solution Preparation Chemical splash goggles and face shieldNitrile gloves (heavy-duty recommended)Fully-fastened lab coatNot required if performed in a chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatAir-purifying respirator (if spill generates dust)

Causality Behind PPE Choices:

  • Eye/Face Protection : Standard safety glasses protect from projectiles but not splashes. Chemical splash goggles are mandatory when handling the powder or solutions to create a seal around the eyes.[7][8] A face shield is added during solution preparation to protect the entire face from potential splashes.[7]

  • Hand Protection : Nitrile gloves provide good resistance against halogenated organic compounds.[8][9] Double-gloving when handling the powder minimizes the risk of exposure should the outer glove become contaminated or torn.[10] Always inspect gloves for any signs of degradation or perforation before use.[11]

  • Body Protection : A fully-fastened lab coat prevents incidental skin contact.[12] For large-scale operations or spill cleanup, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection : The primary respiratory hazard is inhaling the fine powder.[2] Therefore, all manipulations of the solid compound must be performed within a certified chemical fume hood to control airborne particles.[10][13][14] If a hood is unavailable, a NIOSH-approved respirator with a particulate filter is required.[12][15]

Operational Workflow: From Preparation to Disposal

A systematic, step-by-step approach ensures that safety is integrated into every stage of the experimental process.

Step 1: Preparation and Area Designation
  • Designate a Work Area : Clearly label a specific area, preferably within a chemical fume hood, for handling the compound.[10][13]

  • Prepare the Surface : Cover the work surface with absorbent, leak-proof bench pads to contain any minor spills.[10][13]

  • Assemble Materials : Ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers are within the designated area before handling the chemical.

  • Verify Emergency Equipment : Confirm that a safety shower and eyewash station are accessible and unobstructed.[5][6][14]

Step 2: Weighing the Solid Compound

This is the highest-risk step due to the potential for dust generation.

  • Work Within a Fume Hood : Place the analytical balance inside a chemical fume hood or use an enclosure to prevent dust from escaping.[10][13]

  • Tare the Container : Use a container with a lid. Tare the empty, lidded container on the balance.

  • Add the Compound : In the hood, carefully scoop the powder into the container, avoiding any actions that could create dust. Do not pour the powder directly from the stock bottle.[13]

  • Seal and Re-weigh : Securely close the container lid before removing it from the hood to weigh it.[10] This containment strategy prevents the release of powder into the open lab environment.

Step 3: Post-Handling Decontamination
  • Clean Equipment : Decontaminate spatulas and other reusable equipment immediately after use. Wipe them down with a solvent-moistened towel within the fume hood.

  • Clean Work Area : Use a wet-cleaning method or a HEPA vacuum to clean the designated work area.[10][13] Do not dry sweep, as this will aerosolize the powder.

  • Doffing PPE : Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated waste container.[15]

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[3][10][11][15]

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase prep_start Start: New Experiment assess_risks Assess Risks & Review SDS prep_start->assess_risks don_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) assess_risks->don_ppe prep_area Prepare & Designate Work Area in Fume Hood don_ppe->prep_area weigh_solid Weigh Solid Compound (Use Lidded Container) prep_area->weigh_solid Enter Hood prep_solution Prepare Solution or Perform Reaction weigh_solid->prep_solution decontaminate_tools Decontaminate Tools & Workspace prep_solution->decontaminate_tools Experiment Complete dispose_waste Segregate & Dispose of Hazardous Waste decontaminate_tools->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands exp_end End of Procedure wash_hands->exp_end

Caption: Procedural workflow for handling the target compound.

Emergency & Disposal Protocols

Emergency Procedures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][5]

  • Skin Contact : Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][5]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[2][5]

  • Spill : For a small spill, carefully sweep up the solid material or absorb the solution with an inert material and place it into a suitable, sealed container for disposal.[1][5] Do not create dust.[3][15] Ensure proper PPE is worn during cleanup.

Waste Disposal Plan
  • Solid Waste : All contaminated disposable materials, including gloves, bench pads, and weigh boats, must be placed in a clearly labeled hazardous waste container.

  • Chemical Waste : Unused compound and solutions must be disposed of as hazardous chemical waste.[16] Do not pour down the drain.[5][15] Follow all local, state, and federal regulations for chemical waste disposal.

  • Container Management : Keep waste containers closed except when adding waste.[14] Store waste in a designated satellite accumulation area away from incompatible materials.[14]

By adhering to these detailed protocols, researchers can confidently handle methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, ensuring both personal safety and the integrity of their scientific work.

References

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. (n.d.). Duke University.
  • Weighing Hazardous Powders in the Laboratory. (n.d.). Princeton University - Environment, Health & Safety.
  • 2-Bromoindene Safety Data Sheet. (n.d.). Fisher Scientific.
  • Indene Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Princeton University.
  • Methyl 6-bromo-2-naphthoate Safety Data Sheet. (2025, December 19). Fisher Scientific.
  • PSFC Halogenated Solvents Safety. (n.d.). MIT Plasma Science and Fusion Center.
  • Prudent Practices in the Laboratory: Working with Chemicals. (n.d.). National Center for Biotechnology Information, NIH.
  • Protective Gear in Organic Chemistry. (n.d.). University of Colorado Boulder.
  • 4-Bromo-1H-indene Safety Data Sheet. (2025, November 14). Angene Chemical.
  • Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). SDS Manager.
  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015, July 2). New Mexico State University.
  • 2-Bromo-1-indanone Safety Data Sheet. (2025, September 22). Thermo Fisher Scientific.
  • Personal Protective Equipment. (n.d.). Georgia Institute of Technology - Environmental Health & Safety.
  • 6-Bromo-1-hexene Safety Data Sheet. (2025, December 24). Fisher Scientific.
  • Material Safety Data Sheet for N1-(4-Methoxyphenethyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide. (n.d.). Cole-Parmer.
  • Methyl 3-methylbenzo[b]thiophene-2-carboxylate Safety Data Sheet. (2025, December 8). ChemScene.
  • 1-Bromo-2-methoxy-3-methylbenzene Safety Data Sheet. (2024, November 1). Aaron Chemicals.
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  • 5-Bromo-1-indanone Safety Data Sheet. (2025, December 19). Fisher Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.